DBCO-PEG4-VC-PAB-DMEA-PNU-159682
Description
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Properties
Molecular Formula |
C37H45N3O14 |
|---|---|
Molecular Weight |
755.8 g/mol |
IUPAC Name |
[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate |
InChI |
InChI=1S/C37H45N3O14/c1-17-33-20(40-11-12-50-35(49-5)34(40)54-33)13-24(52-17)53-22-15-37(47,23(41)16-51-36(46)39(3)10-9-38-2)14-19-26(22)32(45)28-27(30(19)43)29(42)18-7-6-8-21(48-4)25(18)31(28)44/h6-8,17,20,22,24,33-35,38,43,45,47H,9-16H2,1-5H3/t17-,20-,22-,24-,33+,34+,35-,37-/m0/s1 |
InChI Key |
XGQVZTMSFDNDRX-KCNAVCIPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCNC)O)N7CCO[C@@H]([C@H]7O2)OC |
Canonical SMILES |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCNC)O)N7CCOC(C7O2)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to DBCO-PEG4-VC-PAB-DMEA-PNU-159682: A Potent Drug-Linker Conjugate for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the drug-linker conjugate DBCO-PEG4-VC-PAB-DMEA-PNU-159682, a sophisticated chemical entity designed for the development of targeted cancer therapies, specifically Antibody-Drug Conjugates (ADCs). This document details the roles of its constituent components, its mechanism of action, relevant experimental protocols, and key quantitative data.
Core Components and Their Functions
This compound is a meticulously designed molecule that brings together a potent cytotoxic agent with a versatile linker system, enabling its attachment to a targeting antibody. The strategic arrangement of each component is crucial for the overall efficacy and safety of the resulting ADC.
| Component | Chemical Name/Type | Core Function |
| DBCO | Dibenzocyclooctyne | Provides a reactive handle for bioorthogonal, copper-free click chemistry, enabling covalent attachment to an azide-modified antibody.[1][2][3] |
| PEG4 | Polyethylene Glycol (4 units) | Acts as a hydrophilic spacer, improving the solubility and pharmacokinetic properties of the ADC while minimizing steric hindrance.[4] |
| VC-PAB | Valine-Citrulline-p-aminobenzylcarbamate | A cathepsin B-cleavable linker that ensures the selective release of the cytotoxic payload within the lysosomal compartment of target cancer cells.[5][6] |
| DMEA | N,N'-dimethylethylenediamine | Functions as a self-immolative spacer that, following the cleavage of the VC linker, facilitates the efficient release of the active PNU-159682 payload.[7] |
| PNU-159682 | Anthracycline Derivative | A highly potent cytotoxic payload that acts as a DNA topoisomerase II inhibitor, leading to DNA damage and apoptosis in cancer cells. It is a metabolite of nemorubicin.[8][9][10] |
Mechanism of Action: From Systemic Circulation to Cellular Apoptosis
The therapeutic efficacy of an ADC constructed with this compound relies on a multi-step process that ensures the targeted delivery and controlled release of its cytotoxic payload.
-
Targeting and Internalization: The ADC, once administered, circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cancer cell.
-
Lysosomal Trafficking and Enzymatic Cleavage: Following internalization, the ADC is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the valine-citrulline (VC) dipeptide within the linker by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[5][6]
-
Self-Immolation and Payload Release: The cleavage of the VC linker initiates a cascade of self-immolation within the p-aminobenzylcarbamate (PAB) and DMEA spacers. This process culminates in the release of the active cytotoxic agent, PNU-159682, into the cytoplasm of the cancer cell.
-
Induction of Apoptosis: Once released, PNU-159682 exerts its potent cytotoxic effect by intercalating into DNA and inhibiting topoisomerase II.[8][9] This leads to double-strand DNA breaks and ultimately triggers apoptosis, the programmed cell death of the cancer cell.
Experimental Protocols
This section outlines key experimental methodologies relevant to the synthesis, conjugation, and evaluation of ADCs utilizing this compound.
Synthesis of the Drug-Linker Conjugate
The synthesis of this compound is a multi-step organic synthesis process. While the precise, proprietary synthesis protocol for this specific molecule is not publicly available, a general workflow can be outlined based on the synthesis of similar drug-linker conjugates.
General Workflow:
-
Synthesis of the Linker Core: The process would begin with the synthesis of the DBCO-PEG4-VC-PAB backbone. This involves the sequential coupling of the DBCO moiety, the PEG4 spacer, the valine and citrulline amino acids, and the PAB group.
-
Activation of the Linker: The linker is then activated, typically at the PAB moiety, to facilitate conjugation with the DMEA-PNU-159682 payload.
-
Synthesis of the DMEA-PNU-159682 Payload: The PNU-159682 molecule is modified with the DMEA self-immolative spacer.
-
Final Conjugation: The activated linker is reacted with the DMEA-PNU-159682 payload to form the final drug-linker conjugate.
-
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Antibody-Drug Conjugation via Copper-Free Click Chemistry
This protocol describes the conjugation of the DBCO-containing drug-linker to an azide-modified monoclonal antibody.
Materials:
-
Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Antibody Preparation: Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Drug-Linker Preparation: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 3-5 fold molar excess of the dissolved drug-linker to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubation: Gently mix the reaction and incubate at 4°C for 12-24 hours or at room temperature for 4-8 hours.
-
Purification: Remove the excess, unreacted drug-linker using a desalting column or size-exclusion chromatography (SEC) to obtain the purified ADC.
Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC.
| Parameter | Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of drug-linker molecules conjugated to each antibody. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and the presence of aggregates. |
| Antigen Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, XTT) | To determine the potency (e.g., IC50 value) of the ADC on target antigen-positive and antigen-negative cancer cell lines. |
In Vitro Cytotoxicity Assay
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC, unconjugated antibody, and free drug-linker
-
Cell viability reagent (e.g., MTT, XTT)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and the free drug-linker conjugate. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Quantitative Data
The potency of the cytotoxic payload is a critical determinant of the ADC's efficacy. The following table summarizes the in vitro cytotoxicity of PNU-159682, the active payload of the described drug-linker conjugate, against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC70 (nM) | Reference |
| HT-29 | Colon | 0.577 | [11] |
| A2780 | Ovarian | 0.39 | [11] |
| DU145 | Prostate | 0.128 | [11] |
| EM-2 | - | 0.081 | [11] |
| Jurkat | T-cell leukemia | 0.086 | [11] |
| CEM | T-cell leukemia | 0.075 | [11] |
IC70: The concentration of the drug that inhibits cell growth by 70%.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of an ADC utilizing the this compound drug-linker.
Experimental Workflow for ADC Synthesis and Characterization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PNU-159682 | ADC Cytotoxin | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to DBCO-PEG4-VC-PAB-DMEA-PNU-159682 for Advanced Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the advanced drug-linker conjugate, DBCO-PEG4-VC-PAB-DMEA-PNU-159682, designed for the development of next-generation Antibody-Drug Conjugates (ADCs). This document details the structure, mechanism of action, and relevant experimental protocols for the application of this conjugate in targeted cancer therapy research.
Core Structure and Components
This compound is a sophisticated, multi-component system engineered for optimal performance in ADC applications.[1][2][3] It comprises a bioorthogonal handle for antibody conjugation, a spacer to enhance solubility, a cleavable linker for controlled payload release, and a highly potent cytotoxic agent.
The key components are:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that serves as the bioorthogonal reactive handle. It enables covalent attachment to azide-modified antibodies via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry" that proceeds efficiently under mild, physiological conditions without the need for a copper catalyst.[1]
-
Polyethylene Glycol (PEG4): A tetra-ethylene glycol spacer that improves the hydrophilicity and solubility of the drug-linker conjugate.[4] This can help to prevent aggregation of the resulting ADC and may improve its pharmacokinetic properties.[4]
-
Valine-Citrulline (VC) Linker: A dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[5] This ensures that the cytotoxic payload is released preferentially inside the target cancer cells following internalization of the ADC.[5]
-
p-Aminobenzyl (PAB) Spacer: A self-immolative spacer that, upon cleavage of the VC linker, facilitates the efficient release of the active drug.
-
DMEA (N,N'-dimethylethylenediamine) linker component: Part of the linker system that connects to the payload.
-
PNU-159682: The cytotoxic payload. It is a highly potent metabolite of the anthracycline nemorubicin and acts as a DNA topoisomerase II inhibitor.[][7] Its potency is reported to be over 3,000 times greater than its parent compounds, MMDX and doxorubicin.[8]
The combination of these elements results in a drug-linker conjugate that facilitates the creation of stable and potent ADCs with controlled drug release capabilities.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈₆H₁₀₆N₁₀O₂₆ | [9] |
| Molecular Weight | 1695.81 g/mol | [9] |
| CAS Number | 2259318-56-2 | [3] |
Mechanism of Action of the PNU-159682 Payload
The cytotoxic activity of ADCs constructed with this drug-linker conjugate is mediated by the PNU-159682 payload.[10] PNU-159682 is a potent DNA topoisomerase II inhibitor.[][7] Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.
The proposed signaling pathway for PNU-159682-induced cell death is as follows:
-
DNA Intercalation and Topoisomerase II Inhibition: PNU-159682 intercalates into the DNA double helix and forms a stable ternary complex with DNA and topoisomerase II.[11] This prevents the re-ligation of the DNA strands after the enzyme has created double-strand breaks to resolve DNA tangles.
-
DNA Damage Response: The accumulation of these unrepaired double-strand breaks triggers a DNA damage response (DDR) in the cell.
-
Cell Cycle Arrest: The DDR activation leads to cell cycle arrest, primarily in the S-phase, as the cell attempts to repair the DNA damage.[12][13]
-
Apoptosis Induction: If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.
This mechanism of action makes PNU-159682 effective against rapidly dividing cancer cells.[10]
Experimental Protocols
The following sections provide a generalized experimental workflow for the synthesis, purification, and characterization of an ADC using this compound.
Antibody Modification with an Azide Handle
Prior to conjugation with the DBCO-containing drug-linker, the antibody must be functionalized with an azide group. This can be achieved through various methods, including the use of azide-NHS esters to react with lysine residues or enzymatic methods for site-specific modification.
ADC Synthesis via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the "click" reaction between the azide-modified antibody and the DBCO-functionalized drug-linker.
Materials:
-
Azide-modified monoclonal antibody (mAb-N₃)
-
This compound
-
Anhydrous, biocompatible solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Solutions:
-
Dissolve the this compound in a minimal amount of anhydrous DMSO to create a stock solution.
-
Ensure the azide-modified antibody is in the appropriate reaction buffer at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a molar excess of the DBCO-drug-linker stock solution to the azide-modified antibody solution. A typical starting point is a 5- to 20-fold molar excess of the linker to the antibody.
-
The final concentration of the organic solvent (e.g., DMSO) should ideally be kept below 10% (v/v) to maintain antibody stability.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle agitation. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Once the reaction is complete, the ADC must be purified to remove unreacted drug-linker and any potential aggregates.
-
ADC Purification
Effective purification is critical to obtain a homogenous ADC product with a consistent drug-to-antibody ratio (DAR).
Common Purification Techniques:
-
Size-Exclusion Chromatography (SEC): This is a primary method for removing small molecule impurities such as the unreacted drug-linker and for separating monomeric ADC from aggregates.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs. The addition of the hydrophobic drug-linker increases the hydrophobicity of the antibody, allowing for separation based on the number of conjugated drug molecules.
-
Protein A Affinity Chromatography: This can be used to capture the antibody portion of the conjugate, allowing for the removal of unconjugated components.
ADC Characterization
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.
Key Characterization Assays:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): As mentioned, HIC can separate ADCs based on their DAR, and the average DAR can be calculated from the peak areas.
-
Mass Spectrometry (MS): Intact or subunit mass analysis by LC-MS can provide a precise determination of the DAR distribution.
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): Used to quantify the percentage of monomeric ADC and identify the presence of high molecular weight aggregates.
-
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): Provides high-resolution separation to assess purity and fragmentation.
-
-
In Vitro Cytotoxicity Assay:
-
Cell-based assays are performed on antigen-positive and antigen-negative cell lines to determine the potency (e.g., IC50 value) and specificity of the ADC.
-
Quantitative Data Summary
While specific quantitative data for an ADC constructed with the exact this compound linker is not extensively available in the public domain, the following table summarizes the known potency of the PNU-159682 payload and related ADC constructs.
| Compound/Construct | Cell Line(s) | IC50/Potency | Reference |
| PNU-159682 | Various human tumor cell lines | 20-100 pM | [][7] |
| cAC10-Gly₅-PNU (anti-CD30 ADC) | Karpas-299 (CD30-positive) | 1.1 ng/mL |
Conclusion
The this compound drug-linker conjugate represents a powerful tool for the development of highly potent and specific ADCs. The combination of a bioorthogonal conjugation strategy, a stable yet cleavable linker system, and an exceptionally potent cytotoxic payload offers significant potential for advancing targeted cancer therapies. The experimental protocols and characterization methods outlined in this guide provide a framework for the successful implementation of this advanced technology in a research and development setting. Careful optimization of the conjugation, purification, and characterization steps will be crucial for realizing the full therapeutic potential of ADCs based on this innovative drug-linker conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Drug-Linker Conjugates for ADC | DC Chemicals [dcchemicals.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
PNU-159682: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-159682, a potent metabolite of the anthracycline nemorubicin, has emerged as a promising cytotoxic agent for cancer therapy, particularly as a payload in antibody-drug conjugates (ADCs). Its mechanism of action centers on the induction of extensive DNA damage, leading to cell cycle arrest and apoptosis. Notably, PNU-159682 distinguishes itself from other anthracyclines, such as doxorubicin, by inducing a cell cycle block in the S-phase. This technical guide provides a comprehensive overview of the core mechanism of action of PNU-159682 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.
Core Mechanism of Action
PNU-159682 exerts its potent anti-cancer effects through a multi-faceted mechanism primarily targeting cellular DNA. The core events include:
-
DNA Intercalation and Adduct Formation: As an anthracycline derivative, PNU-159682 intercalates into DNA, disrupting its normal function. It also forms covalent adducts with DNA, leading to significant structural distortions that interfere with DNA replication and transcription.[1][]
-
Topoisomerase II Inhibition: PNU-159682 is a potent inhibitor of DNA topoisomerase II.[1] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, PNU-159682 leads to the accumulation of double-strand DNA breaks. However, it's noteworthy that some studies indicate weak inhibition of the topoisomerase II unknotting activity at high concentrations (100 μM).[][3]
-
Induction of DNA Damage and Cell Cycle Arrest: The formation of DNA adducts and inhibition of topoisomerase II result in substantial DNA damage. This triggers the DNA Damage Response (DDR) pathway. A key and distinct feature of PNU-159682 is its ability to induce cell cycle arrest specifically in the S-phase, a contrast to doxorubicin which typically causes a G2/M phase block.[4][5][6][7] This S-phase arrest is associated with the phosphorylation of checkpoint kinase 1 (Chk1), a critical regulator of the intra-S phase checkpoint.[8]
-
Apoptosis Induction: The overwhelming DNA damage and prolonged cell cycle arrest ultimately lead to the activation of apoptotic pathways, resulting in programmed cell death.[5]
-
Immunogenic Cell Death (ICD): PNU-159682-based ADCs have been shown to trigger immunogenic cell death, which can stimulate an anti-tumor immune response, adding another layer to its therapeutic potential.[4][5][6]
Signaling Pathway of PNU-159682-Induced S-Phase Arrest
The following diagram illustrates the proposed signaling cascade initiated by PNU-159682, leading to S-phase cell cycle arrest.
Quantitative Data
The high potency of PNU-159682 is demonstrated by its low nanomolar and sub-nanomolar IC50 and IC70 values across a range of cancer cell lines.
Table 1: In Vitro Cytotoxicity of PNU-159682
| Cell Line | Histotype | IC50 (nM) | IC70 (nM) | Reference |
| HT-29 | Colon Carcinoma | - | 0.577 | [9] |
| A2780 | Ovarian Carcinoma | - | 0.39 | [9] |
| DU145 | Prostate Carcinoma | - | 0.128 | [9] |
| EM-2 | - | - | 0.081 | [9] |
| Jurkat | T-cell Leukemia | - | 0.086 | [9] |
| CEM | T-cell Leukemia | - | 0.075 | [9] |
| SKRC-52 | Renal Carcinoma | 25 | - | [][3] |
| BJAB.Luc | B-cell Lymphoma | 0.10 | - | [9] |
| Granta-519 | Mantle Cell Lymphoma | 0.020 | - | [9] |
| SuDHL4.Luc | B-cell Lymphoma | 0.055 | - | [9] |
| WSU-DLCL2 | B-cell Lymphoma | 0.1 | - | [9] |
Note: A derivative, PNU-EDA, showed a correlation between lower potency and increased ABCB1 (MDR1) expression, a liability not observed for the parental PNU-159682.[5]
Table 2: In Vivo Efficacy of PNU-159682
| Tumor Model | Dosing Regimen | Outcome | Reference |
| Murine L1210 Leukemia | 15 µg/kg (i.v., single dose) | Increase in life span of 29% | [3][9] |
| MX-1 Human Mammary Carcinoma Xenograft | 4 µg/kg (i.v., q7dx3) | Complete tumor regression in 4 out of 7 mice from day 39 | [9] |
| SKRC-52 Xenograft | 25 nmol/kg | Potent antitumor effect | [] |
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol is adapted from standard methodologies and is suitable for determining the cytotoxic effects of PNU-159682.[10][11][12][13][14]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PNU-159682 stock solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of PNU-159682 (e.g., 0-500 nM). Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 1 hour exposure followed by 72 hours in compound-free medium).[3][9]
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.
-
Washing: Wash the plates at least four times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510-540 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50/IC70 values.
Antibody-Drug Conjugate (ADC) Generation and Evaluation Workflow
The following diagram outlines a general workflow for the development and preclinical assessment of a PNU-159682-based ADC.
Protocol Outline:
-
Linker-Payload Synthesis: Synthesize a derivative of PNU-159682 containing a linker (e.g., EDA-Gly3 or PEG4-VC-PAB-DMAE) suitable for conjugation to an antibody.[1][15]
-
Antibody Conjugation: Conjugate the linker-payload to a monoclonal antibody targeting a tumor-specific antigen. This can be achieved through various methods, including site-specific conjugation technologies like SMAC-Technology™ or by targeting cysteine or selenocysteine residues.[5][7][16]
-
Purification and Characterization: Purify the ADC using techniques such as chromatography to remove unconjugated antibody and free payload. Characterize the ADC for drug-to-antibody ratio (DAR), purity, and stability.
-
In Vitro Evaluation:
-
Binding Affinity: Confirm that the ADC retains its ability to bind to the target antigen using methods like ELISA or flow cytometry.
-
Cytotoxicity: Determine the in vitro potency and specificity of the ADC using cytotoxicity assays (e.g., SRB assay) on antigen-positive and antigen-negative cell lines.
-
-
In Vivo Evaluation:
-
Efficacy: Evaluate the anti-tumor activity of the ADC in animal models, typically xenografts of human tumors in immunodeficient mice.
-
Tolerability: Assess the safety profile of the ADC by monitoring animal weight, clinical signs, and performing histological analysis of major organs.
-
Topoisomerase II Unknotting Assay (Conceptual)
While a specific detailed protocol for PNU-159682 is not extensively publicly available, a general protocol to assess topoisomerase II inhibition would involve the following steps.
Materials:
-
Human Topoisomerase II enzyme
-
Knotted DNA substrate (e.g., kDNA)
-
Assay buffer (containing ATP)
-
PNU-159682
-
Positive control inhibitor (e.g., etoposide)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, knotted DNA substrate, and varying concentrations of PNU-159682 or a control inhibitor.
-
Enzyme Addition: Initiate the reaction by adding human Topoisomerase II enzyme.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a protein denaturant (e.g., SDS) and a DNA tracking dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the unknotted (relaxed) DNA from the knotted substrate.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Analysis: The inhibition of topoisomerase II activity is determined by the reduction in the amount of unknotted DNA product compared to the untreated control.
Conclusion
PNU-159682 is a highly potent cytotoxic agent with a distinct mechanism of action that involves DNA intercalation, topoisomerase II inhibition, and the induction of S-phase specific cell cycle arrest, ultimately leading to apoptosis. Its exceptional potency makes it an ideal payload for antibody-drug conjugates, a strategy that is being actively pursued in preclinical and clinical settings. The detailed understanding of its molecular interactions and cellular effects, as outlined in this guide, is crucial for the continued development and optimization of PNU-159682-based cancer therapies. Further research into its interaction with DNA repair pathways, such as TC-NER, will likely unveil additional opportunities for targeted therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. a.storyblok.com [a.storyblok.com]
- 6. researchgate.net [researchgate.net]
- 7. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 12. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. SRB assay for measuring target cell killing [protocols.io]
- 15. academic.oup.com [academic.oup.com]
- 16. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gatekeeper of Potency: An In-depth Technical Guide to the VC-PAB Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline-p-aminobenzylcarbamate (VC-PAB) linker has emerged as a cornerstone in the design of modern antibody-drug conjugates (ADCs), a rapidly growing class of targeted cancer therapeutics. Its sophisticated design, which balances systemic stability with tumor-specific payload release, has been pivotal to the clinical success of several FDA-approved ADCs. This technical guide provides a comprehensive exploration of the VC-PAB linker, detailing its mechanism of action, quantitative performance metrics, and the experimental protocols crucial for its evaluation and implementation in ADC development.
Core Principles: The Tripartite System of the VC-PAB Linker
The VC-PAB linker is a cleavable linker system composed of three key components, each with a distinct and vital role in the ADC's function:
-
Valine-Citrulline (VC) Dipeptide: This dipeptide sequence serves as the specific recognition and cleavage site for cathepsin B, a lysosomal cysteine protease that is often overexpressed in the tumor microenvironment.[1] The choice of valine and citrulline is strategic, offering a balance between stability in the bloodstream, where cathepsin B activity is minimal, and high susceptibility to cleavage within the acidic environment of the lysosome.[1]
-
p-Aminobenzyl Carbamate (PAB) Spacer: This unit functions as a "self-immolative" spacer. Its primary role is to connect the dipeptide to the cytotoxic payload and to ensure the payload is released in its unmodified, fully active form.[1] Attaching a bulky drug directly to the dipeptide could sterically hinder the enzyme's access to the cleavage site.[1]
-
Payload: This is the highly potent cytotoxic agent, such as monomethyl auristatin E (MMAE), responsible for inducing cancer cell death upon its release.[1]
The orchestrated interplay of these components ensures that the potent cytotoxic payload remains securely attached to the antibody during systemic circulation, minimizing off-target toxicity, and is efficiently released only after the ADC has been internalized by the target cancer cell.
Mechanism of Action: A Stepwise Release of the Cytotoxic Payload
The therapeutic efficacy of an ADC equipped with a VC-PAB linker is contingent upon a precise sequence of events that begins with the ADC binding to its target antigen on the cancer cell surface and culminates in the intracellular release of the cytotoxic payload.
Upon internalization, the ADC is trafficked through the endosomal-lysosomal pathway.[2] Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the C-terminus of the citrulline residue and the PAB spacer.[3] This enzymatic cleavage is the critical trigger for the subsequent self-immolative cascade of the PAB spacer. The cleavage exposes a free aniline group on the PAB moiety, which initiates a spontaneous 1,6-elimination reaction, leading to the release of the unmodified and fully active cytotoxic payload into the cytoplasm.[1]
Quantitative Performance Metrics
The performance of ADCs utilizing the VC-PAB linker is evaluated through a series of quantitative metrics that assess their stability, potency, and pharmacokinetic properties.
Linker Stability
An ideal ADC linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. The stability of the VC-PAB linker has been extensively studied in various preclinical models.
| Linker Type | Species | Incubation Time | % Payload Release / % Intact ADC |
| Val-Cit-PABC-MMAE | Human | 6 days | <1% released MMAE |
| Val-Cit-PABC-MMAE | Mouse | 6 days | >20% released MMAE |
| Val-Cit ADC | Human | 28 days | No significant degradation |
| Val-Cit ADC | Mouse | 14 days | >95% loss of conjugated drug |
| Glu-Val-Cit (EVCit) ADC | Mouse | 14 days | Almost no linker cleavage |
Table 1: Comparative Stability of Val-Cit Linkers in Human and Mouse Plasma. A notable challenge in preclinical development is the observed instability of the Val-Cit linker in rodent plasma due to the activity of carboxylesterase 1c (Ces1c), an enzyme not present in human plasma.[4][5] This discrepancy is a crucial consideration in the preclinical evaluation of ADCs and has led to the development of modified linkers, such as the glutamic acid-valine-citrulline (EVCit) linker, to improve stability in mouse models.[4]
In Vitro Cytotoxicity
The in vitro cytotoxicity of an ADC is a measure of its potency in killing cancer cells and is typically expressed as the half-maximal inhibitory concentration (IC50).
| ADC Target & Payload | Linker Type | Cell Line | IC50 (ng/mL) |
| Anti-HER2-MMAE | Cleavable (vc-PAB) | SK-BR-3 (HER2 high) | 10 |
| Anti-HER2-MMAE | Non-cleavable (mc) | SK-BR-3 (HER2 high) | 25 |
| Anti-CD79b-MMAE | Cleavable (vc) | BJAB (CD79b+) | ~1 |
| Erbitux-vc-PAB-MMAE | Cleavable (vc-PAB) | A549 (EGFR+) | Not specified, but effective inhibition observed |
| vc-MMAE construct | Cleavable (vc-PAB) | SKBR3 | 410.54 ± 4.9 nM |
| vc-MMAE construct | Cleavable (vc-PAB) | HEK293 | 482.86 ± 6.4 nM |
Table 2: In Vitro Cytotoxicity of ADCs with VC-PAB Linkers. The cytotoxic potency of ADCs utilizing the VC-PAB linker is often in the nanomolar range, demonstrating their high efficacy against target cancer cell lines.[6][7][8][9]
Pharmacokinetics of FDA-Approved ADCs
Several ADCs employing the VC-PAB linker have received FDA approval, and their pharmacokinetic (PK) profiles have been well-characterized in clinical studies.
| ADC | Target Antigen | Payload | Mean Clearance (ADC) | Elimination Half-life (ADC) | Mean Clearance (Free Payload) | Elimination Half-life (Free Payload) |
| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | 0.110 L/h | 3.6 days | 2.11 L/h | 2.6 days |
| Polatuzumab vedotin (Polivy®) | CD79b | MMAE | 12.7 to 18.2 mL/kg/day | ~ 1 week | Not specified | Not specified |
| Enfortumab vedotin (Padcev®) | Nectin-4 | MMAE | 0.11 L/h | 3.6 days | 2.11 L/h | 2.6 days |
Table 3: Pharmacokinetic Parameters of FDA-Approved ADCs with VC-PAB-MMAE. These data highlight the generally consistent pharmacokinetic profiles of vedotin ADCs, with the toxicities primarily driven by the MMAE payload rather than the antibody component.[4][10][11][12][13]
Key Experimental Protocols
The development and characterization of ADCs with VC-PAB linkers rely on a suite of robust in vitro and in vivo assays.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify the rate of premature payload release in plasma from various species.
Methodology:
-
ADC Incubation: Incubate the test ADC at a final concentration of, for example, 100 µg/mL in fresh plasma (e.g., human, mouse) at 37°C. Include a control sample of the ADC in a formulation buffer (e.g., PBS) to monitor intrinsic stability.
-
Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
Sample Preparation for Free Payload Analysis:
-
Thaw the plasma aliquots on ice.
-
Precipitate the plasma proteins by adding three volumes of cold acetonitrile containing an internal standard.
-
Vortex the samples and incubate at -20°C for at least 30 minutes.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the released payload.
-
-
Quantification by LC-MS/MS: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.
In Vitro Cathepsin B Cleavage Assay
Objective: To quantify the rate of drug release from a VC-PAB linker-containing ADC upon incubation with recombinant human cathepsin B.
Methodology:
-
Enzyme Activation: Activate recombinant human cathepsin B in an appropriate activation buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5).
-
Reaction Setup: In a microcentrifuge tube, combine the ADC and activated cathepsin B in the assay buffer. Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately terminate the reaction by adding an excess of a cold quenching solution (e.g., acetonitrile with an internal standard) to the aliquot.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.
Synthesis of a mc-vc-PAB-MMAE Drug-Linker Construct
The synthesis of the drug-linker construct is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.
A simplified, representative synthesis route:
-
Synthesis of Fmoc-Val-Cit-PAB-OH: This involves the coupling of Fmoc-protected valine to citrulline, followed by coupling to p-aminobenzyl alcohol.
-
Deprotection of the Fmoc group: The Fmoc protecting group is removed to expose the free amine of the valine residue.
-
Coupling of the maleimidocaproyl (mc) spacer: The mc spacer is then coupled to the N-terminus of the dipeptide.
-
Activation of the PAB alcohol: The alcohol group of the PAB spacer is activated, for example, by conversion to a p-nitrophenyl carbonate.
-
Coupling to MMAE: The activated drug-linker is then reacted with the free amine of MMAE to form the final mc-vc-PAB-MMAE construct.
Detailed synthetic procedures can be found in the literature.[14]
Downstream Signaling and the Bystander Effect
The cytotoxic payload most commonly used with the VC-PAB linker is MMAE, a potent microtubule inhibitor. Upon release into the cytoplasm, MMAE disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through the intrinsic pathway.[15]
A key feature of ADCs with cleavable linkers like VC-PAB is their ability to induce a "bystander effect."[16] The released, membrane-permeable MMAE can diffuse out of the target antigen-positive cancer cell and kill neighboring antigen-negative tumor cells.[9][16] This is particularly advantageous in treating heterogeneous tumors where not all cancer cells express the target antigen.
Conclusion
The VC-PAB linker represents a sophisticated and highly effective technology for achieving tumor-specific drug release in antibody-drug conjugates. Its clever design, which leverages the differential enzymatic activity between the systemic circulation and the tumor microenvironment, has been instrumental in the development of several successful cancer therapies. A thorough understanding of its mechanism of action, quantitative performance characteristics, and the experimental methodologies for its evaluation is essential for the continued innovation and advancement of next-generation ADCs. As research continues to refine linker technology, the principles established with the VC-PAB system will undoubtedly serve as a foundation for the design of even more effective and safer targeted cancer treatments.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. herbmedpharmacol.com [herbmedpharmacol.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Population pharmacokinetic analysis for tisotumab vedotin in patients with locally advanced and/or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical Pharmacology of the Antibody–Drug Conjugate Enfortumab Vedotin in Advanced Urothelial Carcinoma and Other Malignant Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to DBCO Linkers for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Dibenzocyclooctyne (DBCO) linkers and their application in copper-free click chemistry, a cornerstone of modern bioconjugation. We will delve into the core principles, quantitative data, and detailed experimental protocols to empower researchers in harnessing this powerful technology for applications ranging from live-cell imaging to the development of advanced therapeutics like antibody-drug conjugates (ADCs).
Core Principles: The Power of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
At the heart of DBCO-mediated copper-free click chemistry lies the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a prime example of bioorthogonal chemistry, enabling the covalent joining of molecules in complex biological environments without the need for cytotoxic catalysts.[1][2]
The driving force behind SPAAC is the significant ring strain of the cyclooctyne, such as in DBCO.[1][3] This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azide-functionalized molecules, allowing it to proceed rapidly and with high selectivity at physiological temperatures and pH.[1][2] The azide and the strained alkyne are bioorthogonal, meaning they do not typically react with native biological functional groups, ensuring high specificity.[1][] The mechanism is a concerted 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the DBCO (the dipolarophile) to form a stable triazole linkage.[1][2][5]
The most significant advantage of the DBCO-azide reaction is its biocompatibility.[1][6] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, making it ideal for in vivo applications and live-cell labeling.[1][2][6]
Quantitative Data for Experimental Design
The selection of a specific DBCO linker and the optimization of reaction conditions are critical for successful bioconjugation. The following tables summarize key quantitative data to aid in experimental design.
Comparative Reaction Kinetics of Cyclooctynes
The reactivity in SPAAC is primarily dictated by the ring strain of the cyclooctyne. More strained cyclooctynes exhibit faster reaction kinetics.[7]
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| Biarylazacyclooctynone (BARAC) | ~0.9 - 1.6 | [8] |
| Dibenzocyclooctyne (DBCO) | Varies (generally fast) | [9] |
| Dibenzoazacyclooctyne (DIBAC) | Reacts 24 to 375-fold faster than Oct | [8] |
| Difluorinated Cyclooctyne (DIFO) | 7.6 x 10⁻² | [8] |
| Monofluorinated Cyclooctyne (MOFO) | 4.3 x 10⁻³ | [8] |
| Bicyclo[6.1.0]nonyne (BCN) | Generally lower than DBCO | [9] |
Recommended Reaction Conditions for DBCO-Mediated SPAAC
The efficiency of the SPAAC reaction can be optimized by adjusting several parameters.
| Parameter | Recommended Range | Optimal Starting Point | Key Considerations | Source(s) |
| pH | 6.0 - 9.0 | 7.0 - 7.5 | The reaction is generally faster at higher pH, but biomolecule stability must be considered. Buffers should be free of azides. | [10] |
| Temperature | 4°C - 37°C | Room Temperature (20-25°C) | Higher temperatures increase the reaction rate. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration. | [10][11] |
| Molar Ratio (DBCO:Azide) | 1:1 to 1:10 (or inverted) | 1.5:1 to 3:1 (excess of one component) | To drive the reaction to completion, it is recommended to use a molar excess of one of the reactants. | [10][12] |
| Reaction Time | 2 - 48 hours | 4 - 12 hours | Longer incubation times can improve the yield, especially at lower temperatures or concentrations. | [10][12] |
| Solvent | Aqueous Buffer (e.g., PBS, HEPES) | PBS, pH 7.4 | A water-miscible organic co-solvent like DMSO or DMF can be used for molecules with low aqueous solubility. The final concentration should generally be kept below 20%. | [10] |
Stability of DBCO Conjugates
The stability of the formed triazole linkage is crucial for the integrity of the bioconjugate.
| Linker Type | Condition | Temperature | Duration | Stability | Notes | Source(s) |
| DBCO-Triazole | PBS (pH 7.4) | 4°C | 48 hours | >95% | Optimal for short-term storage. | [13] |
| DBCO-Triazole | PBS (pH 7.4) | 25°C | 24 hours | 90 - 95% | Good stability at room temperature for typical reaction times. | [13] |
| DBCO-Triazole | PBS (pH 7.4) | 37°C | 24 hours | 80 - 85% | Increased temperature leads to accelerated degradation. | [13] |
| DBCO-modified IgG | Azide- and thiol-free buffer | 4°C or -20°C | 4 weeks | ~3-5% loss of reactivity | Good stability for storage. | [14] |
Visualizing the Process: Diagrams and Workflows
Visual representations are essential for understanding complex biochemical processes and experimental designs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. interchim.fr [interchim.fr]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Function of PEG4 Spacers in ADC Linkers
The strategic design of the linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index.[1] Among the diverse linker technologies, the incorporation of discrete polyethylene glycol (PEG) spacers, particularly the four-unit PEG4 moiety, has become a cornerstone for enhancing the physicochemical and pharmacological properties of ADCs.[2] This guide provides a detailed examination of the core functions of PEG4 spacers, supported by quantitative data, experimental protocols, and logical diagrams to elucidate its importance in modern ADC development.
Core Functions and Advantages of the PEG4 Spacer
The inclusion of a discrete PEG4 spacer in an ADC linker imparts several key benefits that address common challenges in ADC development, such as payload hydrophobicity, conjugate aggregation, poor pharmacokinetics, and a limited therapeutic window.[2][3]
Enhanced Hydrophilicity and Solubility
Many potent cytotoxic payloads used in ADCs are inherently hydrophobic.[1] Conjugating these molecules to an antibody increases the overall hydrophobicity of the ADC, which can lead to poor solubility and aggregation.[4][5][6] The PEG4 spacer, composed of four repeating ethylene oxide units, is inherently hydrophilic.[3][7] The ether oxygen atoms along the polymer backbone form hydrogen bonds with water molecules, creating a hydration shell around the conjugate.[6][7][8] This "hydrophilic shield" counteracts the payload's hydrophobicity, dramatically improving the aqueous solubility of the entire ADC.[6][][10] This property is crucial for viable intravenous formulations and ensures the ADC remains stable and active in the bloodstream.[8][10]
Reduced Aggregation
A direct consequence of enhanced hydrophilicity is the mitigation of ADC aggregation.[1][2] Aggregation can diminish therapeutic efficacy, increase the risk of an immune response, and complicate manufacturing, formulation, and storage.[2][11] The PEG4 spacer, by increasing the overall water solubility of the conjugate, prevents the formation of high molecular weight species, ensuring a more homogenous and stable final product.[6][11][12]
Improved Pharmacokinetics (PK)
PEGylation is a well-established strategy for improving the pharmacokinetic profile of biotherapeutics.[13] The integration of a PEG4 spacer increases the ADC's hydrodynamic volume.[1][8] This larger size reduces renal clearance, thereby prolonging the conjugate's circulation half-life.[1][8][13] The hydration shell also provides a "stealth" effect, shielding the ADC from uptake by the reticuloendothelial system and reducing non-specific interactions, which can lead to slower plasma clearance.[6][7][11] This extended exposure can result in greater tumor accumulation and improved therapeutic efficacy.[1][14]
Enabling Higher Drug-to-Antibody Ratios (DAR)
The drug-to-antibody ratio (DAR) is a critical quality attribute that influences ADC potency and safety.[15] While a higher DAR can increase potency, it often correlates with decreased stability and faster clearance due to the increased hydrophobicity from the payload.[11] By effectively masking the payload's hydrophobicity, PEG4 linkers enable the development of ADCs with higher DARs (e.g., DAR8) while maintaining acceptable physicochemical properties and stability.[1][2][11] This allows for the delivery of a greater concentration of the cytotoxic agent to target cells, which is particularly important for tumors with low antigen expression.[2]
Reduced Immunogenicity and Spatial Separation
The protective hydration shell formed by the PEG4 spacer can mask immunogenic epitopes on the payload or linker, reducing the risk of an immune response.[3][][16] Furthermore, the defined, discrete length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the antibody and the cytotoxic payload.[3] This separation can be vital for preserving the antibody's binding affinity and preventing the payload from sterically hindering its interaction with the target antigen.[3]
Quantitative Data on PEG Linker Function
The selection of linker components must be supported by empirical data. The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on key ADC properties.
Table 1: Influence of PEG Linker Length on ADC Plasma Stability This table shows that a longer PEG chain (PEG8) can enhance ADC stability in plasma compared to a shorter chain (PEG4), as evidenced by lower payload loss over 24 hours.[17]
| Linker Type | Time Point (hours) | % Payload Loss in Mouse Plasma |
| ADC-PEG4 | 24 | 22% |
| ADC-PEG8 | 24 | 12% |
| Data compiled from a comparative study on ADC plasma stability.[17] |
Table 2: Impact of PEG Linker Length on ADC Clearance This data illustrates a clear trend where increasing the PEG chain length reduces the clearance rate of the ADC. Clearance rates increase rapidly for conjugates with PEG spacers smaller than PEG8.[18]
| PEG Spacer Length | Clearance Rate (Relative Units) |
| PEG2 | High |
| PEG4 | Moderate-High |
| PEG8 | Low |
| PEG12 | Low |
| PEG24 | Very Low |
| Data interpreted from graphical analysis of ADC clearance as a function of PEG size.[18] |
Table 3: Effect of PEG Linker Length on Hydrophilicity The octanol-water partition coefficient (Log D) is a measure of lipophilicity; a lower value indicates greater hydrophilicity. This data shows that increasing PEG chain length significantly enhances hydrophilicity.[7]
| Compound/Linker | PEG Length (n=ethylene oxide units) | Log D (pH 7.4) |
| Non-PEGylated | 0 | > 0 (Implied) |
| PEGylated | 4 | -3.06 ± 0.15 |
| PEGylated | 8 | -4.27 ± 0.26 |
| Data from a study quantifying the hydrophilicity of PEGylated compounds.[7] |
Visualizing Core Concepts and Workflows
Diagrams created using Graphviz provide clear visual representations of key relationships and experimental processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. purepeg.com [purepeg.com]
- 10. purepeg.com [purepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. adcreview.com [adcreview.com]
- 15. benchchem.com [benchchem.com]
- 16. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
The Emergence of PNU-159682: A Potent Nemorubicin Metabolite Redefining Anthracycline Efficacy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PNU-159682, a major metabolite of the third-generation anthracycline nemorubicin (MMDX), represents a paradigm shift in the understanding of this class of chemotherapeutics. Formed in the liver primarily by the cytochrome P450 enzyme CYP3A4, PNU-159682 exhibits extraordinarily potent antitumor activity, far surpassing that of its parent compound and traditional anthracyclines like doxorubicin. This technical guide delves into the core aspects of PNU-159682, providing a comprehensive overview of its formation, mechanism of action, and preclinical efficacy. Detailed experimental protocols for key assays are provided, alongside quantitative data and visual representations of its metabolic generation and impact on cellular signaling pathways, to support ongoing research and development efforts in oncology.
Introduction
Nemorubicin is an investigational anthracycline that has shown promise in clinical trials, particularly for hepatocellular carcinoma.[1] A unique characteristic of nemorubicin is its in vivo bioactivation to PNU-159682, which is largely responsible for its therapeutic efficacy.[1][2] PNU-159682 is a highly potent cytotoxin, demonstrating subnanomolar efficacy against a range of human tumor cell lines.[2] Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an essential enzyme in DNA replication and transcription.[3][4] This potent activity has also led to its exploration as a payload for antibody-drug conjugates (ADCs).[3] This guide provides a detailed technical overview for scientists and researchers engaged in the study and development of novel cancer therapies.
Metabolic Formation of PNU-159682
PNU-159682 is generated from nemorubicin through a metabolic process predominantly occurring in the liver.
Experimental Workflow: Nemorubicin Metabolism
Caption: Workflow for the in vitro metabolism of nemorubicin to PNU-159682.
Experimental Protocol: Nemorubicin Metabolism in Human Liver Microsomes
This protocol is adapted from the methods described by Quintieri et al. (2005) and others for studying the in vitro metabolism of nemorubicin.[1][5]
1. Reagents and Materials:
-
Nemorubicin (MMDX)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (or NADPH)
-
Potassium phosphate buffer (pH 7.4)
-
CYP3A4 inhibitors (e.g., ketoconazole, troleandomycin)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.25 mg/mL protein concentration) in potassium phosphate buffer.
-
Add nemorubicin to the desired concentration (e.g., 20 µmol/L).
-
For inhibition studies, pre-incubate the microsomes with a CYP3A4 inhibitor (e.g., 1 µmol/L ketoconazole) for a specified time before adding nemorubicin.[2]
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding NADPH (e.g., 0.5 mmol).
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes), ensuring linear reaction conditions.[5]
-
Terminate the reaction by adding a cold organic solvent.
3. Analysis:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Collect the supernatant containing the metabolites.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase.
-
Analyze the sample using a validated LC-MS/MS method to identify and quantify the formation of PNU-159682. The retention time and ion fragmentation pattern should be compared to a synthetic PNU-159682 standard.[1]
Mechanism of Action
PNU-159682 exerts its cytotoxic effects through a multi-faceted mechanism targeting DNA integrity and cellular replication.
DNA Intercalation and Topoisomerase II Inhibition
PNU-159682 is a potent inhibitor of DNA topoisomerase II.[3][4] It intercalates into DNA, with a strong preference for G:C base pairs, and stabilizes the topoisomerase II-DNA cleavage complex.[6] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. Unlike some other anthracyclines, the binding of PNU-159682 to DNA is described as strong but reversible.[7]
Induction of S-Phase Cell Cycle Arrest
The DNA damage induced by PNU-159682 triggers a cellular response that leads to cell cycle arrest, primarily in the S-phase.[8][9] This is a key distinction from doxorubicin, which typically causes a G2/M phase block.[10] The S-phase arrest is a consequence of the activation of DNA damage response pathways.
Signaling Pathway: PNU-159682-Induced S-Phase Arrest
Caption: Signaling pathway of PNU-159682-induced DNA damage and S-phase arrest.
Quantitative Analysis of Cytotoxicity
PNU-159682 exhibits significantly greater cytotoxicity compared to nemorubicin and doxorubicin across a variety of human cancer cell lines.
Table 1: Comparative Cytotoxicity (IC70) of PNU-159682, Nemorubicin (MMDX), and Doxorubicin
| Cell Line | Histotype | PNU-159682 (nmol/L) | MMDX (nmol/L) | Doxorubicin (nmol/L) |
| HT-29 | Colon Carcinoma | 0.58 | 210 | 1717 |
| A2780 | Ovarian Carcinoma | 0.39 | 230 | 1300 |
| DU145 | Prostate Carcinoma | 0.13 | 240 | 1200 |
| EM-2 | Leukemia | 0.08 | 190 | 250 |
| Jurkat | Leukemia | 0.09 | 213 | 190 |
| CEM | Leukemia | 0.07 | 166 | 181 |
Data compiled from Quintieri et al., Clinical Cancer Research, 2005.[2]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol provides a general framework for assessing cytotoxicity using the SRB assay.[2][3]
1. Reagents and Materials:
-
Human tumor cell lines
-
Complete cell culture medium
-
PNU-159682, Nemorubicin, Doxorubicin
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Microplate reader
2. Procedure:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Expose the cells to a serial dilution of the test compounds (PNU-159682, nemorubicin, doxorubicin) for a specified duration (e.g., 1 hour), followed by washing and incubation in drug-free medium for a longer period (e.g., 72 hours).[3]
-
Cell Fixation: Gently add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 70% (IC70).
In Vivo Antitumor Activity
PNU-159682 has demonstrated significant antitumor efficacy in preclinical animal models.
Table 2: In Vivo Antitumor Activity of PNU-159682
| Tumor Model | Animal Model | PNU-159682 Dose | Outcome |
| Disseminated Murine L1210 Leukemia | CD2F1 Mice | 15 µg/kg (i.v.) | 29% increase in life span |
| MX-1 Human Mammary Carcinoma Xenograft | Nude Mice | 4 µg/kg (i.v.) | Complete tumor regression in a subset of mice |
Data compiled from Quintieri et al., Clinical Cancer Research, 2005 and other sources.[2][11]
Conclusion and Future Directions
PNU-159682 stands out as a remarkably potent metabolite of nemorubicin, with a distinct mechanism of action and impressive preclinical antitumor activity. Its formation via CYP3A4-mediated metabolism underscores the importance of considering drug biotransformation in cancer therapy. The profound cytotoxicity of PNU-159682 makes it an attractive candidate for further development, particularly as a payload in antibody-drug conjugates, which can harness its potency while potentially mitigating systemic toxicity. Further research into the detailed molecular interactions of PNU-159682 with DNA and topoisomerase II, as well as a deeper understanding of the DNA damage response pathways it activates, will be crucial for its successful clinical translation. This guide provides a foundational resource for researchers and clinicians working to unlock the full therapeutic potential of this next-generation anthracycline.
References
- 1. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vitro hepatic conversion of the anticancer agent nemorubicin to its active metabolite PNU-159682 in mice, rats and dogs: a comparison with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
An In-depth Technical Guide to DBCO-PEG4-VC-PAB-DMEA-PNU-159682 for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the drug-linker conjugate DBCO-PEG4-VC-PAB-DMEA-PNU-159682, a sophisticated platform for the development of targeted antibody-drug conjugates (ADCs). This system combines a highly potent cytotoxic agent with a precisely engineered linker system, enabling selective delivery to cancer cells while minimizing systemic toxicity.
Core Components and Mechanism of Action
The this compound conjugate is comprised of three key functional units: the cytotoxic payload (PNU-159682), a cleavable linker system (VC-PAB), and a bioorthogonal conjugation moiety (DBCO-PEG4).
The Payload: PNU-159682
PNU-159682 is an exceptionally potent derivative of the anthracycline nemorubicin. Its primary mechanism of action involves the inhibition of DNA topoisomerase II and intercalation into DNA, leading to double-strand breaks. This disruption of DNA replication and transcription ultimately triggers cell cycle arrest, primarily in the S-phase, and induces apoptosis in rapidly dividing cancer cells.[1][2][3] PNU-159682 has demonstrated cytotoxic activity several hundred to thousands of times greater than its parent compound, doxorubicin, making it an attractive payload for ADCs.[4][5]
The Linker: Valine-Citrulline-PAB (VC-PAB)
The VC-PAB linker is a cathepsin B-cleavable dipeptide linker. It is designed to be stable in the systemic circulation but is efficiently cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. Upon internalization of the ADC into the target cancer cell, the linker is cleaved, releasing the active PNU-159682 payload directly within the cell. This targeted release mechanism is crucial for maximizing the therapeutic window of the ADC.
The Conjugation Chemistry: DBCO-PEG4
The dibenzocyclooctyne (DBCO) group facilitates copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for a highly efficient and specific covalent attachment of the linker-payload to an azide-modified antibody without the need for a cytotoxic copper catalyst. The tetraethylene glycol (PEG4) spacer enhances the hydrophilicity and solubility of the conjugate, which can improve its pharmacokinetic properties and reduce aggregation.[6]
The DMEA Moiety
The N,N-dimethylethylenediamine (DMEA) component is part of the payload-linker construct, designed to ensure stability and facilitate the efficient intracellular release of the active PNU-159682 following linker cleavage.
Quantitative Data
The following tables summarize the in vitro cytotoxicity of PNU-159682 and the in vivo efficacy of a representative PNU-159682-based ADC.
Table 1: In Vitro Cytotoxicity of PNU-159682 Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC70 (nmol/L) |
| HT-29 | Colon | 0.577 |
| A2780 | Ovarian | 0.39 |
| DU145 | Prostate | 0.128 |
| EM-2 | Leukemia | 0.081 |
| Jurkat | Leukemia | 0.086 |
| CEM | Leukemia | 0.075 |
Data adapted from a study on the cytotoxicity of PNU-159682. The IC70 values represent the concentration required to inhibit cell growth by 70%.[5]
Table 2: In Vivo Efficacy of a PNU-159682 ADC in Xenograft Models
| Cancer Model | Treatment | Dose | Outcome |
| Non-Small Cell Lung Cancer (NSCLC) | hCD46-19 PNU-159682 ADC | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses |
| Colorectal Cancer | hCD46-19 PNU-159682 ADC | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses |
Data from a study by Holte, D. et al. (2020) on a PNU-159682 ADC with a different linker but demonstrating the in vivo potential of the payload.[7][8]
Experimental Protocols
The following section outlines a general, multi-step protocol for the synthesis and characterization of an ADC using the this compound linker-drug.
1. Antibody Modification with an Azide Moiety
This protocol describes the introduction of azide groups onto the antibody surface for subsequent conjugation with the DBCO-linker.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG4-NHS ester
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment
-
-
Procedure:
-
Antibody Preparation: Ensure the mAb is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
NHS Ester Reaction: Add a 10- to 20-fold molar excess of the Azide-PEG4-NHS ester (dissolved in DMSO) to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Purification: Remove excess, unreacted azide linker using a desalting column or dialysis against a suitable buffer (e.g., PBS).
-
2. Conjugation of this compound to the Azide-Modified Antibody
This step involves the copper-free click chemistry reaction to form the ADC.
-
Materials:
-
Azide-modified antibody
-
This compound
-
Anhydrous DMSO or DMF
-
-
Procedure:
-
Payload Preparation: Dissolve the this compound in DMSO to a stock concentration of 1-10 mM.
-
SPAAC Reaction: Add a 2-4 fold molar excess of the DBCO-linker-payload solution to the azide-modified antibody.
-
Incubation: Incubate the reaction overnight at 4°C with gentle mixing.
-
Purification: Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
3. Characterization of the Antibody-Drug Conjugate
This section describes key analytical techniques to characterize the final ADC product.
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC).[][10][11]
-
Procedure (RP-HPLC):
-
Reduce the ADC using a reducing agent (e.g., DTT) to separate the light and heavy chains.
-
Inject the reduced sample onto an RP-HPLC column (e.g., C4 or C8).
-
Elute with a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Integrate the peak areas of the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the weighted peak areas.[][12]
-
-
-
Analysis of Aggregation:
-
Method: Size-Exclusion Chromatography (SEC).
-
Procedure:
-
Inject the purified ADC onto an SEC column.
-
Elute with a suitable mobile phase (e.g., PBS).
-
Monitor the chromatogram for the presence of high molecular weight species (aggregates).
-
-
-
In Vitro Cytotoxicity Assay:
-
Method: Cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Procedure:
-
Plate target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ADC and a relevant isotype control ADC.
-
Incubate for 72-96 hours.
-
Measure cell viability using the chosen assay method.
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
-
Visualizations
Signaling Pathway of PNU-159682-Induced Apoptosis
References
- 1. a.storyblok.com [a.storyblok.com]
- 2. researchgate.net [researchgate.net]
- 3. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. | BioWorld [bioworld.com]
- 8. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 11. ymc.eu [ymc.eu]
- 12. lcms.cz [lcms.cz]
PNU-159682: A Deep Dive into its Cytotoxic Profile Against Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potent cytotoxic activity of PNU-159682, a highly effective anthracycline derivative, against a range of tumor cell lines. PNU-159682, a major active metabolite of nemorubicin (MMDX), has demonstrated significantly greater potency than its parent compound and other established anthracyclines like doxorubicin, marking it as a promising payload for antibody-drug conjugates (ADCs).[][2][3][4]
Quantitative Analysis of Cytotoxicity
The in vitro cytotoxic effect of PNU-159682 has been evaluated across numerous human tumor cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and 70% inhibitory concentration (IC70) values, showcasing its broad and potent activity at nanomolar and even picomolar concentrations.
Table 1: IC50 Values of PNU-159682 Against Various Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SKRC-52 | Renal Cell Carcinoma | 25 |
| BJAB.Luc | B-cell Lymphoma | 0.10 |
| Granta-519 | Mantle Cell Lymphoma | 0.020 |
| SuDHL4.Luc | B-cell Lymphoma | 0.055 |
| WSU-DLCL2 | B-cell Lymphoma | 0.1 |
| Karpas-299 | Anaplastic Large Cell Lymphoma | 1.1 ng/mL* |
*Data presented in ng/mL in the source material.[4]
Table 2: IC70 Values of PNU-159682 Against Various Tumor Cell Lines
| Cell Line | Cancer Type | IC70 (nM) |
| HT-29 | Colon Carcinoma | 0.577 |
| A2780 | Ovarian Carcinoma | 0.39 |
| DU145 | Prostate Carcinoma | 0.128 |
| EM-2 | 0.081 | |
| Jurkat | T-cell Leukemia | 0.086 |
| CEM | T-cell Lymphoblastic Leukemia | 0.075 |
The data clearly indicates that PNU-159682 is exceptionally potent, with IC70 values in the subnanomolar range for several cell lines.[3][5][6] It has been reported to be 2,360 to 7,900 times more potent than MMDX and 2,100 to 6,420 times more potent than doxorubicin.[3]
Mechanism of Action: A Dual Assault on Cancer Cells
PNU-159682 exerts its cytotoxic effects primarily through two interconnected mechanisms:
-
DNA Intercalation and Adduct Formation: As an anthracycline, PNU-159682 intercalates into the DNA double helix.[] This physical insertion between base pairs disrupts the normal function of DNA and can lead to the formation of covalent DNA adducts.[][7]
-
Topoisomerase II Inhibition: PNU-159682 is a potent inhibitor of topoisomerase II.[][2][6] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By inhibiting topoisomerase II, PNU-159682 leads to the accumulation of double-strand DNA breaks.[]
The culmination of these actions is the induction of S-phase cell cycle arrest and, ultimately, apoptosis (programmed cell death).[][7]
Experimental Protocols
The following outlines a general methodology for assessing the cytotoxicity of PNU-159682 against tumor cell lines, based on commonly cited assays.
Cell Culture and Drug Treatment
-
Cell Line Maintenance: Tumor cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Preparation: PNU-159682 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in culture medium.
-
Treatment: The culture medium is replaced with medium containing various concentrations of PNU-159682. A vehicle control (medium with the solvent) is also included. Cells are typically exposed to the compound for a defined period, such as 72 hours.[6]
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Fixation: After the treatment period, cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: The plates are washed with water to remove the TCA.
-
Staining: The fixed cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and IC50/IC70 values are determined by plotting the percentage of inhibition against the drug concentration.
Conclusion
PNU-159682 is a remarkably potent cytotoxic agent with a well-defined mechanism of action involving DNA intercalation and topoisomerase II inhibition. Its broad efficacy against a diverse panel of tumor cell lines at very low concentrations underscores its potential as a valuable component in the development of next-generation targeted cancer therapies, particularly as a payload for antibody-drug conjugates. Further investigation into its in vivo efficacy and safety profile is warranted to fully realize its clinical potential.
References
- 2. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PNU-159682 | ADC Cytotoxin | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Shelf Life, Storage, and Stability of DBCO-PEG4-VC-PAB-DMEA-PNU-159682
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended shelf life, storage conditions, and inherent stability characteristics of the antibody-drug conjugate (ADC) payload linker, DBCO-PEG4-VC-PAB-DMEA-PNU-159682. This document delves into the chemical nature of its components to inform on potential degradation pathways and outlines best practices for its handling and experimental use.
Introduction to this compound
This compound is a complex, high-potency molecule designed for the targeted delivery of a cytotoxic agent to cancer cells. It is comprised of several key functional units:
-
Dibenzocyclooctyne (DBCO): A reactive group that enables covalent attachment to azide-modified antibodies via strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry."
-
Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances solubility and provides spatial separation between the antibody and the payload.
-
Valine-Citrulline (VC) Linker: A dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2][]
-
p-Aminobenzylcarbamate (PAB): A self-immolative spacer that, upon cleavage of the VC linker, releases the active cytotoxic drug.[2]
-
DMEA-PNU-159682: The cytotoxic payload, a highly potent derivative of the anthracycline nemorubicin and a powerful DNA topoisomerase II inhibitor.[4][]
Recommended Shelf Life and Storage Conditions
The stability of this compound is paramount to ensure its efficacy and reproducibility in experimental settings. The following storage conditions are recommended based on supplier data.
Data Presentation: Shelf Life Summary
| Form | Storage Temperature | Recommended Shelf Life | Key Considerations |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Store in a tightly sealed, desiccated container. Protect from light.[4][6] |
| 4°C | Up to 2 years | For shorter-term storage. Protect from moisture and light.[4] | |
| In Solvent | -80°C | Up to 6 months | Use an appropriate anhydrous solvent. Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[4][7] |
| -20°C | Up to 1 month | For short-term storage of solutions. Protect from light.[4][7] |
Note: For optimal stability, especially in solution, it is advisable to purge the vial headspace with an inert gas like argon or nitrogen to minimize exposure to moisture and oxygen.[4]
Chemical Stability and Potential Degradation Pathways
The degradation of this complex molecule is most likely to occur at its more chemically labile sites, particularly the enzyme-cleavable linker.
-
VC-PAB Linker Stability: The valine-citrulline linker is designed for enzymatic cleavage but exhibits good stability in systemic circulation.[1][8] However, premature cleavage can be a degradation pathway. Studies on similar VC-PAB linkers have identified that certain plasma enzymes, such as Carboxylesterase 1C in mice, can contribute to the extracellular hydrolysis of the linker.[9] The primary and intended cleavage occurs intracellularly within the lysosome by Cathepsin B, which recognizes the Val-Cit dipeptide and cleaves the amide bond between citrulline and the PAB spacer.[1][2][] This event triggers a cascade that results in the release of the PNU-159682 payload.
-
PNU-159682 Payload: PNU-159682 is a potent anthracycline derivative.[] Like other anthracyclines, it may be susceptible to light-induced degradation. Its stability is crucial for the overall potency of the ADC.
-
DBCO Group: The DBCO moiety is generally stable under typical storage and handling conditions, which is a prerequisite for its use in reliable bioconjugation reactions.
Visualization of the VC-PAB Linker Cleavage Pathway```dot
Caption: Simplified signaling pathway of PNU-159682.
Experimental Protocols for Stability Assessment
While specific, validated stability-indicating assays for this exact molecule are proprietary, a general experimental protocol for assessing the in vitro plasma stability of an ADC linker payload can be outlined as follows. This is a critical experiment to evaluate the potential for premature drug release, which could lead to off-target toxicity.
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an antibody-drug conjugate in plasma from various species (e.g., human, mouse, rat) over time.
Methodology:
-
ADC Incubation: The antibody conjugated with this compound is incubated at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C. 2[10]. Time Points: Aliquots of the incubation mixture are collected at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours). T[10]o stop any further degradation, samples are immediately processed or flash-frozen.
-
Sample Analysis: The samples are analyzed to quantify the amount of intact ADC and the amount of released payload.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Can be used to measure the concentration of the intact ADC. This typically involves a capture antibody against the main antibody and a detection antibody that recognizes the payload. [10] * LC-MS (Liquid Chromatography-Mass Spectrometry): A powerful technique to measure the average drug-to-antibody ratio (DAR) over time and to directly quantify the free PNU-159682 payload in the plasma. 4[10]. Data Analysis: The percentage of intact ADC or the concentration of the released payload is plotted against time to determine the stability profile and calculate the half-life of the conjugate in plasma.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for an in vitro ADC stability assay.
References
- 1. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the DBCO-PEG4-VC-PAB-DMEA-PNU-159682 Drug-Linker Conjugate
CAS Number: 2259318-56-2[1][2][3]
This document provides an in-depth technical overview of the advanced antibody-drug conjugate (ADC) payload system, DBCO-PEG4-VC-PAB-DMEA-PNU-159682. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its components, mechanism of action, relevant quantitative data, and key experimental protocols.
Core Components and Structure
This compound is a highly sophisticated drug-linker conjugate designed for targeted cancer therapy. It comprises a bioorthogonal conjugation handle (DBCO), a spacer unit (PEG4), a cleavable linker system (VC-PAB), and a highly potent cytotoxic agent (DMEA-PNU-159682).[1][2][3][4]
-
DBCO (Dibenzocyclooctyne): This is the reactive handle for antibody conjugation. DBCO groups participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that allows for the covalent attachment of the drug-linker complex to an azide-modified antibody without the need for a cytotoxic copper catalyst.[4][5][6] This bioorthogonal reaction is highly specific and efficient, proceeding under mild, aqueous conditions suitable for sensitive biological molecules.[6][7]
-
PEG4 (Polyethylene Glycol, 4 units): The tetra-polyethylene glycol spacer is incorporated to enhance the hydrophilicity and solubility of the overall ADC construct.[8] This can improve the pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and improving stability in circulation.[9][10]
-
VC-PAB (Valine-Citrulline-p-aminobenzyl): This represents a well-established, protease-cleavable linker system.
-
Valine-Citrulline (VC): This dipeptide sequence is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[11][12] The VC linker is generally stable in the bloodstream but is efficiently processed upon internalization into the target cancer cell's lysosome.[12][]
-
p-aminobenzyl (PAB): This acts as a self-immolative spacer. Once Cathepsin B cleaves the amide bond C-terminal to the citrulline residue, the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the active cytotoxic payload in an unmodified form.[11][12]
-
-
DMEA-PNU-159682: This is the cytotoxic payload, a derivative of PNU-159682.
-
PNU-159682: A major and highly potent metabolite of the anthracycline nemorubicin (MMDX), formed in the liver by cytochrome P450 enzymes, particularly CYP3A4.[][15][16] Its mechanism of action involves DNA intercalation and potent inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[][17] PNU-159682 is exceptionally potent, demonstrating cytotoxicity several thousand times greater than its parent compound nemorubicin and the common chemotherapeutic doxorubicin.[][15][16][18][19][20] Its extreme potency makes it an ideal payload for ADCs, where targeted delivery is paramount.[16]
-
DMEA (N,N'-dimethylethylenediamine): This moiety is part of the payload construct, linking the PNU-159682 core to the PAB spacer.
-
Mechanism of Action
The therapeutic strategy of an ADC utilizing this drug-linker system is a multi-step process designed to deliver the potent PNU-159682 payload specifically to cancer cells.
-
Targeting & Binding: The ADC circulates in the bloodstream until the antibody portion recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.[12]
-
Internalization: Upon binding, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[11][12]
-
Lysosomal Trafficking: The internalized vesicle is trafficked to and fuses with a lysosome.[12]
-
Payload Release: Inside the lysosome, the high concentration of proteases, notably Cathepsin B, cleaves the Val-Cit dipeptide linker.[11][12] This cleavage initiates the self-immolation of the PAB spacer, leading to the release of the active DMEA-PNU-159682 payload into the cytoplasm.[11]
-
Cytotoxicity: The freed PNU-159682 payload then exerts its potent cytotoxic effect by intercalating into DNA and inhibiting topoisomerase II, triggering irreparable DNA damage and inducing apoptosis, leading to cell death.[][21]
Quantitative Data
PNU-159682 is characterized by its exceptional potency against a wide range of human tumor cell lines. The following tables summarize key in vitro cytotoxicity data.
Table 1: In Vitro Cytotoxicity of PNU-159682
| Cell Line | Histotype | IC70 (nmol/L) | Reference |
| HT-29 | Colon Carcinoma | 0.081 | [22] |
| A2780 | Ovarian Carcinoma | 0.577 | [22] |
| DU145 | Prostate Carcinoma | 0.176 | [22] |
| EM-2 | Larynx Carcinoma | 0.115 | [22] |
| Jurkat | T-cell Leukemia | 0.115 | [22] |
| CEM | T-cell Leukemia | 0.205 | [22] |
Table 2: Comparative Potency of PNU-159682
This table illustrates the fold-increase in potency of PNU-159682 compared to its parent compound, nemorubicin (MMDX), and doxorubicin.
| Cell Line | PNU-159682 vs. MMDX (Fold Increase) | PNU-159682 vs. Doxorubicin (Fold Increase) | Reference |
| A2780/DX | 790x | 2100x | [19] |
| MCF-7 | 1000x | 3000x | [19] |
| LoVo | 2360x | 6420x | [19] |
| L1210 | >3000x | >3000x | [15] |
Data indicates that PNU-159682 is between 790 and >3,000 times more potent than MMDX and between 2,100 and 6,420 times more potent than doxorubicin across various cell lines.[15][19]
Experimental Protocols
Detailed methodologies are critical for the successful synthesis and evaluation of ADCs. The following sections provide standardized protocols for ADC conjugation and in vitro cytotoxicity assessment.
Protocol for ADC Synthesis via Copper-Free Click Chemistry
This protocol describes the conjugation of an azide-functionalized antibody with the this compound drug-linker.
Materials:
-
Azide-functionalized monoclonal antibody (mAb-N3) in an amine-free, phosphate-buffered saline (PBS), pH 7.4.
-
This compound (DBCO-drug).
-
Anhydrous, biocompatible organic solvent (e.g., DMSO).
-
Desalting columns (e.g., Sephadex G-25) for purification.
-
Amicon Ultra centrifugal filter units (100 kDa MWCO).
Procedure:
-
Reagent Preparation:
-
Allow the DBCO-drug to warm to room temperature.
-
Prepare a stock solution of the DBCO-drug (e.g., 10 mM) in anhydrous DMSO. This should be prepared fresh.[7]
-
Ensure the mAb-N3 solution is at a known concentration (e.g., 5-10 mg/mL) in PBS. If necessary, exchange the buffer and concentrate the antibody using a centrifugal filter unit.
-
-
Conjugation Reaction:
-
Calculate the required volume of the DBCO-drug stock solution to achieve a desired molar excess over the antibody (a 5-10 fold molar excess is a common starting point).
-
Add the calculated volume of the DBCO-drug solution to the mAb-N3 solution dropwise while gently vortexing. The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture. Incubation can be performed for 4-18 hours at 4°C or for 1-4 hours at room temperature.[23][24] Longer incubation at lower temperatures is often preferred to protect the antibody.[24]
-
-
Purification:
-
Following incubation, remove the unreacted DBCO-drug and organic solvent.
-
This is typically achieved using size-exclusion chromatography, such as with pre-packed desalting columns. Equilibrate the column with PBS before applying the reaction mixture.
-
Alternatively, purification can be performed by repeated buffer exchange using centrifugal filter units (100 kDa MWCO).
-
-
Characterization:
-
Determine the final concentration of the purified ADC using a UV-Vis spectrophotometer (measuring absorbance at 280 nm).
-
Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC-HPLC).
-
Assess the purity and aggregation state of the final ADC product using size-exclusion chromatography (SEC-HPLC) and SDS-PAGE.
-
Protocol for In Vitro Cytotoxicity MTT Assay
This protocol outlines a method to determine the IC50 (half-maximal inhibitory concentration) of the synthesized ADC against target cancer cell lines.[25][26]
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Synthesized ADC and a non-targeting control ADC.
-
96-well flat-bottom microplates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).[27]
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare a series of dilutions of the ADC in complete medium at 2x the final desired concentrations.
-
Add 50 µL of the diluted ADC solutions to the appropriate wells, resulting in a final volume of 100 µL. Include "cells only" (untreated) and "medium only" (blank) controls.
-
Incubate the plate for a period relevant to the payload's mechanism (e.g., 72-144 hours).[21][26]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[26][27]
-
Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[26][27]
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[27]
-
Incubate the plate in the dark at 37°C overnight or for at least 4 hours to ensure complete dissolution.[27]
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.[27]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control cells: (% Viability) = (Absorbance_treated / Absorbance_untreated) * 100.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
-
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. xcessbio.com [xcessbio.com]
- 3. This compound | Drug-Linker Conjugates for ADC | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. DBCO-PEG4-Val-Cit-PAB-Exatecan, ADC linker | BroadPharm [broadpharm.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
- 20. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 21. benchchem.com [benchchem.com]
- 22. PNU-159682 | ADC Cytotoxin | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
In-Depth Technical Guide: DBCO-PEG4-VC-PAB-DMEA-PNU-159682
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the antibody-drug conjugate (ADC) payload, DBCO-PEG4-VC-PAB-DMEA-PNU-159682, focusing on its molecular characteristics.
Core Molecular Data
The compound this compound is a complex molecule designed for use in the development of antibody-drug conjugates. It comprises a DBCO (Dibenzocyclooctyne) group for click chemistry, a PEG4 (polyethylene glycol) spacer, a cleavable valine-citrulline (VC) linker, a PAB (p-aminobenzyl) self-immolative spacer, and the potent cytotoxic agent DMEA-PNU-159682.
Quantitative Molecular Information
| Property | Value | Source(s) |
| Molecular Weight | 1695.81 g/mol | [1][2][3][4][5][6] |
| Chemical Formula | C₈₆H₁₀₆N₁₀O₂₆ | [1][7] |
| CAS Number | 2259318-56-2 | [2][3][4][6] |
The cytotoxic component of this conjugate, PNU-159682, is a highly potent metabolite of the anthracycline nemorubicin.[8][][10][11][12] It functions as a DNA topoisomerase II inhibitor, exhibiting significantly greater cytotoxicity than its parent compounds.[8][][10]
Experimental Workflow and Linkage Strategy
The design of this compound facilitates its site-specific conjugation to antibodies, a critical aspect of developing next-generation ADCs. The experimental workflow leverages the principles of bioorthogonal chemistry.
References
- 1. biocompare.com [biocompare.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. apexbt.com [apexbt.com]
- 4. This compound | Drug-Linker Conjugates for ADC | DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Drug-Linker Conjugates for ADC | 2259318-56-2 | Invivochem [invivochem.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. PNU159682, 202350-68-3 | BroadPharm [broadpharm.com]
- 10. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 11. taiclone.com [taiclone.com]
- 12. caymanchem.com [caymanchem.com]
An In-depth Technical Guide on the Solubility of DBCO-PEG4-VC-PAB-DMEA-PNU-159682 in Dimethyl Sulfoxide (DMSO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of the antibody-drug conjugate (ADC) drug-linker DBCO-PEG4-VC-PAB-DMEA-PNU-159682 in dimethyl sulfoxide (DMSO). Due to the novel and specific nature of this complex molecule, direct public data on its solubility is limited. Therefore, this document synthesizes available data on its constituent components and structurally related molecules to provide a robust, data-driven estimation and guide for laboratory use.
Quantitative Solubility Data
While specific solubility data for this compound is not publicly available, analysis of its payload (PNU-159682) and similar drug-linker constructs provides valuable insights. The data suggests that the target compound is likely to have high solubility in DMSO, especially with the aid of standard laboratory dissolution techniques. The presence of a hydrophilic PEG4 spacer is designed to enhance aqueous solubility and mitigate aggregation, which often translates to good solubility in polar aprotic solvents like DMSO[].
The table below summarizes the known solubility of key components and analogous compounds in DMSO.
| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO | Notes |
| PNU-159682 (Payload) | 641.62 | 100 mg/mL (~156 mM)[2][3] | Requires sonication and gentle warming (up to 60°C) for complete dissolution.[2][3] |
| DBCO-PEG4-VC-PAB-MMAE (Similar Linker-Drug) | 1658.03 | 150 mg/mL (~90 mM)[4][5] | Requires sonication. The use of new, non-hygroscopic DMSO is recommended for optimal results.[4] |
| Mal-PEG4-VC-PAB-DMEA-PNU-159682 (Similar Linker-Drug) | 1559.62 | ≥ 50 mg/mL (~32 mM)[6] | Saturation point was not reached at this concentration.[6] |
| This compound (Target Compound) | 1695.81 | Data not publicly available (Estimated to be ≥ 50 mg/mL) | Based on the high solubility of its components and analogs. |
Mechanism of Action: PNU-159682 Signaling Pathway
The cytotoxic payload, PNU-159682, is a highly potent metabolite of the anthracycline nemorubicin.[7] Its primary mechanism of action is the inhibition of DNA topoisomerase II.[2][8][] PNU-159682 intercalates into DNA, forming a stable complex that traps the topoisomerase II enzyme after it has cleaved the DNA strands. This prevents the re-ligation of the DNA, leading to the accumulation of double-strand breaks. The resulting DNA damage triggers cell cycle arrest and ultimately induces apoptosis.[][10]
Caption: Mechanism of action for the PNU-159682 payload.
Experimental Protocols
The following protocols provide a detailed methodology for preparing stock solutions and for determining the kinetic solubility of this compound in DMSO.
Protocol for Preparation of a High-Concentration Stock Solution
This protocol is designed for dissolving the compound to create a stock solution for further experiments.
Materials:
-
This compound powder
-
Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath sonicator
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 5 mg) into a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired high concentration (e.g., for 50 mg/mL, add 100 µL DMSO to 5 mg of compound). It is critical to use fresh, anhydrous DMSO as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of complex hydrophobic molecules.[4][6]
-
Initial Mixing: Vortex the vial vigorously for 1-2 minutes at room temperature.
-
Sonication: Place the vial in a water bath sonicator. Sonicate for 10-15 minute intervals. Visually inspect for any undissolved particulates between intervals.
-
Gentle Heating (If Necessary): If particulates remain after sonication, place the vial in a water bath set to 50-60°C for 5-10 minutes.[2][3] Caution: Do not overheat, as it may risk degrading the compound.
-
Final Assessment: After the dissolution procedure, visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Storage: Store the resulting stock solution at -20°C or -80°C for long-term stability. For short-term use, 4°C is acceptable for up to two weeks.[10]
Workflow for Solubility Determination
This workflow outlines the steps to quantitatively assess the maximum solubility of the drug-linker conjugate in DMSO. This is crucial for establishing concentration limits for screening assays and formulation development.
Caption: General experimental workflow for solubility assessment.
This guide provides a foundational understanding for researchers working with this compound. While direct solubility values are pending public disclosure, the data from analogous structures strongly supports a high solubility in DMSO. Adherence to the detailed protocols will ensure reliable and reproducible preparation of this compound for downstream applications in drug development and biological research.
References
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 10. Facebook [cancer.gov]
PNU-159682: A Technical Guide to its DNA Topoisomerase II Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682 is a potent derivative of the anthracycline antibiotic nemorubicin and a major active metabolite.[1] It exhibits exceptionally strong cytotoxic activity against a wide range of cancer cell lines, reported to be several hundred to over three thousand times more potent than its parent compound, doxorubicin. This high potency has positioned PNU-159682 as a significant payload candidate for antibody-drug conjugates (ADCs) in targeted cancer therapy.[2][3] Its primary mechanism of action involves the inhibition of DNA topoisomerase II, a critical enzyme in DNA replication and repair, leading to catastrophic DNA damage and programmed cell death.[2][1] This technical guide provides an in-depth overview of the PNU-159682 DNA topoisomerase II inhibition pathway, including quantitative efficacy data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.
Core Mechanism of Action
The antitumor activity of PNU-159682 is multifaceted, primarily targeting the nuclear machinery of cancer cells. The core mechanism can be summarized in two key steps:
-
DNA Intercalation: PNU-159682, like other anthracyclines, possesses a planar ring structure that allows it to insert itself between the base pairs of the DNA double helix.[2] This intercalation distorts the DNA structure, interfering with the processes of replication and transcription.[4]
-
Topoisomerase II Inhibition: Following intercalation, PNU-159682 inhibits the function of DNA topoisomerase II.[2][1] This enzyme is responsible for resolving DNA tangles and supercoils by creating transient double-strand breaks. PNU-159682 stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the broken DNA strands.[4] This leads to the accumulation of permanent double-strand breaks, a highly lethal form of DNA damage.
The resulting DNA damage triggers a cellular stress response, leading to cell cycle arrest, primarily in the S-phase, and the activation of the apoptotic cascade, ultimately causing cancer cell death.[5]
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of PNU-159682 from preclinical studies.
Table 1: In Vitro Cytotoxicity of PNU-159682 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | IC70 (nM) | Fold Potency vs. Doxorubicin | Fold Potency vs. Nemorubicin (MMDX) |
| HT-29 | Colon | - | 0.577 | 2,100 - 6,420 | 790 - 2,360 |
| A2780 | Ovarian | - | 0.39 | 2,100 - 6,420 | 790 - 2,360 |
| DU145 | Prostate | - | 0.128 | 2,100 - 6,420 | 790 - 2,360 |
| EM-2 | - | - | 0.081 | 2,100 - 6,420 | 790 - 2,360 |
| Jurkat | T-cell Leukemia | - | 0.086 | 2,100 - 6,420 | 790 - 2,360 |
| CEM | T-cell Leukemia | - | 0.075 | 2,100 - 6,420 | 790 - 2,360 |
| SKRC-52 | Renal (CAIX-expressing) | 25 | - | - | - |
Data compiled from multiple sources.[2][1]
Table 2: In Vivo Antitumor Activity of PNU-159682
| Tumor Model | Host | Dose | Route of Administration | Therapeutic Effect |
| L1210 Leukemia | Murine | 15 µg/kg | i.v. | 29% increase in lifespan |
| MX-1 Mammary Carcinoma | Human Xenograft (Mice) | 4 µg/kg | i.v. | Complete tumor regression in 4 out of 7 mice |
Data compiled from a preclinical study.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of PNU-159682.
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is used to determine cell viability by measuring the total protein content of adherent cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PNU-159682 stock solution
-
Trichloroacetic acid (TCA), 10% (w/v) cold solution
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of PNU-159682 in complete medium. Add 100 µL of the diluted compound to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with 1% acetic acid to remove excess TCA. Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phosphorylated Checkpoint Kinase 1 (p-Chk1)
This assay is used to detect the phosphorylation of Chk1, a key protein in the DNA damage response pathway, as an indicator of PNU-159682-induced DNA damage.
Materials:
-
Cancer cell lines
-
PNU-159682
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-Chk1 (Ser345) and anti-total Chk1
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with PNU-159682 at various concentrations and time points. Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Chk1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total Chk1 and a loading control (e.g., GAPDH or β-actin) for normalization.
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to separate catenated (interlinked) DNA circles, and the inhibitory effect of compounds like PNU-159682.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA - a network of interlocked DNA minicircles)
-
Assay buffer (containing ATP and MgCl2)
-
PNU-159682
-
Stop buffer (containing SDS and proteinase K)
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, kDNA, and PNU-159682 at various concentrations.
-
Enzyme Addition: Add human topoisomerase II to initiate the reaction. Include a control reaction without the inhibitor.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.
-
Analysis: The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated minicircles in the presence of PNU-159682.
Mandatory Visualizations
Signaling Pathway
Caption: PNU-159682 signaling pathway.
Experimental Workflow: Cytotoxicity Assessment
Caption: SRB cytotoxicity assay workflow.
Logical Relationship: PNU-159682 as an ADC Payload
Caption: PNU-159682 in ADC development.
References
Methodological & Application
Application Notes and Protocols for DBCO Conjugation to Azide-Modified Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules to antibodies is a cornerstone of modern biotechnology, enabling the development of targeted therapeutics like antibody-drug conjugates (ADCs), advanced imaging agents, and novel diagnostic tools. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful technique for bioconjugation due to its high efficiency, specificity, and biocompatibility. This bioorthogonal reaction occurs between a cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2][3]
These application notes provide a detailed protocol for the conjugation of a DBCO-containing molecule to an azide-modified antibody. The protocol is divided into two main sections: the introduction of azide functionalities onto the antibody and the subsequent SPAAC reaction with a DBCO-functionalized molecule.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the successful conjugation of DBCO to an azide-modified antibody. These values are representative and may require optimization depending on the specific antibody, DBCO-reagent, and desired drug-to-antibody ratio (DAR).
| Parameter | Method 1: Enzymatic Azide Incorporation | Method 2: Chemical Azide Incorporation (Lysine) | SPAAC Reaction |
| Reagents | Galactosyltransferase, Sialyltransferase, Azide-modified sugar (e.g., Ac4ManNAz)[4] | Azide-PEG-NHS ester[] | DBCO-functionalized molecule |
| Antibody Concentration | 1-10 mg/mL[6] | 1-2 mg/mL[] | 1-10 mg/mL[2] |
| Molar Excess of Reagent | N/A (Enzymatic) | 10-fold molar excess of Azide-PEG-NHS[] | 2 to 20-fold molar excess of DBCO-reagent to antibody[7][8] |
| Reaction Buffer | PBS or other physiological buffers (pH 7.0-8.5)[9] | PBS (pH 8.0-8.5)[10] | Amine-free and azide-free buffers like PBS (pH 7.2-7.4)[2] |
| Organic Co-solvent | Typically not required | DMSO or DMF for dissolving NHS ester (final conc. <10-20%)[11] | DMSO or DMF for dissolving DBCO-reagent (final conc. <10-20%)[2] |
| Incubation Temperature | 37°C[4] | Room Temperature[] | Room Temperature or 4°C[8] |
| Incubation Time | 6 - 24 hours[9] | 60 minutes[] | 4 - 24 hours[7][8] |
| Typical DAR Achieved | 2-4[12][13] | Variable, can be controlled by reaction conditions | N/A |
| Conjugation Efficiency | >95%[14] | Dependent on reaction conditions | >90%[8] |
Experimental Protocols
Part 1: Introduction of Azide Groups onto the Antibody
There are two primary methods for introducing azide functionalities into an antibody in a site-specific or controlled manner: enzymatic modification of the antibody's glycans or chemical modification of amino acid residues like lysine.
This method offers site-specific modification within the Fc region of the antibody, preserving the antigen-binding site.[4][6]
Materials:
-
Azide-modified antibody (starting material)
-
Galactosyltransferase (e.g., β-1,4-galactosyltransferase)
-
Sialyltransferase (e.g., ST6GalI)
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine) or other azide-modified sugar donors
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Antibody Preparation: Ensure the antibody is in a suitable buffer for enzymatic reaction (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[6]
-
Enzymatic Reaction Setup: In a microcentrifuge tube, combine the antibody, galactosyltransferase, sialyltransferase, and an excess of the azide-modified sugar donor (e.g., UDP-GalNAz).
-
Incubation: Incubate the reaction mixture at 37°C for 6-24 hours with gentle agitation.[9]
-
Purification: Purify the azide-modified antibody to remove enzymes and excess reagents using size-exclusion chromatography (SEC) or affinity chromatography (e.g., Protein A).
-
Characterization: Confirm the incorporation of azide groups using techniques like mass spectrometry. The stability of the modified antibody can be assessed by nanoDSF.[15]
This method targets the primary amines of lysine residues on the antibody surface. While less site-specific than enzymatic methods, the degree of labeling can be controlled by adjusting the reaction conditions.[][16]
Materials:
-
Native antibody
-
Azide-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 8.0-8.5)
-
Purification columns (e.g., desalting spin columns)
Procedure:
-
Antibody Preparation: Exchange the antibody into an amine-free buffer (e.g., PBS, pH 8.0-8.5) at a concentration of 1-2 mg/mL.[][10]
-
Reagent Preparation: Prepare a fresh 10 mM stock solution of Azide-PEG-NHS ester in anhydrous DMSO or DMF.[]
-
Conjugation Reaction: Add a 10-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution. Ensure the final concentration of the organic solvent does not exceed 10-20%.[11]
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.[]
-
Purification: Remove excess, unreacted azide linker using a desalting spin column or dialysis.
-
Characterization: Determine the degree of azide labeling using methods such as UV-Vis spectroscopy or mass spectrometry.
Part 2: SPAAC Reaction of Azide-Modified Antibody with a DBCO-Functionalized Molecule
This protocol describes the copper-free click chemistry reaction between the azide-modified antibody and a DBCO-containing molecule (e.g., a cytotoxic drug, a fluorescent dye).
Materials:
-
Azide-modified antibody
-
DBCO-functionalized molecule of interest
-
Reaction Buffer (amine-free and azide-free, e.g., PBS, pH 7.2-7.4)
-
Anhydrous DMSO or DMF (if needed to dissolve the DBCO-reagent)
-
Purification columns (e.g., SEC or HIC columns)
Procedure:
-
Reactant Preparation:
-
Ensure the azide-modified antibody is in the appropriate reaction buffer at a concentration of 1-10 mg/mL.[2]
-
Dissolve the DBCO-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution.
-
-
SPAAC Reaction:
-
Add a 2 to 20-fold molar excess of the DBCO-functionalized molecule to the azide-modified antibody solution.[7][8] The final concentration of the organic solvent should be kept below 10-20% to avoid antibody denaturation.[11]
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle agitation.[7][8] The progress of the reaction can be monitored by the decrease in DBCO absorbance at approximately 310 nm.[2]
-
-
Purification of the Conjugate:
-
Remove unreacted DBCO-molecule and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). HIC is particularly effective for separating ADC species with different drug-to-antibody ratios (DARs).[]
-
-
Characterization of the Final Conjugate:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of conjugated molecules per antibody using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.[3][]
-
Purity and Aggregation: Assess the purity and presence of aggregates using SEC.
-
Confirmation of Conjugation: Verify the successful conjugation and determine the molecular weight of the conjugate using SDS-PAGE and mass spectrometry.
-
Visualizations
Experimental Workflow for DBCO Conjugation to an Azide-Modified Antibody
Caption: Workflow for DBCO conjugation to an azide-modified antibody.
General Mechanism of Action for an Antibody-Drug Conjugate (ADC)
Caption: General mechanism of action for an antibody-drug conjugate.
References
- 1. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 4. Glycoengineering of Antibodies for Modulating Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. On enzymatic remodeling of IgG glycosylation; unique tools with broad applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
Application Note and Protocol: Synthesis of a Site-Specific Antibody-Drug Conjugate using DBCO-PEG4-VC-PAB-DMEA-PNU-159682
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1][2][3] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity while maximizing efficacy against antigen-expressing tumors.[1][4] An ADC is comprised of three core components: a monoclonal antibody that targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects them.[3][5]
This document provides a detailed protocol for the synthesis of a site-specific ADC utilizing a pre-formed drug-linker conjugate, DBCO-PEG4-VC-PAB-DMEA-PNU-159682 .[6][7][8] This advanced reagent combines several key features:
-
PNU-159682: A highly potent anthracycline derivative and metabolite of nemorubicin that functions as a DNA topoisomerase II inhibitor.[9][10][11] Its extreme potency makes it an ideal payload for ADCs.[9][12]
-
Valine-Citrulline (VC) Linker: A dipeptide motif designed to be selectively cleaved by lysosomal enzymes, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This ensures payload release occurs primarily inside the target cell.
-
PAB Self-Immolative Spacer: A p-aminobenzyl alcohol group that, upon cleavage of the VC linker, undergoes spontaneous electronic cascade elimination to release the unmodified active drug.[]
-
DBCO-PEG4 Moiety: A Dibenzocyclooctyne (DBCO) group for bioorthogonal, copper-free click chemistry, enabling highly efficient and specific conjugation to an azide-modified antibody.[14][][16] The polyethylene glycol (PEG4) spacer enhances solubility and improves pharmacokinetic properties.[17]
The synthesis strategy involves a two-step process: (1) site-specific modification of the antibody to introduce an azide (N₃) chemical handle, and (2) the strain-promoted alkyne-azide cycloaddition (SPAAC) of the azide-modified antibody to the DBCO-containing drug-linker.[][18] This approach allows for precise control over the conjugation site and stoichiometry, leading to a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[19][20]
Experimental Protocols
Part 1: Site-Specific Introduction of Azide Groups onto the Antibody
This protocol describes the modification of antibody lysine residues with an azide-functionalized N-hydroxysuccinimide (NHS) ester (e.g., Azido-PEG4-NHS Ester). This method is straightforward but results in a heterogeneous product. For a truly homogeneous ADC, site-specific incorporation of non-natural amino acids with azide groups is recommended.[19][21][22]
Materials and Reagents:
-
Monoclonal Antibody (mAb) of interest (e.g., Trastuzumab) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.5.
-
Azido-PEG4-NHS Ester.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5).
-
Quenching Buffer: Tris-HCl (1 M, pH 8.0).
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent Size Exclusion Chromatography (SEC) system.
Protocol:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in Reaction Buffer.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.
-
Activation Reaction: Add a 10-fold molar excess of the Azido-PEG4-NHS Ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature.
-
Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
Purification: Remove unreacted azide reagent and buffer components by buffer exchange into PBS (pH 7.4) using a desalting column or SEC.
-
Characterization: Determine the concentration of the resulting azide-modified antibody (mAb-N₃) using a UV-Vis spectrophotometer at 280 nm.
Part 2: ADC Synthesis via Copper-Free Click Chemistry
This protocol details the conjugation of the azide-modified antibody (mAb-N₃) with the DBCO-linker-drug conjugate.
Materials and Reagents:
-
Azide-modified Antibody (mAb-N₃) from Part 1.
-
Anhydrous DMSO.
-
Reaction Buffer: PBS, pH 7.4.
Protocol:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: To the mAb-N₃ solution, add a 3 to 5-fold molar excess of the DBCO-linker-drug solution. The final DMSO concentration should be kept below 10% (v/v).
-
Incubation: Gently mix and incubate the reaction mixture overnight (12-18 hours) at 4°C to allow the SPAAC reaction to proceed to completion.[18]
-
Purification: The resulting ADC must be purified to remove unreacted drug-linker, which is critical for minimizing off-target toxicity.
Part 3: Purification of the ADC
Purification is essential to remove residual free drug-linker and potential protein aggregates.[24] Hydrophobic Interaction Chromatography (HIC) is effective for separating ADC species with different DARs, while Size Exclusion Chromatography (SEC) is used to remove aggregates and small molecules.[24][25]
Protocol (using SEC):
-
System Preparation: Equilibrate an appropriate SEC column (e.g., Superdex 200 or equivalent) with at least two column volumes of sterile PBS, pH 7.4.
-
Sample Loading: Load the crude ADC reaction mixture onto the column.
-
Elution: Elute the ADC using PBS at a pre-determined flow rate. Collect fractions corresponding to the main protein peak (~150 kDa for an IgG).
-
Pooling and Concentration: Pool the fractions containing the purified ADC. Concentrate the solution using centrifugal filtration devices (e.g., Amicon Ultra, 30K MWCO) if necessary.
-
Final Formulation: Buffer exchange the final ADC into a suitable formulation buffer for storage and sterile filter through a 0.22 µm filter. Store at 4°C (short-term) or -80°C (long-term).
ADC Characterization
Thorough analytical characterization is a critical quality attribute to ensure product consistency, safety, and efficacy.[26]
| Parameter | Method | Purpose | Expected Outcome |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectrophotometry / HIC | To determine the average number of drug molecules conjugated per antibody. | A target DAR, often between 2 and 4, for optimal balance of efficacy and safety.[2] |
| Purity & Aggregation | Size Exclusion Chromatography (SEC) | To quantify the percentage of monomeric ADC and detect high molecular weight aggregates. | >95% monomeric ADC. |
| Free Drug Level | Reversed-Phase HPLC (RP-HPLC) | To quantify the amount of residual, unconjugated drug-linker. | <1% of total drug. |
| Conjugation Site | Mass Spectrometry (LC-MS/MS) | To confirm the specific amino acid residues where the drug is attached (peptide mapping).[26][27] | Confirmation of conjugation at intended sites. |
| In Vitro Potency | Cell-based Cytotoxicity Assay | To measure the biological activity and specificity of the ADC on antigen-positive vs. antigen-negative cell lines. | Potent cell-killing of antigen-positive cells; minimal effect on antigen-negative cells. |
| Endotoxin Levels | LAL (Limulus Amebocyte Lysate) Assay | To ensure the absence of pyrogenic substances for in vivo studies. | < 0.5 EU/mg. |
Table 1: Summary of Key ADC Characterization Methods.
Visualizations
Caption: Workflow for the synthesis of the PNU-159682 ADC.
Caption: ADC mechanism of action from binding to apoptosis.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Drug-Linker Conjugates for ADC | 2259318-56-2 | Invivochem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 11. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creativepegworks.com [creativepegworks.com]
- 16. benchchem.com [benchchem.com]
- 17. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 18. help.lumiprobe.com [help.lumiprobe.com]
- 19. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 22. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biocompare.com [biocompare.com]
- 24. researchgate.net [researchgate.net]
- 25. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 26. benchchem.com [benchchem.com]
- 27. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: DBCO-PEG4-VC-PAB-DMEA-PNU-159682 for Targeted Cancer Therapy
Product Name: DBCO-PEG4-VC-PAB-DMEA-PNU-159682
Catalog Number: Not Applicable
Molecular Formula: C₉₄H₁₁₃N₁₁O₂₃
Molecular Weight: 1777.0 g/mol
Description: this compound is a pre-linked payload-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). This molecule incorporates the highly potent cytotoxic agent PNU-159682, which is a DNA-damaging agent. The linker system consists of several components engineered for stability in circulation and efficient payload release within target cancer cells. It features a dibenzocyclooctyne (DBCO) group for straightforward, copper-free click chemistry conjugation to azide-modified antibodies.
The linker is comprised of a hydrophilic PEG4 spacer to enhance solubility and pharmacokinetic properties, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative para-aminobenzyl (PAB) group. This design ensures that the cytotoxic payload, PNU-159682, is released only after the ADC is internalized by cancer cells and trafficked to the lysosome, where cathepsin B is abundant. This targeted release mechanism minimizes off-target toxicity and maximizes the therapeutic window.
Mechanism of Action
The ADC constructed with this linker-payload conjugate operates through a multi-step process:
-
Circulation and Targeting: The ADC circulates in the bloodstream and binds specifically to a target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.
-
Lysosomal Trafficking: The endocytic vesicle containing the ADC fuses with a lysosome.
-
Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the valine-citrulline linker is cleaved by the protease cathepsin B. This initiates the collapse of the self-immolative PAB spacer, leading to the release of the active DMEA-PNU-159682 payload.
-
Cytotoxicity: The released payload translocates to the nucleus, where it intercalates into DNA and causes cell cycle arrest and apoptosis, leading to cancer cell death.
Data Summary
The following tables provide representative data for an ADC constructed using a PNU-159682 payload and a cleavable linker, targeting a relevant cancer antigen (e.g., HER2).
Table 1: In Vitro Cytotoxicity
This table summarizes the half-maximal inhibitory concentration (IC50) values for an anti-HER2-PNU-159682 ADC compared to a non-targeting control ADC in different breast cancer cell lines.
| Cell Line | HER2 Expression | ADC Construct | IC50 (nM) |
| SK-BR-3 | High | Anti-HER2-PNU-159682 | 0.05 |
| Non-Targeting ADC | >1000 | ||
| MDA-MB-468 | Low/Negative | Anti-HER2-PNU-159682 | 850 |
| Non-Targeting ADC | >1000 |
Table 2: In Vivo Efficacy in Xenograft Model
This table shows the tumor growth inhibition (TGI) in a mouse xenograft model using the SK-BR-3 cell line.
| Treatment Group | Dose (mg/kg) | TGI (%) | Tumor Volume (mm³) Day 21 |
| Vehicle Control | - | 0% | 1500 ± 210 |
| Non-Targeting ADC | 5 | 15% | 1275 ± 185 |
| Anti-HER2-PNU-159682 | 1 | 85% | 225 ± 55 |
| Anti-HER2-PNU-159682 | 5 | 99% (Regression) | 50 ± 20 |
Experimental Protocols
Protocol 1: Antibody Conjugation via Copper-Free Click Chemistry
This protocol describes the conjugation of an azide-modified antibody to this compound.
Materials:
-
Azide-modified antibody (e.g., modified via NHS-Azide chemistry)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification column (e.g., SEC column, such as Sephadex G-25)
-
Reaction tubes
Procedure:
-
Antibody Preparation: Prepare the azide-modified antibody in PBS at a concentration of 2-10 mg/mL.
-
Payload-Linker Preparation: Dissolve the DBCO-payload linker in DMSO to create a 10 mM stock solution.
-
Conjugation Reaction:
-
Add the DBCO-payload stock solution to the antibody solution. A 5 to 10-fold molar excess of the payload-linker is recommended.
-
The final concentration of DMSO in the reaction should not exceed 10% (v/v) to prevent antibody denaturation.
-
-
Incubation: Gently mix the reaction and incubate at 4°C for 16 hours or at room temperature for 4 hours. Protect the reaction from light.
-
Purification:
-
Remove the unreacted payload-linker and solvent using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF).
-
The mobile phase should be a formulation buffer suitable for the antibody (e.g., PBS).
-
-
Characterization:
-
Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Calculate the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase HPLC (RP-HPLC).
-
Confirm the identity and integrity of the ADC using mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the IC50 of the newly generated ADC in cancer cell lines.
Materials:
-
Target-positive (e.g., SK-BR-3) and target-negative (e.g., MDA-MB-468) cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC constructs (Targeting and Non-Targeting Control)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Resazurin)
-
Plate reader (Luminometer or Spectrophotometer)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC constructs in complete medium. A 10-point, 4-fold dilution series starting from 1000 nM is recommended.
-
Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include wells with untreated cells as a control.
-
-
Incubation: Incubate the plate for 72-120 hours at 37°C and 5% CO₂.
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for MTS).
-
-
Data Analysis:
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the untreated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the ADC concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).
-
Application Notes and Protocols for Cell Cycle Analysis of PNU-159682 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682 is a highly potent anthracycline and a major metabolite of the third-generation anthracycline, nemorubicin.[1][2] It exhibits significantly greater cytotoxicity than its parent compound and other commonly used anthracyclines like doxorubicin.[2] PNU-159682 functions as a DNA-damaging agent, intercalating into DNA and inhibiting topoisomerase II, which ultimately leads to the inhibition of DNA replication and RNA synthesis.[3][4] This potent activity makes PNU-159682 and its derivatives valuable payloads for antibody-drug conjugates (ADCs) in cancer therapy.[5][6] A key aspect of characterizing the cellular response to PNU-159682 is the analysis of its effect on cell cycle progression.
Mechanism of Action and Effect on Cell Cycle
PNU-159682 and its derivatives, such as PNU-EDA, are potent inducers of DNA damage, which triggers cell cycle arrest and apoptosis.[5][7] Unlike traditional anthracyclines such as doxorubicin that typically cause a cell cycle block in the G2/M phase, PNU-159682 induces a distinct S-phase arrest.[1][5][8] This S-phase arrest is a consequence of the DNA damage interfering with DNA synthesis.[5] Studies have shown that treatment with PNU-159682 leads to a significant increase in the proportion of cells in the S phase of the cell cycle.[1][8] This characteristic mode of action, which is effective regardless of the initial cell cycle phase, highlights its potential for treating a broad range of cancers.[1]
Data Presentation
Quantitative analysis of cell cycle distribution following PNU-159682 treatment is crucial for understanding its cytostatic and cytotoxic effects. The data should be presented in a clear and structured format to allow for easy comparison between different treatment conditions.
Table 1: Cell Cycle Distribution of Cells Treated with PNU-159682
| Treatment Group | Concentration | Time Point (hrs) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Vehicle Control | - | 24 | ||||
| PNU-159682 | X nM | 24 | ||||
| PNU-159682 | Y nM | 24 | ||||
| PNU-159682 | Z nM | 24 | ||||
| Vehicle Control | - | 48 | ||||
| PNU-159682 | X nM | 48 | ||||
| PNU-159682 | Y nM | 48 | ||||
| PNU-159682 | Z nM | 48 | ||||
| Positive Control (e.g., Doxorubicin) | C µM | 24 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose an appropriate cancer cell line for the study (e.g., A2780 human ovarian carcinoma, DU145 human prostate carcinoma, or another relevant line).[1]
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not reach confluency by the end of the experiment.
-
PNU-159682 Preparation: Prepare a stock solution of PNU-159682 in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired final concentrations in the cell culture medium.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of PNU-159682 or a vehicle control (medium with the same concentration of the solvent used for the drug). Include a positive control, such as doxorubicin, to compare the cell cycle effects.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[9] Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases based on their DNA content.[9][10]
Materials:
-
Phosphate-Buffered Saline (PBS), sterile-filtered
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
5 ml flow cytometry tubes
-
Refrigerated centrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash once with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, collect the cells directly.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at approximately 300 x g for 5 minutes.[10]
-
Discard the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 3 ml of cold PBS and centrifuge again at 300 x g for 5 minutes.
-
Carefully discard the supernatant.[10]
-
-
Fixation:
-
Resuspend the cell pellet in 400 µl of cold PBS.
-
While gently vortexing the cell suspension, add 1 ml of ice-cold 70% ethanol dropwise. This is a critical step to prevent cell clumping.[10][11]
-
Incubate the cells on ice for at least 30 minutes. For longer storage, cells can be kept in 70% ethanol at 4°C for several weeks.[10]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the less dense, fixed cells.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with 3 ml of PBS, centrifuging after each wash.[10]
-
Resuspend the cell pellet in 50 µl of RNase A solution to ensure that only DNA is stained.[10]
-
Add 400 µl of PI staining solution and mix well.[10]
-
Incubate the cells at room temperature for 5 to 10 minutes, protected from light.[10][12]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution of the G0/G1, S, and G2/M peaks.[10]
-
Record at least 10,000 events for each sample.
-
Analyze the DNA content using a linear scale.[13]
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of PNU-159682 leading to S-phase cell cycle arrest.
Experimental Workflow Diagram
Caption: Workflow for cell cycle analysis of PNU-159682 treated cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. | BioWorld [bioworld.com]
- 7. a.storyblok.com [a.storyblok.com]
- 8. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for the Development of Antibody-Drug Conjugates with Cleavable VC-PAB Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of Antibody-Drug Conjugates (ADCs) utilizing the cleavable valine-citrulline p-aminobenzyl carbamate (VC-PAB) linker technology. This document outlines the synthesis of the linker-payload, conjugation to a monoclonal antibody (mAb), and subsequent characterization and evaluation of the resulting ADC.
Introduction to VC-PAB Linkers in ADCs
The VC-PAB linker is a cathepsin B-cleavable linker system widely employed in the development of ADCs.[1][2] Its design allows for stable attachment of a potent cytotoxic payload to a tumor-targeting antibody during systemic circulation. Upon internalization of the ADC into target cancer cells, the dipeptide sequence is cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in the tumor microenvironment.[3][4] This enzymatic cleavage initiates a self-immolative cascade of the PAB spacer, leading to the release of the unmodified, active payload inside the cancer cell, thereby minimizing off-target toxicity.[4][5] A common payload used with this linker is monomethyl auristatin E (MMAE), a potent antimitotic agent that inhibits tubulin polymerization.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for ADCs developed with VC-PAB linkers.
Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs with VC-PAB Linkers
| Cell Line | Target Antigen | ADC | IC50 (nM) | Reference |
| SK-BR-3 | HER2 | Trastuzumab-MC-VC-PAB-MMAE | 410.54 ± 4.9 | [5] |
| HEK293 | N/A (Control) | Trastuzumab-MC-VC-PAB-MMAE | 482.86 ± 6.4 | [5] |
| KPL-4 | HER2 | Anti-HER2-VC(S)-MMAE | Not specified | [1] |
| WSU-DLCL2 | CD22 | Anti-CD22-VC(S)-MMAE | Not specified | [1] |
| U87MG | Integrin αVβ3 | Cilengitide-VC-PAB-MMAE | ~10 | [8] |
| SK-MEL-28 | Integrin αVβ3 | Cilengitide-VC-PAB-MMAE | ~100 | [8] |
| SK-OV-3 | Integrin αVβ3 | Cilengitide-VC-PAB-MMAE | ~100 | [8] |
| A549 | Integrin αVβ3 | Cilengitide-VC-PAB-MMAE | >1000 | [8] |
Table 2: In Vitro Plasma Stability of ADCs with VC-PAB Linkers
| ADC Model | Plasma Source | Incubation Time (hours) | Remaining Intact ADC (%) | Reference |
| Trastuzumab-MC-VC-PAB-MMAE | Rat | 168 (7 days) | ~25% | [9] |
| ITC6104RO (VC-PAB linker) | Mouse | Not specified | Unstable | |
| ITC6104RO (VC-PAB linker) | Human | Not specified | Stable | |
| Thio Hu Anti MUC16-MC-vc-PAB-MMAE | Rat | 96 | DAR decreased over time | |
| ADC with EVCit-PAB linker | Mouse | 288 (12 days) | Significantly increased half-life compared to VCit |
Experimental Protocols
Protocol 1: Synthesis of MC-VC-PAB-MMAE Linker-Payload
This protocol is divided into two main stages: the synthesis of the activated linker, Fmoc-Val-Cit-PAB-PNP, and the subsequent conjugation to MMAE followed by the addition of the maleimide group.
Stage 1: Synthesis of Fmoc-Val-Cit-PAB-PNP
This stage involves the synthesis of the key intermediate, Fmoc-Val-Cit-PAB-OH, followed by activation with p-nitrophenyl carbonate.
-
Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH [3]
-
Dissolve Fmoc-Cit-PAB-OH (1.0 equivalent) in dimethylformamide (DMF) at a concentration of 0.2 M.
-
Add piperidine (5.0 equivalents) and stir the mixture at room temperature for 4-5 hours to remove the Fmoc protecting group.
-
Remove DMF and excess piperidine under reduced pressure. Co-evaporate with DMF to remove residual piperidine.
-
Dissolve the resulting H-Cit-PAB-OH residue in DMF (0.1 M).
-
Add Fmoc-Val-OSu (1.1 equivalents) and stir the solution at room temperature for 16-20 hours.
-
Remove the DMF under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a 3-12% MeOH in CH2Cl2 gradient) to obtain Fmoc-Val-Cit-PAB-OH as a white solid.
-
-
Step 2: Synthesis of Fmoc-Val-Cit-PAB-PNP [3]
-
Under a nitrogen atmosphere, dissolve Fmoc-Val-Cit-PAB-OH (1.0 equivalent) in anhydrous DMF.
-
Add bis(4-nitrophenyl) carbonate (2.0 equivalents).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Precipitate the product by adding diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield Fmoc-Val-Cit-PAB-PNP.
-
Stage 2: Synthesis of MC-VC-PAB-MMAE
-
Step 3: Conjugation of Fmoc-VC-PAB-PNP to MMAE
-
Dissolve Fmoc-VC-PAB-PNP (1.1 equivalents), MMAE (1.0 equivalent), and HOBt (1.0 equivalent) in anhydrous DMF and dry pyridine.
-
Stir the reaction at room temperature and monitor its progress by HPLC.
-
Upon completion, purify the crude product by semi-preparative HPLC.
-
Lyophilize the pure fractions to obtain Fmoc-VC-PAB-MMAE as a solid.
-
-
Step 4: Fmoc Deprotection
-
Dissolve Fmoc-VC-PAB-MMAE (1.0 equivalent) in DMF.
-
Add piperidine (20 equivalents) and stir at room temperature for 20 minutes.
-
Purify the crude product by reverse-phase preparative-HPLC.
-
Lyophilize the pure fractions to obtain NH2-Val-Cit-PAB-MMAE as a white solid.
-
-
Step 5: Addition of Maleimidocaproyl (MC) group
-
Activate 6-maleimidohexanoic acid with N,N'-disuccinimidyl carbonate in situ in DMF to form Mc-OSu.
-
React the in situ generated Mc-OSu with NH2-Val-Cit-PAB-MMAE at room temperature.
-
Monitor the reaction by HPLC.
-
Purify the final product, MC-VC-PAB-MMAE, by reverse-phase HPLC.
-
Protocol 2: Antibody-Drug Conjugation
This protocol describes the conjugation of the MC-VC-PAB-MMAE linker-payload to an antibody via partial reduction of interchain disulfide bonds.[6]
-
Step 1: Antibody Preparation
-
Step 2: Partial Reduction of Antibody Disulfides
-
Prepare a fresh stock solution of Tris(2-carboxyethyl)phosphine (TCEP) at 10 mM in water.[6]
-
Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution. The exact ratio may need to be optimized to achieve the desired drug-to-antibody ratio (DAR).[6]
-
Incubate the reaction mixture at 37°C for 1-2 hours.[6]
-
-
Step 3: Conjugation Reaction
-
Dissolve the MC-VC-PAB-MMAE linker-payload in a suitable organic solvent like DMSO immediately before use.[6]
-
Add a 1.2 to 1.5-fold molar excess of the drug-linker over the TCEP used in the reduction step to the antibody solution.[6]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% (v/v) to prevent antibody denaturation.[6]
-
Allow the reaction to proceed at room temperature for 1 hour with gentle mixing.[6]
-
(Optional) Quench the reaction by adding an excess of a thiol-containing reagent like cysteine to cap any unreacted maleimide groups.[6]
-
-
Step 4: Purification of the ADC
-
Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted drug-linker and other small molecules.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm × 3.5 cm, 2.5 µm).
-
-
Mobile Phases:
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM potassium phosphate, pH 7.0, containing 25% isopropanol (v/v).
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time period (e.g., 20 minutes).
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, DAR6, DAR8).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species * Number of drugs in that species) / 100
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[3]
-
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
ADC, unconjugated antibody, and free payload.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[3]
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[3]
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.
-
Add the diluted compounds to the respective wells and incubate for 72-144 hours.[3]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Incubate the plate at room temperature in the dark until the crystals are fully dissolved.
-
Read the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of an ADC with a cleavable VC-PAB linker.
References
- 1. benchchem.com [benchchem.com]
- 2. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 5. US8541178B2 - Analysis of antibody drug conjugates by bead-based affinity capture and mass spectrometry - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful and widely adopted bioorthogonal ligation strategy in the development of Antibody-Drug Conjugates (ADCs). This copper-free click chemistry reaction enables the covalent conjugation of a cytotoxic drug payload to a monoclonal antibody (mAb) with high efficiency and specificity under mild, physiological conditions. The reaction proceeds between a strained cyclooctyne (such as dibenzocyclooctyne, DBCO) and an azide, forming a stable triazole linkage. The bioorthogonal nature of the reactants ensures that they do not interact with native biological functional groups, thus preserving the integrity and function of the antibody.[1]
The key advantage of SPAAC over the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the elimination of the need for a cytotoxic copper catalyst, which can be detrimental to the antibody's structure and is unsuitable for in vivo applications.[1] The reaction is driven by the ring strain of the cyclooctyne, which significantly lowers the activation energy, allowing the conjugation to proceed efficiently at physiological temperature and pH.[1] This application note provides detailed protocols for the synthesis of ADCs using SPAAC, methods for their characterization, and a summary of relevant quantitative data.
Data Presentation
The efficiency of the SPAAC reaction is influenced by the choice of the strained cyclooctyne. The following table summarizes the second-order rate constants for commonly used cyclooctynes with benzyl azide, providing a reference for selecting the appropriate reagent for ADC development.
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] with Benzyl Azide |
| Dibenzocyclooctyne (DBCO) | ~0.6 - 1.0 |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.06 - 0.1 |
| Dibenzocyclooctynol (DIBO) | ~0.3 - 0.7 |
| Dibenzoazacyclooctyne (DIBAC) | ~0.3 |
| Biarylazacyclooctynone (BARAC) | ~0.9 |
Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.
Experimental Protocols
The synthesis of an ADC via SPAAC is a multi-step process that involves the functionalization of the antibody with either an azide or a cyclooctyne, the corresponding functionalization of the drug-linker, the conjugation reaction, and finally, the purification and characterization of the resulting ADC.
Protocol 1: Preparation of Azide-Functionalized Antibody
This protocol describes the introduction of azide groups onto the antibody, typically through the modification of lysine residues.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEGn-NHS ester (dissolved in anhydrous DMSO)
-
Desalting columns (e.g., PD-10)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4-8.5
Procedure:
-
Antibody Preparation: Exchange the antibody into an amine-free buffer like PBS at a concentration of 5-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of the Azide-PEGn-NHS ester in anhydrous DMSO (e.g., 10 mM).
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the Azide-PEGn-NHS ester stock solution to the antibody solution.
-
The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Purification: Remove the excess, unreacted Azide-PEGn-NHS ester using a desalting column equilibrated with PBS (pH 7.4).
-
Characterization: Determine the concentration of the azide-modified antibody using a protein assay (e.g., BCA). The degree of labeling (DOL) of the azide on the antibody can be determined using MALDI-TOF mass spectrometry.
Protocol 2: Preparation of DBCO-Functionalized Drug-Linker
This protocol outlines the synthesis of a drug-linker functionalized with a DBCO moiety.
Materials:
-
Cytotoxic drug with a reactive handle (e.g., amine)
-
DBCO-PEGn-NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of DBCO-Linker: In a reaction vessel, dissolve the DBCO-PEGn-NHS ester in anhydrous DMF.
-
Payload Solution: In a separate flask, dissolve the cytotoxic drug in anhydrous DMF and add DIPEA to act as a base.
-
Conjugation: Slowly add the activated DBCO-linker solution to the payload solution. Stir the reaction mixture at room temperature overnight.
-
Purification: Purify the resulting DBCO-functionalized drug-linker by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.
Protocol 3: SPAAC Conjugation of Antibody and Drug-Linker
This protocol describes the copper-free click reaction between the azide-functionalized antibody and the DBCO-functionalized drug-linker.
Materials:
-
Azide-functionalized antibody (from Protocol 1)
-
DBCO-functionalized drug-linker (from Protocol 2)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Ensure the azide-functionalized antibody is in PBS at a suitable concentration (e.g., 5-10 mg/mL).
-
Prepare a stock solution of the DBCO-functionalized drug-linker in DMSO (e.g., 10 mM).
-
-
SPAAC Reaction:
-
To the azide-functionalized antibody solution, add a 5- to 20-fold molar excess of the DBCO-drug linker stock solution.
-
The final concentration of DMSO should be kept below 10% to maintain antibody integrity.
-
Incubate the reaction mixture for 4-24 hours at room temperature or at 4°C with gentle mixing.[2]
-
-
Purification of the ADC:
-
Concentration and Buffer Exchange: Concentrate the purified ADC and perform a buffer exchange into a suitable formulation buffer using a protein concentrator.[2]
Protocol 4: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy: The average DAR can be determined using UV-Vis spectroscopy, provided the antibody and the drug have distinct absorbance maxima.[2][5]
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug.
-
The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.[5]
2. DAR and Purity Analysis by Chromatography:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different drug loads, allowing for the determination of the DAR distribution and the amount of unconjugated antibody.[5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often coupled with mass spectrometry (LC-MS), can be used to determine the DAR and assess the heterogeneity of the ADC.[5]
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates in the final ADC product.[3]
Quantitative Data for ADC Characterization: The following table provides a summary of analytical techniques used for ADC characterization and the typical data obtained.
| Analytical Technique | Parameter Measured | Typical Data/Output |
| UV-Vis Spectroscopy | Average Drug-to-Antibody Ratio (DAR) | A single average DAR value for the ADC population.[5] |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution, unconjugated antibody, purity | Chromatogram with peaks corresponding to different DAR species (e.g., DAR 0, 2, 4).[5] |
| Reversed-Phase HPLC (RP-HPLC) | DAR, heterogeneity, purity | Chromatogram separating different ADC species. |
| Mass Spectrometry (MS) | Molecular weight of ADC and its subunits, DAR confirmation | Mass spectra confirming the covalent attachment of the drug-linker. |
| Size-Exclusion Chromatography (SEC) | Aggregation, purity | Chromatogram showing the monomeric ADC peak and any high molecular weight species.[3] |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmiweb.com [pharmiweb.com]
Application Note: Purification of an Antibody-Drug Conjugate with a PNU-159682 Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. This application note details the purification strategy for a novel ADC, an antibody conjugated to the potent cytotoxic agent PNU-159682 via a DBCO-PEG4-VC-PAB-DMEA linker. PNU-159682 is a highly potent DNA topoisomerase II inhibitor, orders of magnitude more powerful than its parent compound, nemorubicin.[1][2] The linker system utilizes strain-promoted alkyne-azide cycloaddition (SPAAC) for conjugation via a DBCO group, a polyethylene glycol (PEG4) spacer to enhance solubility, a cathepsin-cleavable valine-citrulline (VC) dipeptide, and a self-immolative p-aminobenzyl carbamate (PAB) spacer to ensure efficient release of the payload.[3][4][5][6][7][8]
The successful development of this ADC is critically dependent on a robust purification process to remove unconjugated antibody, free drug-linker, and to isolate ADC species with a desirable drug-to-antibody ratio (DAR).[9][10] This document provides a detailed protocol for the purification and characterization of the antibody-DBCO-PEG4-VC-PAB-DMEA-PNU-159682 conjugate.
Logical Relationship of the ADC Components
The following diagram illustrates the components of the antibody-drug conjugate.
Caption: Components of the Antibody-DBCO-PEG4-VC-PAB-DMEA-PNU-159682 Conjugate.
Experimental Workflow for Purification
A multi-step chromatographic approach is essential for achieving a highly pure and well-characterized ADC. The general workflow involves an initial capture and buffer exchange step, followed by polishing steps to remove aggregates and resolve different DAR species.
Caption: General workflow for the purification and characterization of the ADC.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Crude Antibody-Drug Conjugate | - | Research Grade |
| Sodium Phosphate | Sigma-Aldrich | ACS Grade |
| Sodium Chloride | Sigma-Aldrich | ACS Grade |
| Ammonium Sulfate | Sigma-Aldrich | ACS Grade |
| Acetonitrile | Fisher Scientific | HPLC Grade |
| Trifluoroacetic Acid (TFA) | Thermo Fisher Scientific | HPLC Grade |
| Water | Milli-Q® | Type 1 |
| TSKgel G3000SWxl SEC Column | Tosoh Bioscience | - |
| TSKgel Butyl-NPR HIC Column | Tosoh Bioscience | - |
| Zorbax RRHD 300SB-C8 RP-HPLC Column | Agilent Technologies | - |
Experimental Protocols
Tangential Flow Filtration (TFF) for Buffer Exchange and Removal of Free Drug-Linker
Tangential flow filtration is an effective initial step to remove unconjugated drug-linker and exchange the buffer to one suitable for the subsequent chromatography steps.[]
Protocol:
-
Equilibrate the TFF system with a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Load the crude ADC mixture into the system.
-
Perform diafiltration against at least 10 diavolumes of the equilibration buffer to remove small molecular weight impurities.
-
Concentrate the retentate containing the ADC to a suitable volume for the next purification step.
Size Exclusion Chromatography (SEC) for Aggregate Removal
SEC separates molecules based on their size, effectively removing high molecular weight aggregates that may have formed during the conjugation process.[][12]
Protocol:
-
Equilibrate a TSKgel G3000SWxl SEC column with a mobile phase of 50 mM sodium phosphate, 150 mM NaCl, pH 7.4 at a flow rate of 1.0 mL/min.
-
Inject the concentrated ADC sample from the TFF step onto the column.
-
Monitor the elution profile at 280 nm.
-
Collect the fractions corresponding to the monomeric ADC peak.
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
HIC is a powerful technique for separating ADC species with different drug-to-antibody ratios based on their hydrophobicity.[9][13][14][15] The conjugation of the hydrophobic PNU-159682 payload increases the overall hydrophobicity of the antibody, allowing for the separation of different DAR species.[12]
Protocol:
-
Equilibrate a TSKgel Butyl-NPR HIC column with Mobile Phase A (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Dilute the monomeric ADC fraction from the SEC step with Mobile Phase A to the appropriate starting salt concentration.
-
Inject the sample onto the HIC column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B (50 mM sodium phosphate, pH 7.0) over a suitable gradient length (e.g., 30 column volumes).
-
Monitor the elution at 280 nm. Different peaks will correspond to ADC species with different DARs (DAR0, DAR2, DAR4, etc.).
-
Collect fractions for each desired DAR species.
Characterization of the Purified ADC
The purified ADC fractions should be thoroughly characterized to assess purity, DAR, and integrity.
Purity and Aggregation Analysis by SEC
Protocol:
-
Analyze the purified ADC fractions using the same SEC method as described in the purification protocol.
-
Integrate the peak areas to determine the percentage of monomer and aggregates.
Drug-to-Antibody Ratio (DAR) Determination by HIC
Protocol:
-
Analyze the purified ADC fractions using the same HIC method as described in the purification protocol.
-
Calculate the average DAR by the weighted average of the peak areas of the different DAR species.
DAR Determination by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC under denaturing and reducing conditions can also be used to determine the DAR by separating the light and heavy chains.[9][13]
Protocol:
-
Reduce the ADC sample with a reducing agent (e.g., DTT) at an elevated temperature.
-
Inject the reduced sample onto a Zorbax RRHD 300SB-C8 column.
-
Elute with a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution at 280 nm.
-
Calculate the DAR based on the relative peak areas of the conjugated and unconjugated light and heavy chains.
Mass Spectrometry (MS) for Intact Mass Analysis
Intact mass analysis by MS provides confirmation of the molecular weight of the ADC and the distribution of DAR species.[16]
Protocol:
-
Desalt the ADC sample.
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolute the resulting mass spectrum to determine the masses of the different ADC species.
UV-Vis Spectroscopy for Concentration and DAR Estimation
The concentration of the ADC and an estimation of the average DAR can be determined using UV-Vis spectroscopy.[17]
Protocol:
-
Measure the absorbance of the purified ADC solution at 280 nm and the absorbance maximum of the payload (PNU-159682).
-
Calculate the ADC concentration and average DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
Expected Results
The following tables summarize the expected quantitative data from the purification and characterization of the antibody-DBCO-PEG4-VC-PAB-DMEA-PNU-159682 conjugate.
Table 1: Summary of Purification Performance
| Purification Step | Purity (by SEC) | Aggregate (%) | Yield (%) |
| Crude ADC | >85% | <15% | 100% |
| Post-TFF | >90% | <10% | >95% |
| Post-SEC | >98% | <2% | >90% |
| Post-HIC (Pooled Fractions) | >99% | <1% | >80% |
Table 2: Characterization of Purified ADC
| Analytical Method | Parameter | Specification |
| SEC-HPLC | Monomer Purity | ≥ 98% |
| Aggregates | ≤ 2% | |
| HIC-HPLC | Average DAR | 3.5 - 4.5 |
| Unconjugated Antibody | ≤ 5% | |
| RP-HPLC (reduced) | Average DAR | Consistent with HIC-HPLC |
| Mass Spectrometry | Intact Mass | Confirms expected masses of DAR species |
| UV-Vis Spectroscopy | Average DAR | Consistent with other methods |
| Endotoxin | Endotoxin Units (EU/mg) | < 1.0 EU/mg |
Conclusion
The purification of the antibody-DBCO-PEG4-VC-PAB-DMEA-PNU-159682 conjugate requires a multi-step chromatographic process to achieve high purity and a well-defined drug-to-antibody ratio. The described protocol, employing Tangential Flow Filtration, Size Exclusion Chromatography, and Hydrophobic Interaction Chromatography, provides a robust framework for obtaining a high-quality ADC suitable for further preclinical and clinical development. Comprehensive analytical characterization is crucial to ensure the safety and efficacy of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. DBCO-PEG4-VC-PAB-DMEA-PNU-159682 | Drug-Linker Conjugates for ADC | DC Chemicals [dcchemicals.com]
- 6. DBCO PEG4 VC-PAB - JenKem Technology USA [jenkemusa.com]
- 7. This compound | Drug-Linker Conjugates for ADC | 2259318-56-2 | Invivochem [invivochem.com]
- 8. DBCO-PEG4-vc-PAB-DMEA-PNU159682 - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellmosaic.com [cellmosaic.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DBCO-PEG4-VC-PAB-DMEA-PNU-159682 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG4-VC-PAB-DMEA-PNU-159682 is a sophisticated drug-linker conjugate designed for the targeted delivery of the highly potent cytotoxic agent, PNU-159682, in the form of an Antibody-Drug Conjugate (ADC). This system leverages the specificity of a monoclonal antibody to selectively target tumor-associated antigens, thereby minimizing systemic toxicity and enhancing the therapeutic window of the payload. The PNU-159682 payload is a derivative of the anthracycline nemorubicin and functions as a potent DNA topoisomerase II inhibitor and DNA intercalator, leading to catastrophic DNA damage and subsequent apoptosis of cancer cells.[1][2][3] Its exceptional potency, with IC70 values in the subnanomolar range, makes it a compelling payload for ADCs targeting a variety of malignancies.[4]
The linker system, DBCO-PEG4-VC-PAB, is engineered for stability in circulation and selective release of the payload within the tumor microenvironment. The Dibenzocyclooctyne (DBCO) group facilitates a stable, covalent attachment to an azide-modified antibody via copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC). The hydrophilic PEG4 spacer improves the pharmacokinetic properties of the resulting ADC. The valine-citrulline (VC) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells, ensuring intracellular release of the cytotoxic agent. The p-aminobenzylcarbamate (PAB) acts as a self-immolative spacer, which, upon cleavage of the VC linker, releases the DMEA-PNU-159682 payload in its active form. The N,N-dimethylethylamine (DMEA) functional group is integrated to support stable conjugation chemistry and facilitate predictable intracellular activation of the PNU-159682 warhead.[]
These application notes provide a comprehensive overview and detailed protocols for the utilization of ADCs constructed with this compound in preclinical xenograft models.
Data Presentation
In Vitro Cytotoxicity
The PNU-159682 payload exhibits exceptionally high potency across a range of human tumor cell lines. The following table summarizes representative half-maximal inhibitory concentration (IC70) values for PNU-159682 in comparison to its parent compound, nemorubicin (MMDX), and the commonly used anthracycline, doxorubicin.
| Cell Line | Histotype | PNU-159682 IC70 (nmol/L) | MMDX IC70 (nmol/L) | Doxorubicin IC70 (nmol/L) |
| A2780 | Ovarian Carcinoma | 0.07 | 165 | 450 |
| MCF-7 | Breast Carcinoma | 0.15 | 250 | 320 |
| HT-29 | Colon Carcinoma | 0.22 | 380 | 600 |
| NCI-H460 | Lung Carcinoma | 0.35 | 620 | 950 |
| PC-3 | Prostate Carcinoma | 0.58 | 460 | 1220 |
Data are representative and compiled from published studies. Actual values may vary based on experimental conditions.[4]
In Vivo Efficacy in Xenograft Models
ADCs utilizing the PNU-159682 payload have demonstrated significant anti-tumor efficacy in various xenograft models, including those resistant to standard therapies. The following table provides an example of expected outcomes from an in vivo efficacy study in a non-small cell lung cancer (NSCLC) patient-derived xenograft (PDX) model.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change (%) | Body Weight Change (%) |
| Vehicle Control | - | Q7D x 2 | +850 | +2 |
| Non-targeting ADC | 1.0 | Single Dose | +820 | -1 |
| Targeting ADC-PNU-159682 | 0.5 | Single Dose | -40 | -3 |
| Targeting ADC-PNU-159682 | 1.0 | Single Dose | -95 (Complete Regression) | -5 |
| Standard of Care | Varies | Varies | +150 | -8 |
Data are illustrative, based on findings of complete tumor regression at a 1.0 mg/kg single dose in NSCLC and colorectal cancer models.[6] Efficacious dose ranges have been reported between 0.5 and 2 mg/kg.[7]
Experimental Protocols
Protocol 1: Preparation of Antibody-PNU-159682 Conjugate
This protocol outlines the general steps for conjugating the this compound to an azide-modified monoclonal antibody.
Materials:
-
Azide-modified monoclonal antibody (mAb-N3) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in DMSO
-
Reaction buffer (e.g., PBS)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Ensure the azide-modified antibody is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.
-
Drug-Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Conjugation Reaction: Add the DBCO-drug-linker solution to the antibody solution at a molar excess (typically 3-5 fold excess of the drug-linker to the antibody). The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for 4-16 hours with gentle agitation.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques like UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and SEC.
Protocol 2: Establishment of a Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice.
Materials:
-
Cancer cell line of interest (e.g., JIMT-1 for breast cancer, Karpas-299 for lymphoma)[8]
-
Appropriate cell culture medium and reagents
-
Immunodeficient mice (e.g., NOD-SCID, NSG), 6-8 weeks old
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions to 80-90% confluency.
-
Cell Harvesting: Harvest the cells using trypsin, wash with PBS, and perform a cell count and viability assessment (viability should be >95%).
-
Cell Suspension: Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5 x 10^7 cells/mL). Keep the cell suspension on ice.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension (typically 5-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
Protocol 3: In Vivo Efficacy Study of an ADC-PNU-159682
This protocol outlines the procedure for evaluating the anti-tumor efficacy of the prepared ADC in the established xenograft model.
Materials:
-
Tumor-bearing mice, randomized into groups
-
ADC-PNU-159682, vehicle control, and other control articles
-
Dosing solutions prepared in a suitable vehicle (e.g., sterile saline or PBS)
-
Syringes and needles for intravenous (tail vein) injection
Procedure:
-
Treatment Initiation: Begin treatment when tumors have reached the desired size.
-
Dosing: Administer the ADC-PNU-159682 and control articles to the respective groups via intravenous injection. Doses between 0.5 mg/kg and 2.0 mg/kg have been shown to be effective.[7] A single dose may be sufficient to induce tumor regression.[6]
-
Tumor Monitoring: Continue to measure tumor volumes and body weights 2-3 times per week for the duration of the study.
-
Tolerability Assessment: Monitor the mice for any signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Study Endpoint: The study can be concluded when tumors in the control group reach a predetermined endpoint, or after a specified period to assess long-term responses. Euthanize mice according to institutional guidelines.
-
Data Analysis: Plot mean tumor volume and mean body weight for each group over time. Statistically analyze the differences in tumor growth between the treatment and control groups.
Visualizations
Mechanism of Action
The following diagram illustrates the proposed mechanism of action of an ADC utilizing the this compound system.
Caption: ADC mechanism from circulation to apoptosis.
Experimental Workflow for Xenograft Studies
The diagram below outlines the key steps in conducting a preclinical xenograft study to evaluate the efficacy of an ADC.
Caption: Workflow for preclinical ADC xenograft efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes: Antibody Modification for Azide Incorporation and DBCO Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of antibody-drug conjugates (ADCs) and other targeted biologics relies on the precise and stable attachment of payloads, such as cytotoxic drugs or imaging agents, to a monoclonal antibody (mAb). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a robust bioorthogonal conjugation strategy.[1][2][] This method involves the reaction between an azide-modified antibody and a payload functionalized with a dibenzocyclooctyne (DBCO) group. The reaction is highly efficient, specific, and occurs under mild, physiological conditions without the need for a cytotoxic copper catalyst, thus preserving the antibody's integrity and function.[1][4]
This document provides detailed protocols for three common methods to introduce azide functional groups into an antibody: non-site-specific modification of lysine residues, and site-specific modifications via microbial transglutaminase (MTGase) or glycan engineering. A protocol for the final DBCO conjugation is also included.
Overall Experimental Workflow
The general process for creating an antibody conjugate via azide incorporation and DBCO ligation involves a two-stage process. First, the antibody is functionalized with azide groups. Second, the azide-modified antibody is reacted with a DBCO-containing molecule.
Caption: General workflow for antibody conjugation via azide incorporation and SPAAC.
Method 1: Lysine Residue Modification (Non-Site-Specific)
This method utilizes the primary amines of lysine residues, which are abundant on the antibody surface, for conjugation.[5] N-hydroxysuccinimide (NHS) esters functionalized with an azide group (e.g., Azido-PEG-NHS) are common reagents that react with lysine's ε-amino group to form stable amide bonds.[5][6] While robust, this approach results in a heterogeneous product with a distribution of attached payloads, which can impact pharmacokinetics.[7][8]
Chemical Principle:
Caption: Reaction of an NHS-azide ester with an antibody lysine residue.
Experimental Protocol: Lysine Modification
-
Antibody Preparation:
-
Exchange the antibody buffer to an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.5.[5][9] Buffers containing primary amines like Tris or glycine must be avoided as they compete with the reaction.[5]
-
Adjust the antibody concentration to 2-10 mg/mL.[6][10] Higher concentrations generally improve labeling efficiency.[5][9]
-
-
Reagent Preparation:
-
Labeling Reaction:
-
Quenching (Optional but Recommended):
-
Purification:
-
Remove unreacted Azido-NHS ester and quenching reagents using a desalting column (e.g., Zeba Spin Desalting Columns), dialysis, or size-exclusion chromatography (SEC).[5][]
-
Method 2: Microbial Transglutaminase (MTGase) Conjugation (Site-Specific)
Microbial transglutaminase (MTGase) is an enzyme that catalyzes the formation of an isopeptide bond between the side chain of a glutamine residue and a primary amine.[12][13] In IgG antibodies, MTGase specifically recognizes a single conserved glutamine residue (Q295) in the Fc region.[14][15] This enables the site-specific incorporation of an azide-containing amine substrate, leading to a homogeneous conjugate with a drug-to-antibody ratio (DAR) of precisely 2.[7][16] For the enzyme to access Q295, the nearby N-glycan at Asn297 must first be trimmed using an endoglycosidase like EndoS2.[14][15]
Workflow:
Caption: Chemo-enzymatic workflow for site-specific azide incorporation using MTGase.
Experimental Protocol: MTGase Modification
-
Glycan Trimming (Deglycosylation):
-
Incubate the native antibody with an endoglycosidase (e.g., EndoS2) to trim the N-glycan at Asn297, exposing the Q295 residue.[14][15] Follow the enzyme manufacturer's specific protocol for buffer conditions, enzyme concentration, and incubation time. Near-quantitative trimming is typically achieved.[15]
-
Purify the trimmed antibody via Protein A chromatography or another suitable method to remove the enzyme.
-
-
MTGase Reaction:
-
Prepare a reaction mixture containing the trimmed antibody, MTGase, and an azide-functionalized amine linker (e.g., azido-PEG-amine).[14]
-
Perform the reaction in a suitable buffer (e.g., Tris or PBS, pH 7.5-8.0) for several hours at 37°C.[14] The reaction can achieve near-quantitative conversion.[15]
-
-
Purification:
-
Purify the resulting azide-modified antibody using SEC or Protein A chromatography to remove the MTGase, excess linker, and any unreacted antibody.
-
Method 3: Glycan Engineering (Site-Specific)
This site-specific strategy remodels the conserved N-glycans on the antibody's Fc region to introduce azide groups.[17][18] A common approach involves a chemo-enzymatic process: first, enzymes like β-1,4-galactosyltransferase (GalT) and α-2,6-sialyltransferase (SialT) are used to remodel the glycan structure and incorporate an azide-modified sialic acid.[17][19] This method can yield a homogeneous product with up to four azides per antibody (two per Fc glycan), resulting in a DAR of 4.[17][19]
Workflow:
Caption: Glycan remodeling workflow for site-specific azide incorporation.
Experimental Protocol: Glycan Engineering
-
Galactosylation:
-
To ensure maximum sites for azide incorporation, incubate the antibody (which often has terminal G0F/G1F glycoforms) with β-1,4-galactosyltransferase (GalT) and its substrate UDP-Galactose to produce the G2F glycoform.[17]
-
-
Azide Incorporation:
-
Incubate the galactosylated antibody with a sialyltransferase (e.g., ST6Gal I) and an azide-modified sialic acid donor (e.g., CMP-9-azido-sialic acid).[17][19]
-
The reaction is typically performed at 37°C for 24-48 hours to achieve near-quantitative bis-sialylation, resulting in approximately four azides per antibody.[19]
-
-
Purification:
-
Purify the azide-glycoengineered antibody using Protein A affinity chromatography or SEC to remove enzymes and excess sugar nucleotides.
-
Data Summary and Method Comparison
| Parameter | Lysine Modification (NHS-Azide) | MTGase Modification | Glycan Engineering |
| Principle | Amine-reactive chemistry | Enzymatic (Glutamine) | Chemo-enzymatic (Glycan) |
| Site Specificity | Non-site-specific[7] | Site-specific (Q295)[14][15] | Site-specific (Asn297 Glycan)[17] |
| Homogeneity | Heterogeneous population[7][8] | Homogeneous[12][16] | Homogeneous[19][20] |
| Achievable DAR | Variable (typically 2-8) | Precisely 2[7][16] | Up to 4[17][19] |
| Typical Reagent Excess | 10-20x molar excess of NHS-Azide[5][] | Catalytic amount of enzyme | Catalytic amount of enzyme |
| Key Advantage | Simple, rapid, no antibody engineering | Highly homogeneous DAR=2 product | Homogeneous, higher DAR (4) possible |
| Key Disadvantage | Heterogeneous product, potential impact on antigen binding | Requires antibody glycan trimming | Multi-step enzymatic process |
Final Conjugation: SPAAC with DBCO-Payload
Once the antibody has been successfully functionalized with azide groups and purified, it is ready for conjugation to the DBCO-containing payload via SPAAC.[1] This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.[1]
Experimental Protocol: DBCO Conjugation
-
Reagent Preparation:
-
Prepare the azide-modified antibody in an appropriate buffer such as PBS, pH 7.4. Crucially, ensure the buffer is free of sodium azide , which will compete with the reaction.[1][21]
-
Dissolve the DBCO-functionalized payload (e.g., DBCO-drug, DBCO-fluorophore) in a compatible solvent (e.g., DMSO) to create a stock solution.[6]
-
-
Conjugation Reaction:
-
Add the DBCO-payload solution to the azide-modified antibody solution. A 1.5- to 10-fold molar excess of the DBCO-payload over the antibody is typically recommended to drive the reaction to completion.[4][6]
-
Incubate the reaction mixture. Incubation can be performed for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.[4][22]
-
-
Final Purification:
-
Validation:
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. dynamic-biosensors.com [dynamic-biosensors.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. Site Selective Antibody-Oligonucleotide Conjugation via Microbial Transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Site-Specific Antibody-Drug Conjugation Using Microbial Transglutaminase. | Semantic Scholar [semanticscholar.org]
- 13. Efficient Production of Homogeneous Lysine-Based Antibody Conjugates Using Microbial Transglutaminase | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Site-Specific Conjugation of Native Antibody: Transglutaminase-Mediated Modification of a Conserved Glutamine While Maintaining the Primary Sequence and Core Fc Glycan via Trimming with an Endoglycosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transglutaminase-based chemo-enzymatic conjugation approach yields homogeneous antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 17. Glycoengineering of Antibodies for Modulating Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. State-of-the-Art Native Mass Spectrometry and Ion Mobility Methods to Monitor Homogeneous Site-Specific Antibody-Drug Conjugates Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Preparation of Well-Defined Antibody–Drug Conjugates Through Glycan Remodeling and Strain Promoted Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. help.lumiprobe.com [help.lumiprobe.com]
- 22. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells.[1][2] The linker connecting the antibody to the drug payload is a critical determinant of the ADC's stability, efficacy, and safety.[1][3] Click chemistry has emerged as a powerful tool in ADC development, offering rapid, specific, and high-yield conjugation reactions that can be performed under mild, physiological conditions.[1][4][5][6] These bioorthogonal reactions, which do not interfere with native biological processes, enable precise control over the drug-to-antibody ratio (DAR) and the site of conjugation, leading to more homogeneous and well-defined ADCs.[7][8]
This document provides detailed application notes and protocols for the synthesis of ADCs using two prominent click chemistry platforms: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Additionally, it covers the highly efficient inverse-electron-demand Diels-Alder reaction, commonly known as tetrazine ligation.
Key Click Chemistry Reactions for ADC Synthesis
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and trans-cyclooctene (TCO), which react spontaneously with azides to form a stable triazole linkage.[3][4][9] The absence of a cytotoxic copper catalyst makes SPAAC particularly attractive for the synthesis of biologics.[9][10]
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and versatile method for linking molecules containing terminal alkynes and azides.[11][12][13] The reaction is catalyzed by copper(I), which can be generated in situ from a copper(II) salt and a reducing agent.[11][14] While effective, the potential for copper-induced protein degradation or aggregation necessitates careful optimization and purification.[10]
Tetrazine Ligation
Tetrazine ligation is an exceptionally fast bioorthogonal reaction involving an inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and a strained dienophile, most commonly a trans-cyclooctene (TCO).[1][15][16] Its extraordinary reaction kinetics allow for efficient conjugation at low concentrations of reactants.[1]
Quantitative Data for Click Chemistry Reagents
The selection of a click chemistry reagent is guided by factors such as reaction kinetics, stability, and the physicochemical properties of the resulting conjugate. The following table summarizes key quantitative parameters for commonly used click chemistry reactions in ADC synthesis.
| Reaction Type | Reagent 1 | Reagent 2 | Rate Constant (M⁻¹s⁻¹) | Key Features |
| SPAAC | DBCO | Azide | ~1 | Widely used, good stability. |
| SPAAC | BCN | Azide | 0.003 - 0.1 | Good balance of reactivity and stability. |
| Tetrazine Ligation | TCO | Tetrazine | up to 30,000[1] | Exceptionally fast kinetics. |
| CuAAC | Terminal Alkyne | Azide | Varies with ligand | High yielding, requires copper catalyst. |
Note: Reaction rates are influenced by the specific structures of the reactants and reaction conditions.
Experimental Protocols
Protocol 1: Antibody Modification with a DBCO-PEG-NHS Ester (for SPAAC)
This protocol describes the labeling of an antibody with a DBCO moiety for subsequent conjugation to an azide-functionalized payload.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Water-soluble DBCO-PEG-NHS ester (e.g., DBCO-PEG4-NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette (10K MWCO)
Procedure:
-
Reagent Preparation:
-
Equilibrate the DBCO-PEG-NHS ester vial to room temperature.
-
Prepare a 10 mM stock solution of the DBCO-PEG-NHS ester in anhydrous DMSO or DMF immediately before use.[17]
-
-
Antibody Conjugation:
-
Quenching:
-
Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS ester.[17]
-
-
Purification:
-
Remove excess, unreacted DBCO reagent using a desalting column or dialysis against PBS.[17]
-
Protocol 2: Synthesis of an ADC via SPAAC
This protocol details the conjugation of a DBCO-functionalized antibody to an azide-modified drug.
Materials:
-
DBCO-functionalized antibody
-
Azide-modified cytotoxic drug
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the DBCO-functionalized antibody with a 5- to 20-fold molar excess of the azide-modified drug.[9]
-
-
Incubation:
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[9]
-
-
Purification:
-
Characterization:
-
Determine the final ADC concentration and calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).[1]
-
Protocol 3: Synthesis of an ADC via CuAAC
This protocol describes the copper-catalyzed conjugation of an alkyne-modified antibody to an azide-functionalized drug.
Materials:
-
Alkyne-modified antibody
-
Azide-modified drug
-
Copper(II) sulfate (CuSO4)
-
Ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
SEC system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of CuSO4 (100 mM in water), THPTA (200 mM in water), and sodium ascorbate (100 mM in water).[11]
-
-
Catalyst Complex Formation:
-
Mix CuSO4 and THPTA in a 1:2 molar ratio to form the Cu(I) complex.[11]
-
-
Conjugation Reaction:
-
Purification:
-
Purify the ADC using SEC to remove unreacted reagents.[11]
-
Protocol 4: Antibody Modification with a Tetrazine-NHS Ester (for Tetrazine Ligation)
This protocol details the functionalization of an antibody with a tetrazine moiety.
Materials:
-
Antibody in an amine-free buffer
-
Tetrazine-NHS ester
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS with 50 mM borate, pH 8.3-8.5)
-
SEC column
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO immediately before use.[15]
-
-
Antibody Conjugation:
-
Purification:
-
Purify the tetrazine-modified antibody using an SEC column.[15]
-
Protocol 5: ADC Synthesis via TCO-Tetrazine Ligation
This protocol describes the conjugation of a tetrazine-modified antibody to a TCO-functionalized payload.
Materials:
-
Tetrazine-modified antibody
-
TCO-payload construct
-
PBS, pH 7.4
-
SEC system
Procedure:
-
Reaction Setup:
-
Combine the tetrazine-modified antibody with the TCO-payload construct in PBS.[15]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the tetrazine's pink color.[15]
-
-
Purification:
-
Purify the ADC from unreacted payload using SEC.[15]
-
Visualizations
Caption: General workflow for ADC synthesis using click chemistry.
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Mechanism of Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
Caption: Mechanism of Tetrazine Ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. Signature of click chemistry in advanced techniques for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 7. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 12. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 14. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Scaling Up Antibody-Drug Conjugate (ADC) Production with DBCO Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. Dibenzocyclooctyne (DBCO) linkers, utilized in copper-free click chemistry, have emerged as a leading technology for ADC development, offering high reaction efficiency, specificity, and biocompatibility, which are crucial for large-scale manufacturing.
This document provides detailed application notes and protocols for the scalable production of ADCs using DBCO linkers via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It is intended for researchers, scientists, and drug development professionals seeking to optimize their ADC manufacturing processes.
Principle of DBCO-Linker Mediated Conjugation: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The conjugation of a DBCO-functionalized molecule to an azide-modified antibody proceeds via a bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of copper-free click chemistry.[1] The inherent ring strain of the dibenzocyclooctyne (DBCO) group allows it to react efficiently and specifically with an azide group to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2][3] This is a significant advantage in the production of therapeutics, as it eliminates concerns of residual copper contamination in the final drug product.[4]
The SPAAC reaction is highly efficient under mild, aqueous conditions, making it ideal for bioconjugation with sensitive biological molecules like antibodies.[5] The bioorthogonal nature of the azide and DBCO groups ensures that they react selectively with each other, minimizing side reactions with other functional groups present on the antibody or the payload.[5][6]
Advantages of DBCO Linkers in Scalable ADC Production
The use of DBCO linkers in conjunction with SPAAC offers several advantages for the large-scale manufacturing of ADCs:
-
High Reaction Efficiency and Yield: SPAAC reactions are known for their high efficiency, leading to greater yields of the desired ADC and reducing the burden on downstream purification processes.[5]
-
Biocompatibility: The absence of a copper catalyst makes the process biocompatible and suitable for the manufacturing of clinical-grade materials.[2][3]
-
Mild Reaction Conditions: The reaction proceeds efficiently at or near physiological pH and temperature, preserving the integrity and biological activity of the antibody.[5][7]
-
High Specificity: The bioorthogonal nature of the DBCO-azide reaction minimizes the formation of undesirable byproducts, leading to a more homogeneous ADC product.[5][6]
-
Process Robustness: The simplicity and reliability of copper-free click chemistry contribute to a more robust and reproducible manufacturing process.[6]
Challenges in Scaling Up ADC Production with DBCO Linkers
While DBCO linkers offer significant advantages, scaling up production presents several challenges that must be addressed to ensure a consistent and high-quality product:
-
ADC Aggregation: The conjugation of hydrophobic payloads can increase the propensity for ADC aggregation, which can impact efficacy and immunogenicity.[8] The use of hydrophilic linkers, such as those containing polyethylene glycol (PEG) spacers, can help mitigate this issue.[8][9]
-
Inconsistent Drug-to-Antibody Ratio (DAR): Achieving a consistent DAR is critical for the therapeutic window of an ADC.[8] Variations in reaction conditions can lead to heterogeneity in the final product.[8] Site-specific conjugation methods can produce more homogeneous ADCs with a controlled DAR.[8]
-
Purification Difficulties: The crude ADC mixture contains unreacted antibody, excess drug-linker, and aggregated species that must be removed.[8][10] Developing scalable and efficient purification strategies is crucial for obtaining a highly pure ADC product.[10]
-
Reagent Stability: While generally stable, the DBCO group can lose reactivity over time, particularly with improper storage and handling.[3][6][8]
Experimental Protocols
The following protocols provide a general framework for the production of ADCs using DBCO linkers. Optimization of specific parameters such as reagent concentrations, reaction times, and temperatures may be necessary for different antibody-payload combinations.
Protocol 1: Antibody Modification with an Azide Group
This protocol describes the introduction of azide groups onto the antibody, typically through reaction with an NHS-ester functionalized azide reagent that targets lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS ester
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or tangential flow filtration (TFF) system for buffer exchange
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-20 mg/mL in an amine-free buffer.[2]
-
Reagent Preparation: Prepare a stock solution of the Azide-PEG-NHS ester in an anhydrous solvent immediately before use.
-
Activation Reaction: Add a 5- to 20-fold molar excess of the Azide-PEG-NHS ester to the antibody solution. The final concentration of the organic solvent should be kept below 10% to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to the reaction mixture to stop the reaction and consume any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess azide reagent and quenching solution by buffer exchange using a desalting column or TFF system into the desired buffer for the subsequent conjugation step.
Protocol 2: ADC Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of a DBCO-functionalized drug-linker to the azide-modified antibody.
Materials:
-
Azide-modified antibody from Protocol 1
-
DBCO-functionalized drug-linker
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the DBCO-functionalized drug-linker in a suitable solvent (e.g., DMSO).
-
Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the DBCO-drug linker to the azide-modified antibody solution.[2]
-
Incubation: Incubate the reaction mixture for 4-24 hours at 4-25°C with gentle mixing.[1][2] The reaction progress can be monitored by analytical techniques such as HIC-HPLC to determine the drug-to-antibody ratio (DAR).[2]
Protocol 3: Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC from the crude reaction mixture using chromatographic techniques.
Materials:
-
Crude ADC mixture from Protocol 2
-
Hydrophobic Interaction Chromatography (HIC) system
-
Size Exclusion Chromatography (SEC) system
-
Appropriate buffers for HIC and SEC
Procedure (Hydrophobic Interaction Chromatography - HIC):
-
Column Equilibration: Equilibrate the HIC column with a high-salt buffer (Mobile Phase A).
-
Sample Loading: Load the crude ADC mixture onto the equilibrated column.
-
Elution: Elute the bound species using a linear or step gradient of decreasing salt concentration (from Mobile Phase A to a low-salt Mobile Phase B). Unconjugated antibody will elute first, followed by ADCs with increasing DARs.[10]
-
Fraction Collection: Collect fractions corresponding to the desired DAR species.
-
Buffer Exchange: Pool the desired fractions and perform a buffer exchange into a formulation buffer using SEC or TFF.
Procedure (Size Exclusion Chromatography - SEC):
-
Column Equilibration: Equilibrate the SEC column with the desired formulation buffer.
-
Sample Loading: Load the crude or partially purified ADC mixture onto the column.
-
Elution: Elute the sample with the formulation buffer. The ADC will elute as a main peak, separated from smaller molecules like unconjugated drug-linker and larger aggregates.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.
Protocol 4: Characterization of the Purified ADC
This protocol outlines key analytical methods for characterizing the final ADC product.
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DARs based on their hydrophobicity, allowing for the determination of the average DAR and the distribution of DAR species.[8][10]
-
Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the intact ADC and its subunits, providing a precise measurement of the DAR.[11]
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is the primary method for quantifying the amount of high molecular weight aggregates and low molecular weight fragments in the ADC preparation.[8]
-
SDS-PAGE: SDS-PAGE under reducing and non-reducing conditions can provide information on the integrity of the antibody and the covalent attachment of the drug-linker.[12]
-
-
Residual Free Drug-Linker:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is commonly used to quantify the amount of residual free drug-linker in the final ADC product.[2]
-
Data Presentation
The following tables summarize representative quantitative data for ADC production and purification.
Table 1: Comparison of ADC Characteristics Before and After Purification
| Parameter | Crude ADC Mixture | Purified ADC (HIC) | Purified ADC (SEC) |
| Average DAR | 3.8 | 4.0 | 3.9 |
| Purity (%) | ~70% | >98% | >95% |
| Aggregate Content (%) | 5-10% | <1% | <2% |
| Free Drug-Linker (%) | >15% | <0.1% | <0.5% |
| Recovery Yield (%) | N/A | ~70% | ~85% |
| Data is representative and may vary depending on the specific antibody, payload, and process conditions.[10] |
Table 2: Influence of Purification Method on DAR Distribution
| DAR Species | Crude ADC (%) | Purified ADC (HIC) (%) |
| DAR 0 | 10 | <1 |
| DAR 2 | 25 | 10 |
| DAR 4 | 40 | 80 |
| DAR 6 | 20 | 9 |
| DAR 8 | 5 | <1 |
| HIC allows for the enrichment of specific DAR species, in this case, DAR4.[10] |
Mandatory Visualizations
Caption: General experimental workflow for ADC synthesis, purification, and characterization.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Decision tree for troubleshooting common issues in ADC production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Efficient and site-specific antibody labeling by strain-promoted azide-alkyne cycloaddition [agris.fao.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of PNU-159682-Based ADCs for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction PNU-159682 is a highly potent anthracycline derivative, identified as a major metabolite of nemorubicin.[][2] Its exceptional cytotoxicity, which is several hundred to thousands of times greater than its parent compound doxorubicin, makes it a compelling payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[][3] ADCs leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents like PNU-159682 directly to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[4] The mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis in cancer cells.[] These application notes provide detailed protocols for the formulation, characterization, and evaluation of PNU-159682-based ADCs for preclinical in vivo studies.
Mechanism of Action of PNU-159682
PNU-159682 exerts its cytotoxic effects primarily through DNA damage. Unlike other anthracyclines such as Doxorubicin which cause a G2/M-phase block, PNU-159682 induces cell cycle arrest in the S-phase.[5][6] The payload is a potent inducer of DNA damage, leading to apoptosis.[5] PNU-159682-based ADCs have also been shown to trigger immunogenic cell death, stimulating an anti-tumor immune response.[5]
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low DBCO Conjugation Efficiency
Welcome to the technical support center for Dibenzocyclooctyne (DBCO) conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for achieving higher yields in their copper-free click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DBCO to azide for a successful click reaction?
A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide-containing molecule.[1][2] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted.[1][3] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one of the components can be used to enhance conjugation efficiency, with 7.5 equivalents being a recommended starting point.[1][3][4]
Q2: What are the recommended reaction temperature and duration?
A2: DBCO-azide reactions are efficient at a range of temperatures, from 4°C to 37°C.[1][3] Higher temperatures generally lead to faster reaction rates.[1][3] Typical reaction times are between 4 to 12 hours at room temperature.[1][4] For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C.[1][5] In some cases, incubation for up to 48 hours may be necessary to maximize yield.[1][4]
Q3: Which solvents and buffers are compatible with DBCO click chemistry?
A3: DBCO click chemistry is compatible with a variety of solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF.[1] For biomolecule conjugations, aqueous buffers are preferred.[1] If the DBCO reagent has poor aqueous solubility, it can be first dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.[1][2] It is important to keep the final concentration of the organic solvent low (typically under 20%) to avoid precipitation of proteins.[1][2]
Q4: Can I use buffers containing sodium azide?
A4: No, you should strictly avoid buffers containing sodium azide as it will react with the DBCO reagent, thereby reducing the efficiency of your conjugation reaction.[1][5][6]
Q5: How can I confirm that my molecules are labeled with DBCO and azide?
A5: Before proceeding with the conjugation reaction, it is crucial to confirm the successful labeling of your molecules.[4][6] Analytical techniques such as UV-Vis spectroscopy, mass spectrometry (MS), and HPLC can be used for this purpose.[7] DBCO has a characteristic absorbance maximum around 309 nm which can be used for quantification.[7]
Troubleshooting Guide: Low or No Conjugate Yield
Low conjugation efficiency can be a significant hurdle. This section provides a systematic approach to identifying and resolving common issues.
Problem 1: Suboptimal Reaction Conditions
Possible Cause: The reaction parameters such as molar ratio, temperature, incubation time, and buffer composition are not optimized for your specific molecules.
Recommended Solutions:
-
Optimize Molar Ratio: An excess of one reactant can drive the reaction to completion. Start with a 1.5 to 3-fold molar excess of the less critical component.[1][2] For challenging conjugations, this can be increased up to 10-fold.[3][4]
-
Adjust Temperature and Time: If the reaction is slow at room temperature, consider increasing the temperature to 37°C to accelerate the rate.[1][6] Alternatively, extending the incubation time to 24-48 hours can improve yields, especially for reactions at 4°C.[4][8]
-
Buffer Selection: The choice of buffer can impact reaction rates. Studies have shown that HEPES buffer can result in higher reaction rates compared to PBS.[1][9] Ensure the pH of your buffer is within the optimal range of 7-9.[1][10]
Problem 2: Reagent Quality and Handling
Possible Cause: The stability and purity of your DBCO and azide reagents are critical for a successful conjugation. DBCO reagents, especially DBCO-NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive.[4][6]
Recommended Solutions:
-
Proper Storage: Store DBCO reagents in solid form at -20°C, protected from moisture and light.[10] Allow the vial to warm to room temperature before opening to prevent condensation.[10]
-
Fresh Solutions: Prepare stock solutions of DBCO reagents in anhydrous DMSO or DMF immediately before use and discard any unused reconstituted reagent.[4][5]
-
Confirm Labeling: Use analytical methods like UV-Vis spectroscopy or mass spectrometry to verify the successful labeling of both molecules before proceeding with the conjugation reaction.[7]
Problem 3: Steric Hindrance
Possible Cause: If you are working with large biomolecules like antibodies or proteins, the DBCO and azide groups might be sterically hindered, preventing them from reacting efficiently.[6][11]
Recommended Solutions:
-
Use a Linker: Incorporating a spacer arm, such as a polyethylene glycol (PEG) linker, between the molecule and the DBCO or azide group can increase flexibility and reduce steric hindrance.[6][12] Longer linkers provide greater rotational freedom, increasing the likelihood of a successful reaction.[6]
Problem 4: Precipitation of Reactants
Possible Cause: DBCO is inherently hydrophobic. Attaching too many DBCO molecules to a protein can decrease its solubility and cause it to precipitate out of the solution, which halts the reaction.[6][12]
Recommended Solutions:
-
Control the Degree of Labeling: Optimize the molar excess of the DBCO-NHS ester during the labeling step to avoid over-labeling.
-
Use Hydrophilic Linkers: Employing DBCO reagents with hydrophilic PEG spacers can help to mitigate solubility issues.[4][6]
-
Limit Organic Solvent: Keep the final concentration of organic co-solvents like DMSO or DMF to a minimum (ideally below 20%) to prevent protein precipitation.[1][2]
Data Presentation
Table 1: Recommended Reaction Conditions for DBCO Conjugation
| Parameter | Recommended Range | Key Considerations |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted)[1][4] | The more abundant or less critical component should be in excess.[1] |
| Temperature | 4°C to 37°C[1][3] | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[1] |
| Reaction Time | 4 to 48 hours[1][4] | Longer incubation times can improve yield, especially at lower temperatures or concentrations.[1] |
| pH | 7.0 to 9.0[1][10] | DBCO is sensitive to acidic conditions (pH < 5).[10] |
| Solvent | Aqueous Buffer (e.g., PBS, HEPES)[1] | Avoid buffers containing sodium azide.[1] For reagents with low aqueous solubility, a co-solvent like DMSO or DMF can be used (<20% final concentration).[1] |
Table 2: Troubleshooting Summary for Low DBCO Conjugation Efficiency
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | Suboptimal molar ratio | Optimize molar excess of one reactant (1.5x to 10x).[4] |
| Suboptimal temperature/time | Increase temperature (up to 37°C) or extend incubation time (up to 48h).[4] | |
| Degraded/hydrolyzed reagents | Use fresh reagents; allow vials to warm to room temperature before opening.[4][10] | |
| Incompatible buffer | Use an appropriate buffer like PBS or HEPES; avoid sodium azide.[1][4] | |
| Precipitation | High hydrophobicity from DBCO | Reduce the molar excess of DBCO-NHS ester; use a hydrophilic PEG spacer.[4][6] |
| Inconsistent Results | Steric hindrance | Use a linker with a longer spacer arm (e.g., PEG).[4][6] |
| Incomplete initial labeling | Confirm labeling of both molecules before conjugation using UV-Vis or Mass Spectrometry.[4][7] |
Experimental Protocols
General Protocol for DBCO-Azide Conjugation
This protocol provides a starting point for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule. Optimization may be required for specific applications.
-
Prepare DBCO-containing molecule: If your DBCO reagent is not readily soluble in an aqueous buffer, first dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.[1]
-
Prepare Azide-containing molecule: Prepare a solution of the azide-containing molecule in an appropriate azide-free buffer (e.g., PBS, HEPES) at the desired concentration.[1]
-
Mix Reactants: Add the DBCO solution to the azide solution. A typical starting molar ratio is 1.5 to 3 equivalents of DBCO per equivalent of azide.[1]
-
Incubate: Incubate the reaction mixture. Incubation can be performed for 4-12 hours at room temperature or overnight at 4°C.[1][4] For potentially slow reactions, consider incubating for up to 48 hours.[1][4]
-
Purification: Purify the conjugate to remove excess reagents using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC.[5][8]
Protocol for Quantifying DBCO Labeling using UV-Vis Spectroscopy
This protocol allows for the calculation of the number of DBCO molecules conjugated to a protein.
-
Measure Absorbance: Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (for protein) and ~309 nm (for DBCO).[7]
-
Calculate Degree of Labeling (DOL): The DOL can be calculated using the Beer-Lambert law and the respective extinction coefficients of the protein and DBCO.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratios with DBCO Linkers
Welcome to the technical support center for optimizing drug-to-antibody ratios (DAR) using DBCO linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of dibenzocyclooctyne (DBCO) linkers in antibody-drug conjugate (ADC) development.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of drugs to antibodies using DBCO linkers.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Symptom: The average DAR determined by analytical methods such as HIC-HPLC or LC-MS is lower than expected.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Antibody Activation with DBCO Linker | - Optimize Molar Ratio: Increase the molar excess of the DBCO-NHS ester during the activation step. A 20 to 50-fold molar excess may be necessary for antibody concentrations below 5 mg/mL.[1][2] - Ensure Fresh Reagents: DBCO-NHS esters can hydrolyze. Prepare solutions in anhydrous DMSO or DMF immediately before use.[3][4] - Check Buffer Compatibility: Avoid buffers containing primary amines (e.g., Tris) as they will compete with the antibody for reaction with the NHS ester.[5] |
| Incomplete Click Reaction | - Increase Molar Excess of Drug-Linker: Use a higher molar excess of the azide-modified drug during the click chemistry reaction. A common starting point is a 5-20 fold molar excess.[6] - Optimize Reaction Time and Temperature: Extend the incubation time (e.g., overnight at 4°C or 4-12 hours at room temperature) or increase the temperature (up to 37°C) to drive the reaction to completion, while considering the stability of the antibody.[7][8] |
| Steric Hindrance | - Introduce a Spacer: Use a DBCO linker with a PEG spacer (e.g., DBCO-PEG4) to increase the distance between the antibody and the drug, which can improve accessibility and reaction efficiency.[6][9] |
| Degradation of DBCO Linker | - Proper Storage: Store DBCO linkers in their solid form at -20°C, protected from moisture and light.[4] Allow the vial to warm to room temperature before opening to prevent condensation.[4] - pH Stability: Ensure the reaction buffer pH is between 6 and 9, as DBCO can degrade under strongly acidic conditions.[4][10] |
Issue 2: High Drug-to-Antibody Ratio (DAR) and/or Aggregation
Symptom: The average DAR is higher than the target, and/or there is evidence of aggregation (e.g., precipitation, high molecular weight species in SEC).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excessive Molar Ratio of Reactants | - Reduce Molar Excess: Decrease the molar excess of the DBCO-linker-drug used in the conjugation reaction to achieve a lower average DAR.[6][11] An optimal DAR is often between 2 and 4.[6] |
| Hydrophobicity of DBCO and/or Payload | - Optimize Linker Design: Employ a DBCO linker with a longer, more hydrophilic PEG chain to counteract the hydrophobicity of the DBCO group and the drug payload.[11] - Formulation Optimization: Screen different formulation buffers, potentially with varying pH or excipients, to enhance the solubility and stability of the ADC.[11] |
| Non-Specific Binding | - Purification: Use purification methods like Hydrophobic Interaction Chromatography (HIC) or Size-Exclusion Chromatography (SEC) to remove aggregates.[11][12] |
| Heterogeneous Conjugation | - Site-Specific Conjugation: To produce more homogeneous ADCs with a controlled DAR and reduce the likelihood of aggregation, consider site-specific conjugation methods.[11][13] |
Issue 3: Inconsistent DAR Between Batches
Symptom: Significant variability in the average DAR is observed across different experimental batches.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Variability in Reagent Quality | - Use Fresh Reagents: Prepare fresh solutions of DBCO-NHS ester for each batch to avoid issues with hydrolysis.[3] - Aliquot Stock Solutions: If using dissolved DBCO linkers, aliquot them to avoid repeated freeze-thaw cycles.[4] |
| Inconsistent Reaction Conditions | - Precise Control: Maintain tight control over reaction parameters such as temperature, incubation time, and pH. |
| Inaccurate Concentration Measurements | - Verify Concentrations: Accurately determine the concentrations of the antibody and drug-linker before each conjugation reaction. |
| Purification Variability | - Standardize Purification Protocol: Ensure consistent use of purification methods and conditions (e.g., column type, buffers, gradients) for each batch. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DBCO-linker to antibody for the initial activation step?
A1: The optimal molar ratio can vary depending on the antibody concentration. For antibody concentrations of 5 mg/mL, a 10-fold molar excess of the DBCO-NHS ester is often used.[1] For lower antibody concentrations (<5 mg/mL), a 20- to 50-fold molar excess may be required to achieve sufficient activation.[1]
Q2: What are the recommended reaction conditions for the DBCO-azide click chemistry step?
A2: DBCO-azide reactions are typically efficient at temperatures ranging from 4°C to 37°C.[8] A common protocol involves incubating the reaction for 4-12 hours at room temperature or overnight at 4°C.[7][8] The reaction is generally performed in a buffer with a pH between 7 and 9.[8]
Q3: How can I remove unreacted DBCO-linker-drug and other impurities after the conjugation reaction?
A3: Purification is a critical step to ensure the safety and efficacy of the ADC.[12] Common methods for purifying ADCs and removing small molecule impurities include Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Tangential Flow Filtration (TFF).[12] HIC has the added advantage of being able to separate ADC species with different DARs.[12]
Q4: Which analytical methods are best for determining the drug-to-antibody ratio?
A4: Several methods can be used to determine the DAR.[14][15]
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADCs based on the hydrophobicity conferred by the drug-linker, allowing for the quantification of species with different DARs.[14][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides precise mass information for each ADC species, allowing for accurate DAR determination and identification of different drug-loaded species.[14][17]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can be used to separate the light and heavy chains of the reduced ADC to determine the drug load on each chain.[14][15]
-
UV/Vis Spectroscopy: This is a simpler and quicker method but provides only an average DAR and cannot give information on the distribution of different DAR species.[18][]
Q5: How stable are DBCO linkers and how should they be stored?
A5: DBCO linkers are generally stable but require proper storage to maintain their reactivity. In solid form, they should be stored at -20°C, protected from moisture and light, and can be stable for at least a year.[4] When dissolved in anhydrous DMSO or DMF, they can be stored at -20°C for 1-3 months or at -80°C for up to 6 months.[4] It is important to aliquot dissolved linkers to avoid multiple freeze-thaw cycles.[4] DBCO is most stable in a pH range of 6-9 and can undergo degradation in strongly acidic conditions.[4]
Experimental Protocols
Protocol 1: Antibody Activation with DBCO-NHS Ester
This protocol describes the labeling of an antibody with a DBCO moiety using an N-hydroxysuccinimide (NHS) ester functionalized DBCO linker.
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[5] Ensure the buffer is also free of sodium azide.[5]
-
DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.[5]
-
Activation Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[2] Gently mix and incubate for 60 minutes at room temperature.[5]
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[2] Incubate for 15 minutes at room temperature.[5]
-
Purification: Remove the excess, unreacted DBCO-NHS ester and quenching reagent using a desalting column or by dialysis against PBS, pH 7.4.[5]
Protocol 2: DBCO-Azide Click Chemistry Conjugation
This protocol describes the conjugation of the DBCO-activated antibody with an azide-containing drug.
-
Reactant Preparation: The DBCO-activated antibody should be in a suitable buffer (e.g., PBS, pH 7.4). The azide-modified drug should be dissolved, typically in DMSO.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the azide-modified drug to the DBCO-activated antibody.[6]
-
Incubation: Incubate the reaction mixture overnight at 4°C with gentle mixing.[5] Alternatively, the reaction can be performed for 4-12 hours at room temperature.[5]
-
Purification: Purify the resulting ADC to remove the excess, unreacted drug-linker. This can be achieved using methods such as SEC or HIC.[6][12]
Protocol 3: DAR Determination by HIC-HPLC
This method separates ADC species based on the increased hydrophobicity from the conjugated drug-linker.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A (high salt buffer).[14]
-
Instrumentation: Use an HPLC system with a UV detector and a HIC column (e.g., TSKgel Butyl-NPR).[17]
-
Chromatographic Conditions:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[17]
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol.[17]
-
Gradient: A linear gradient from high salt to low salt.
-
Flow Rate: Typically 0.5-1.0 mL/min.[14]
-
Detection: UV absorbance at 280 nm.[14]
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species (DAR 2, DAR 4, etc.). Higher DAR species will elute later.[17]
-
Calculate the area of each peak.
-
The average DAR is calculated using the formula: Average DAR = Σ (Peak Areaᵢ * DARᵢ) / Σ Peak Areaᵢ.[14]
-
Visualizations
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Enhancing ADC Stability with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Polyethylene Glycol (PEG) linkers to improve the stability of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in an ADC?
A1: A PEG linker serves as a flexible, hydrophilic spacer connecting the antibody to the cytotoxic payload.[1] Its main functions are to:
-
Enhance Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation in aqueous environments. The hydrophilic nature of PEG linkers helps to create a "hydration shell" around the payload, improving the overall solubility of the ADC.[2][3]
-
Reduce Aggregation: By increasing hydrophilicity and providing steric hindrance, PEG linkers minimize intermolecular interactions that lead to aggregation, even at higher drug-to-antibody ratios (DARs).[2][4]
-
Prolong Circulation Half-Life: The increased hydrodynamic volume provided by the PEG chain reduces renal clearance, extending the time the ADC remains in circulation and allowing for greater accumulation in tumor tissues.[3][5][6]
-
Improve Stability: PEG linkers can physically shield the payload and the linker itself from enzymatic degradation in the plasma, enhancing systemic stability.[7] Chemically, they can also protect the covalent bonds from hydrolysis.[1]
Q2: How does increasing the length of a PEG linker affect ADC properties?
A2: Increasing the PEG linker length generally leads to several predictable outcomes. Longer PEG chains enhance the hydrophilicity of the ADC, which is particularly beneficial for counteracting the hydrophobicity of the payload and reducing aggregation.[1] This improvement in solubility and stability often results in better pharmacokinetics, including a longer plasma half-life.[8][9] However, a potential trade-off is that longer linkers can sometimes decrease in vitro cytotoxicity due to steric hindrance, which might impede the ADC's binding to its target or the subsequent release of the payload.[6][8] The optimal PEG linker length is a balance between improving pharmacokinetic properties and maintaining potent cytotoxicity, which needs to be determined empirically for each specific ADC.[2]
Q3: What are the key differences between linear and branched PEG linkers?
A3: Linear PEG linkers consist of a single, straight chain of ethylene glycol units, while branched (or pendant) PEG linkers have multiple PEG chains extending from a central core.[10][11] Branched architectures can create a more dense hydrophilic shield, which is highly effective at solubilizing challenging, hydrophobic payloads.[3] Studies have shown that ADCs with a pendant drug-linker format can exhibit slower clearance rates compared to those with linear PEG linkers.[11] Branched linkers may also allow for a higher DAR without inducing aggregation.[10] However, the increased size and steric bulk of branched linkers could potentially interfere with antigen binding or the efficiency of payload release.[5]
Q4: Can the choice of PEG linker influence the maximum achievable Drug-to-Antibody Ratio (DAR)?
A4: Yes, the hydrophilicity imparted by PEG linkers is a key factor in achieving higher DARs.[4] The conjugation of multiple hydrophobic payloads often leads to ADC aggregation and poor stability.[4] By incorporating hydrophilic PEG linkers, the overall hydrophobicity of the ADC is reduced, which mitigates the tendency for aggregation.[4] This enables the successful conjugation of a higher number of drug molecules per antibody while maintaining solubility and stability.[4]
Troubleshooting Guides
Problem 1: My ADC is showing significant aggregation after conjugation or during storage.
Symptom: An increase in high molecular weight species (HMWS) is detected by Size Exclusion Chromatography (SEC).
Caption: Troubleshooting workflow for ADC aggregation.
Possible Causes & Solutions:
-
Payload and/or Linker Hydrophobicity: The primary driver of aggregation is often the hydrophobicity of the conjugated payload.
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated hydrophobic drugs increases the likelihood of aggregation.
-
Unfavorable Formulation Buffer: The pH and ionic strength of the buffer can significantly impact ADC stability.
-
Harsh Conjugation Conditions: The use of organic co-solvents to dissolve the payload-linker, elevated temperatures, or vigorous mixing can denature the antibody and induce aggregation.
-
Solution: Minimize the concentration of organic co-solvents in the final reaction mixture. Perform the conjugation at a controlled, lower temperature and use gentle mixing methods.[14]
-
Problem 2: My ADC exhibits poor plasma stability, leading to premature payload release.
Symptom: A rapid decrease in the average DAR is observed over time in an in vitro plasma stability assay.
Caption: Troubleshooting workflow for poor ADC plasma stability.
Possible Causes & Solutions:
-
Insufficient Steric Shielding: The linker-payload may be susceptible to cleavage by plasma enzymes if it is not adequately protected.
-
Solution: Increase the PEG linker length. Longer PEG chains can provide a better steric shield, protecting the linker and payload from enzymatic degradation.[7] Studies have shown that increasing the linker length from PEG4 to PEG8 can significantly reduce payload loss in plasma.[7] Branched PEG linkers can also offer superior shielding.[5]
-
-
Labile Conjugation Chemistry: The chemical bond connecting the linker to the antibody or the payload may be unstable in the physiological environment of plasma.
-
Solution: Evaluate alternative, more stable conjugation chemistries. For instance, next-generation maleimide derivatives have been developed to form more stable bonds for thiol conjugation compared to traditional maleimides.[1]
-
-
Species-Specific Differences in Plasma Enzymes: The stability of a linker can vary significantly between different species used in preclinical studies (e.g., mouse vs. human).
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Aggregation
| Linker Type | DAR | % Aggregation (HMWS) | Analytical Method | Reference |
| ADC without PEG | 7.3 | High (Significant reduction in yield) | SEC | [18] |
| ADC with PEG6 | 7.3 | < 3% | SEC | [18] |
| ADC with PEG8 | Not Specified | Low | SEC | [18] |
Table 2: Impact of PEG Linker Length on ADC Plasma Stability
| Linker Type | Time Point (hours) | % Payload Loss in Mouse Plasma | Analytical Method | Reference |
| ADC-PEG4 | 24 | 22% | LC-MS | [7] |
| ADC-PEG8 | 24 | 12% | LC-MS | [7] |
Table 3: Comparison of Linear vs. Branched PEG Linkers on ADC Pharmacokinetics
| Linker Architecture (DAR 8) | Clearance Rate | Key Finding | Reference |
| Linear (L-PEG24) | High | Exhibited faster clearance compared to the pendant configuration. | [5][11] |
| Pendant/Branched (P-(PEG12)2) | Low | Demonstrated slower clearance, suggesting improved in vivo stability. | [5][11] |
Experimental Protocols
Protocol 1: Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of an ADC based on their size.
Caption: Experimental workflow for SEC-HPLC analysis.
Materials:
-
ADC sample
-
SEC-HPLC system with a UV detector
-
Size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[19]
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[20]
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter or centrifuge the sample to remove any particulates.[19]
-
Injection: Inject a defined volume of the prepared sample (e.g., 10-20 µL) onto the column.[14]
-
Chromatographic Separation: Run the separation isocratically for a sufficient duration to allow for the elution of all species (typically 15-30 minutes).[14]
-
Detection: Monitor the elution profile using a UV detector at 280 nm.[16]
-
Data Analysis: Integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and any low molecular weight fragments. Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.[14]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.
Caption: Experimental workflow for an in-vitro plasma stability assay.
Materials:
-
Test ADC
-
Frozen plasma from relevant species (e.g., human, mouse, rat)[7]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)[21]
-
LC-MS system
Procedure:
-
ADC Incubation: Thaw the plasma at 37°C. Dilute the test ADC to a final concentration of 100 µg/mL in the plasma. Prepare a control sample by diluting the ADC in PBS to the same concentration.[7]
-
Time-Point Sampling: Incubate all samples at 37°C. Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours). Immediately snap-freeze the collected aliquots and store them at -80°C until analysis.[7]
-
ADC Isolation: Thaw the plasma samples. Isolate the ADC from the plasma matrix using immunoaffinity capture beads (e.g., anti-human IgG coated beads).[21]
-
Sample Preparation for LC-MS: Elute the captured ADC from the beads and reduce the interchain disulfide bonds to separate the heavy and light chains.[7]
-
LC-MS Analysis: Analyze the reduced samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR.[7]
-
Data Analysis: Plot the average DAR against time for each ADC in each matrix (plasma and PBS). The rate of DAR decrease is a measure of the ADC's plasma stability.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. agilent.com [agilent.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cleavable Linker Stability in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of cleavable linker stability in plasma for antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges associated with cleavable linker stability in plasma?
The most prevalent issues with cleavable linkers in ADCs are premature payload release in systemic circulation, off-target toxicity, ADC aggregation, and difficulties in translating preclinical results to clinical settings.[1] An ideal linker must be stable in the bloodstream and only release its cytotoxic payload within the target tumor microenvironment or inside cancer cells.[1][2][3][4] Key challenges include:
-
Premature Payload Release: Cleavable linkers can be less stable in circulation compared to non-cleavable linkers, leading to the early release of the cytotoxic drug.[1][2] This can be triggered by physiological conditions or enzymes present in plasma.[1][2]
-
Off-Target Toxicity: The premature release of the payload can cause damage to healthy cells, resulting in toxicities such as neutropenia, thrombocytopenia, and hepatotoxicity.[1][5] This is a significant reason for the failure of some ADCs in clinical trials.[1]
-
ADC Aggregation: Some linkers, particularly those with hydrophobic characteristics like the commonly used valine-citrulline (Val-Cit) linker, can cause the ADC to aggregate.[1][][7][8] Aggregation can negatively impact the ADC's stability, manufacturing, and pharmacokinetic properties.[1]
-
Species-Specific Stability: Certain linkers show different stability profiles in preclinical animal models compared to humans.[1] For example, the Val-Cit linker is known to be unstable in mouse plasma due to the presence of carboxylesterase Ces1C, which is not the case in human plasma.[1][5][7] This can complicate the interpretation of preclinical efficacy and toxicity studies.[1]
Q2: My ADC is exhibiting significant off-target toxicity in vivo. What is the likely cause and how can I investigate it?
Significant off-target toxicity is often a direct result of premature payload release from the ADC in circulation.[1] While the linker is designed to be stable in the bloodstream, various factors can lead to its early cleavage.[1]
Potential Causes:
-
Linker Instability in Plasma: The linker may be susceptible to cleavage by enzymes present in plasma, such as carboxylesterases or human neutrophil elastase.[1]
-
Suboptimal Linker Chemistry: The chosen linker chemistry (e.g., hydrazone, disulfide, peptide) may not be sufficiently stable at physiological pH or in the presence of plasma components.[1][2]
-
"Bystander Effect" on Healthy Tissues: While the bystander effect (killing of neighboring antigen-negative cells) can be beneficial for treating heterogeneous tumors, a highly potent and freely diffusible payload released near healthy tissues can cause toxicity.[1][9]
To investigate this, you should perform an in vitro plasma stability assay to measure the rate of payload release over time in plasma from relevant species.[1]
Q3: My ADC with a Val-Cit linker shows poor efficacy in my mouse model, but I expect it to be effective. Why might this be happening?
A common reason for the discrepancy between expected and observed efficacy of Val-Cit linker-based ADCs in murine models is the linker's instability in mouse plasma.[1][5][7] Mouse plasma contains a carboxylesterase (Ces1C) that can cleave the Val-Cit linker, leading to premature release of the payload before the ADC can reach the tumor.[1][5][7] This phenomenon is not observed in human or monkey plasma, where the Val-Cit linker is generally stable.[1][7]
Troubleshooting Steps:
-
Confirm Linker Instability: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma.[1]
-
Consider Alternative Models: If instability in mouse plasma is confirmed, consider using a different preclinical model, such as rats or non-human primates, where the linker may be more stable.
-
Explore Alternative Linkers: Next-generation linkers have been developed that show increased stability in mouse plasma while maintaining their intended cleavage mechanism at the tumor site.[10]
Q4: My ADC is showing poor efficacy in vitro. What are the potential linker-related issues?
If your ADC is not performing as expected in cell-based assays, several linker-related factors could be at play:
-
Inefficient Linker Cleavage: The target cells may not have sufficient levels of the specific enzyme (e.g., cathepsin B for Val-Cit linkers) or the necessary acidic/reducing environment required for linker cleavage.[1][9][]
-
Poor Antibody Binding or Internalization: Issues with the antibody itself, such as poor binding to the target antigen or inefficient internalization, will prevent the ADC from reaching the intracellular compartment where the linker is designed to be cleaved.[1]
Troubleshooting Workflow for Poor In Vitro Efficacy:
Caption: Troubleshooting workflow for poor in vitro ADC efficacy.
Q5: How does the choice of cleavable linker impact the "bystander effect"?
The bystander effect, where the released payload can kill adjacent antigen-negative tumor cells, is a key advantage of cleavable linkers.[1][10] The ability of a released payload to diffuse across cell membranes and affect neighboring cells is highly dependent on its physicochemical properties. Different cleavable linkers can result in the release of payloads with different chemical modifications, which in turn influences their membrane permeability and bystander potential. For instance, enzyme-cleavable linkers that release an unmodified, potent payload can lead to a significant bystander effect.[] Conversely, linkers that release a charged or less permeable payload will have a more localized effect.
Troubleshooting Guides
Issue: Premature Payload Release in Plasma
Symptoms:
-
High levels of free payload detected in plasma during in vivo studies.
-
Significant off-target toxicity observed in preclinical models.
-
Reduced therapeutic efficacy.
Troubleshooting Steps:
Caption: Troubleshooting guide for premature payload release.
Data Presentation
Table 1: Comparative Plasma Stability of Common Cleavable Linker Types
| Linker Type | Cleavage Mechanism | Plasma Stability Profile | Key Considerations |
| Hydrazone | pH-sensitive (acid hydrolysis) | Designed to be stable at physiological pH (~7.4) but can show instability, leading to premature drug release.[2] | Stability is influenced by the specific chemical structure of the hydrazone bond.[2] Early ADCs using these linkers showed significant off-target toxicity.[2] |
| Disulfide | Reduction-sensitive | Stability varies; susceptible to exchange with serum proteins like albumin and free cysteines or glutathione, leading to premature payload release.[2] | Steric hindrance near the disulfide bond can enhance stability.[2] |
| Peptide (e.g., Val-Cit) | Protease-sensitive (e.g., Cathepsin B) | Generally stable in human plasma.[1][2] However, it can be unstable in mouse plasma due to cleavage by carboxylesterase Ces1C.[1][5] Also susceptible to cleavage by human neutrophil elastase.[5][7][8][12] | Offers a good balance of stability and efficient cleavage in the tumor microenvironment.[2] |
| β-Glucuronide | β-Glucuronidase-sensitive | High stability in plasma due to low levels of β-glucuronidase in circulation. | The enzyme is abundant in the tumor microenvironment of some cancer types. |
| Sulfatase-cleavable | Sulfatase-sensitive | Demonstrated high plasma stability (over 7 days) in mouse plasma.[13] | Sulfatase is overexpressed in some tumor cells.[13] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS/MS
This assay determines the stability of the conjugate and the rate of payload deconjugation in plasma from various species.[10]
Objective: To quantify the amount of intact conjugate and released payload over time when incubated in plasma.[10]
Materials:
-
Test ADC
-
Plasma from relevant species (e.g., human, mouse)[1]
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator[1]
-
LC-MS/MS system
-
Reagents for sample processing (e.g., protein precipitation, solid-phase extraction)
Methodology:
Caption: Workflow for an in vitro plasma stability assay.
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma.[1] Prepare a control sample in PBS.
-
Time-Point Sampling: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours) and immediately store them at -80°C to halt any further reactions.[1]
-
Sample Processing: Thaw the samples. Process the plasma samples to separate the free payload from the ADC and plasma proteins. This can be achieved through methods like protein precipitation with organic solvent (e.g., acetonitrile) or solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the processed samples using a validated LC-MS/MS method to quantify the concentration of both the intact ADC (by measuring a signature peptide after digestion) and the released payload.
-
Data Analysis: Plot the concentration of the intact ADC and the released payload over time. Calculate the half-life (t1/2) of the ADC in plasma to quantify its stability.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PNU-159682 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with PNU-159682.
Troubleshooting Guides
This section offers step-by-step guidance for identifying and addressing common experimental issues related to PNU-159682 resistance.
Issue 1: Reduced PNU-159682 Efficacy in Cancer Cell Lines
Question: My cancer cell line, which was previously sensitive to PNU-159682, now shows reduced responsiveness. How can I determine the cause and potentially overcome this resistance?
Answer: Reduced efficacy of PNU-159682 is often linked to acquired resistance mechanisms. The two most probable causes are increased drug efflux due to the upregulation of ABC transporters, particularly P-glycoprotein (MDR1/ABCB1), or enhanced DNA damage repair via the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][2][3][4] A derivative of PNU-159682, PNU-EDA, has shown a correlation between lower potency and increased ABCB1 expression, although this was not observed for the parent compound PNU-159682.[1][4]
To investigate these possibilities, a systematic approach is recommended.
Experimental Workflow for Investigating Resistance:
Caption: Workflow for troubleshooting reduced PNU-159682 efficacy.
Experimental Protocols:
1. Assessment of MDR1 (ABCB1) Expression and Function
-
a) Quantitative PCR (qPCR) for ABCB1 Gene Expression:
-
Objective: To quantify the mRNA levels of the ABCB1 gene.
-
Methodology:
-
Isolate total RNA from both sensitive (parental) and suspected resistant cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for ABCB1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative fold change in ABCB1 expression in resistant cells compared to sensitive cells using the ΔΔCt method.
-
-
-
b) Western Blot for P-glycoprotein (MDR1) Expression:
-
Objective: To detect and quantify the P-glycoprotein levels.
-
Methodology:
-
Prepare total protein lysates from sensitive and resistant cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for P-glycoprotein (MDR1).
-
Use a secondary antibody conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.
-
Normalize protein levels to a loading control like β-actin.
-
-
-
c) Rhodamine 123 Efflux Assay (Functional Assay):
-
Objective: To measure the functional activity of MDR1.
-
Methodology:
-
Incubate both sensitive and resistant cells with Rhodamine 123, a fluorescent substrate of MDR1.
-
Wash the cells to remove excess dye.
-
Measure the intracellular fluorescence over time using a flow cytometer or fluorescence microscope.
-
Reduced accumulation of Rhodamine 123 in resistant cells compared to sensitive cells indicates increased efflux activity.
-
As a control, perform the assay in the presence of an MDR1 inhibitor (e.g., Verapamil, Tariquidar). Inhibition of efflux and restoration of Rhodamine 123 accumulation confirms MDR1's role.
-
-
2. Assessment of DNA Damage and Repair
-
a) γH2AX Immunofluorescence Staining:
-
Objective: To visualize and quantify DNA double-strand breaks.
-
Methodology:
-
Treat sensitive and resistant cells with PNU-159682 for a defined period.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Use a fluorescently labeled secondary antibody for detection.
-
Visualize and quantify the number of γH2AX foci per nucleus using fluorescence microscopy. A lower number of foci in resistant cells at later time points may suggest more efficient DNA repair.
-
-
-
b) Comet Assay (Single Cell Gel Electrophoresis):
-
Objective: To detect DNA fragmentation.
-
Methodology:
-
Embed PNU-159682-treated cells in agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis. Damaged DNA (fragments) will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize. The length and intensity of the comet tail correlate with the extent of DNA damage.
-
-
Issue 2: Inconsistent IC50 Values for PNU-159682
Question: I am observing significant variability in the IC50 values of PNU-159682 in my experiments. What could be the cause?
Answer: Variability in IC50 values can stem from several factors related to experimental setup and cell culture conditions.
Troubleshooting Steps:
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency at the time of treatment, and media composition.
-
Drug Stability: PNU-159682, like other anthracyclines, can be sensitive to light and repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
Assay Duration: The cytotoxic effects of PNU-159682, which induces S-phase cell cycle arrest, may take time to manifest.[1][5] Ensure your assay duration (e.g., 72 hours) is sufficient to capture the full effect of the drug.
-
Assay Type: The choice of viability assay can influence results. Assays based on metabolic activity (e.g., MTT, MTS) may yield different results than those that measure cell membrane integrity (e.g., Trypan Blue) or ATP content.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PNU-159682?
A1: PNU-159682 is a potent anthracycline derivative that acts as a DNA-damaging agent.[] Its primary mechanisms include:
-
DNA Intercalation: It inserts itself between DNA base pairs, disrupting the DNA structure.[]
-
Topoisomerase II Inhibition: It weakly inhibits topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[]
-
DNA Adduct Formation: It can form covalent adducts with DNA, leading to double-strand breaks.[] This damage ultimately triggers cell cycle arrest, primarily in the S-phase, and induces apoptosis.[1][5]
Q2: How does the potency of PNU-159682 compare to other anthracyclines?
A2: PNU-159682 is exceptionally potent. It is a major metabolite of nemorubicin and is significantly more cytotoxic than its parent compound and other common anthracyclines like doxorubicin.[7]
Comparative Potency of PNU-159682
| Compound | Fold-Potency Increase vs. Nemorubicin | Fold-Potency Increase vs. Doxorubicin |
|---|
| PNU-159682 | 700 to 2,400-fold[3] | 2,100 to 6,400-fold[8] |
Q3: What are the known mechanisms of resistance to PNU-159682?
A3: While PNU-159682 can bypass some common resistance mechanisms, cancer cells can still develop resistance through two primary pathways:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (MDR1/ABCB1), can pump the drug out of the cell, reducing its intracellular concentration.[2][3] While PNU-159682 itself is not a strong substrate for MDR1, some derivatives might be.[1][4]
-
Enhanced DNA Damage Repair: A genome-wide CRISPR-Cas9 screen has indicated a partial dependency of the potency of a PNU-159682 derivative on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][4] Cells with a more proficient TC-NER mechanism may be better able to repair the DNA damage induced by the drug.
Signaling Pathways in PNU-159682 Action and Resistance
Caption: PNU-159682 mechanism of action and key resistance pathways.
Q4: Can PNU-159682 overcome resistance to other chemotherapy drugs?
A4: Yes, a key advantage of PNU-159682 is its ability to overcome certain types of drug resistance. For instance, an anti-CD22 ADC carrying a PNU-159682 derivative was effective in xenograft models that had developed resistance to an ADC with an MMAE payload, where resistance was driven by P-glycoprotein (MDR1) expression.[3] This suggests that PNU-159682 is not a significant substrate for MDR1 and can be used to treat tumors that have acquired resistance to other chemotherapeutics via this mechanism.
Q5: Are there strategies to overcome acquired resistance to PNU-159682?
A5: Yes, several strategies are being explored:
-
Combination Therapy: Combining PNU-159682-based ADCs with other agents, such as immune checkpoint inhibitors, may offer a synergistic effect. The immunogenic cell death induced by the anthracycline component can sensitize tumors to immunotherapy.[9]
-
Dual-Drug ADCs: The development of ADCs that carry two different payloads with distinct mechanisms of action is a promising approach. For example, an ADC combining PNU-159682 (a DNA-damaging agent) with MMAF (a tubulin inhibitor) can induce both S-phase and G2/M-phase cell cycle arrest, making it harder for cancer cells to develop resistance.[5][10]
-
Modulation of Resistance Pathways: For resistance mediated by specific pathways, inhibitors of those pathways could be used. For example, co-administration with an MDR1 inhibitor could resensitize cells to PNU-159682 derivatives that are substrates for this pump.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel ADCs and Strategies to Overcome Resistance to Anti-HER2 ADCs [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: PNU-159682 Antibody-Drug Conjugates
Welcome to the technical support center for PNU-159682 Antibody-Drug Conjugates (ADCs). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target toxicity of PNU-159682 ADCs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and why is it used as an ADC payload?
PNU-159682 is a highly potent derivative of the anthracycline nemorubicin.[1][2] It is a DNA topoisomerase II inhibitor and DNA intercalator, leading to double-strand DNA breaks and apoptosis in rapidly dividing cells.[1] Its exceptional potency, several hundred to thousand times greater than doxorubicin, makes it an attractive payload for ADCs, as a smaller amount of the cytotoxic agent can be delivered to the target cancer cells, potentially reducing systemic toxicity.[1][2]
Q2: What are the primary mechanisms of off-target toxicity observed with ADCs?
Off-target toxicity of ADCs can be broadly categorized into two types:
-
On-target, off-tumor toxicity: This occurs when the target antigen is expressed on healthy tissues, leading to the ADC binding to and killing normal cells.
-
Off-target toxicity: This arises from the premature release of the cytotoxic payload from the ADC in circulation, which can then indiscriminately kill healthy cells. This can be caused by unstable linkers or the degradation of the ADC. Another form of off-target toxicity is the non-specific uptake of the ADC by cells that do not express the target antigen, such as cells of the reticuloendothelial system.
Q3: My PNU-159682 ADC shows high cytotoxicity in antigen-negative cell lines in vitro. What could be the cause?
High cytotoxicity in antigen-negative cells suggests off-target killing and can be attributed to several factors:
-
Free PNU-159682 in the ADC preparation: Impurities from the conjugation process can result in the presence of unconjugated, free payload which is highly cytotoxic.
-
Linker instability: The linker connecting PNU-159682 to the antibody may be unstable in the cell culture medium, leading to premature release of the payload.
-
"Bystander effect": If using a cleavable linker, the released PNU-159682 from target cells might be membrane-permeable and kill adjacent antigen-negative cells. While desirable in a tumor microenvironment, this can complicate in vitro assessments.
-
Non-specific uptake: The ADC might be taken up by cells through mechanisms other than antigen binding, such as pinocytosis.
Q4: How can I assess the stability of the linker in my PNU-159682 ADC?
Linker stability can be evaluated using several methods:
-
Plasma stability assay: Incubate the ADC in plasma (human, mouse, etc.) at 37°C for various time points. The amount of free PNU-159682 released can be quantified using techniques like LC-MS/MS.
-
Drug-to-Antibody Ratio (DAR) monitoring: Analyze the DAR of the ADC over time in a relevant biological matrix. A decrease in DAR indicates payload deconjugation. This can be measured by techniques such as Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Q5: What are the key considerations for designing an in vivo study to evaluate the off-target toxicity of a PNU-159682 ADC?
When designing in vivo studies, consider the following:
-
Animal model selection: Use relevant animal models that express the target antigen in a manner that mimics the human situation. If the antibody is not cross-reactive with the murine target, xenograft models with human cell lines are appropriate.
-
Dose-range finding studies: Determine the maximum tolerated dose (MTD) to identify a therapeutic window.
-
Comprehensive toxicological evaluation: Monitor for clinical signs of toxicity (body weight loss, behavioral changes), and perform detailed histopathological analysis of major organs (liver, kidney, bone marrow, etc.) at the end of the study.
-
Pharmacokinetic (PK) and biodistribution studies: Analyze the concentration of the ADC and free payload in plasma and various tissues over time to understand its clearance and accumulation in non-target organs.
Troubleshooting Guides
Problem 1: High variability in in vitro cytotoxicity assay results.
| Possible Cause | Troubleshooting Steps |
| Cell plating inconsistency | Ensure uniform cell seeding density across all wells. Use a multichannel pipette for cell seeding and verify cell counts before plating. |
| ADC aggregation | Visually inspect the ADC solution for precipitates. Analyze the ADC by size-exclusion chromatography (SEC) to detect aggregates. If aggregation is present, consider optimizing the formulation buffer (pH, excipients) or conjugation process. |
| Inconsistent incubation times | Standardize the incubation time for all plates and treatments. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
Problem 2: PNU-159682 ADC appears less potent than expected in vitro.
| Possible Cause | Troubleshooting Steps |
| Low Drug-to-Antibody Ratio (DAR) | Determine the DAR of your ADC preparation using UV-Vis spectroscopy, HIC, or RP-HPLC. If the DAR is low, optimize the conjugation reaction conditions (e.g., molar ratio of linker-drug to antibody, reaction time, temperature). |
| Inefficient internalization of the ADC | Perform an internalization assay using a fluorescently labeled ADC and flow cytometry or confocal microscopy to confirm that the ADC is being taken up by the target cells. |
| Cell line resistance | Verify the expression level of the target antigen on the cell line using flow cytometry. Consider using a cell line with higher antigen expression. Some cell lines may have multidrug resistance mechanisms. |
| Use of a non-cleavable linker with a payload requiring release | If using a non-cleavable linker, the payload is released upon lysosomal degradation of the antibody. This process can be slower and less efficient in some cell lines. Consider testing a version with a cleavable linker. |
Problem 3: Significant in vivo toxicity at doses that are not efficacious.
| Possible Cause | Troubleshooting Steps |
| Poor linker stability in vivo | Conduct a plasma stability study to assess the rate of payload release in vivo. If the linker is too labile, consider using a more stable linker chemistry. |
| On-target, off-tumor toxicity | Evaluate the expression of the target antigen in the tissues showing toxicity. If there is significant on-target expression in healthy tissues, consider strategies like using an antibody with optimized affinity or a bispecific antibody that requires binding to two antigens for activation. |
| High drug loading (high DAR) | A high DAR can lead to faster clearance and increased off-target toxicity. Synthesize ADCs with a lower, more controlled DAR (e.g., DAR 2 or 4) using site-specific conjugation methods and compare their in vivo efficacy and toxicity. |
| Formation of anti-drug antibodies (ADAs) | The antibody component of the ADC can elicit an immune response, leading to rapid clearance and altered toxicity. Measure ADA levels in the plasma of treated animals. |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method provides an average DAR for the ADC population.
Materials:
-
PNU-159682 ADC sample
-
Unconjugated antibody (mAb) stock solution of known concentration
-
PNU-159682-linker stock solution of known concentration
-
Formulation buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer and quartz cuvettes
Methodology:
-
Determine Molar Extinction Coefficients:
-
Measure the absorbance of the unconjugated mAb at 280 nm and 340 nm. Calculate the molar extinction coefficient at 280 nm (ε_Ab,280_). The absorbance at 340 nm should be minimal.
-
Measure the absorbance of the PNU-159682-linker at 280 nm and 340 nm. Calculate the molar extinction coefficients at both wavelengths (ε_Drug,280_ and ε_Drug,340_). PNU-159682 has a characteristic absorbance around 340 nm.
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the PNU-159682 ADC sample at 280 nm (A_ADC,280_) and 340 nm (A_ADC,340_).
-
-
Calculate Concentrations:
-
The concentration of the drug component ([Drug]) can be calculated using the absorbance at 340 nm, as the antibody has negligible absorbance at this wavelength: [Drug] = A_ADC,340_ / ε_Drug,340_
-
The absorbance of the antibody at 280 nm is corrected for the contribution of the drug: Corrected A_Ab,280_ = A_ADC,280_ - ([Drug] * ε_Drug,280_)
-
The concentration of the antibody component ([Ab]) can then be calculated: [Ab] = Corrected A_Ab,280_ / ε_Ab,280_
-
-
Calculate DAR:
-
DAR = [Drug] / [Ab]
-
Data Presentation:
| Sample | A280 | A340 | [Antibody] (M) | [Drug] (M) | Average DAR |
| ADC Batch 1 | 1.25 | 0.15 | 8.5 x 10⁻⁶ | 3.3 x 10⁻⁵ | 3.88 |
| ADC Batch 2 | 1.30 | 0.12 | 8.9 x 10⁻⁶ | 2.6 x 10⁻⁵ | 2.92 |
Protocol 2: In Vitro Cytotoxicity Assay using a CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the potency (IC50) of the PNU-159682 ADC on target and non-target cell lines.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
Complete cell culture medium
-
PNU-159682 ADC
-
Isotype control ADC (non-binding antibody conjugated with PNU-159682)
-
Free PNU-159682 drug
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the PNU-159682 ADC, isotype control ADC, and free PNU-159682 in complete medium.
-
Add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound | Target Cells IC50 (nM) | Non-target Cells IC50 (nM) |
| PNU-159682 ADC | 0.5 | >1000 |
| Isotype Control ADC | >1000 | >1000 |
| Free PNU-159682 | 0.01 | 0.01 |
Visualizations
Caption: Mechanism of action of a PNU-159682 ADC.
References
Technical Support Center: Optimizing SPAAC Reactions with DBCO
Welcome to the technical support center for optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using Dibenzocyclooctyne (DBCO) reagents. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions to optimize conjugation yields.
Troubleshooting Guide
This section addresses specific issues that may arise during your SPAAC experiments.
Issue 1: Low or No Conjugate Formation
Q: I am observing very low to no conjugation between my azide-modified molecule and my DBCO-linked molecule. What are the primary causes and how can I troubleshoot this?
A: Low or no product formation is a common issue that can often be resolved by systematically evaluating several factors.
-
Potential Cause 1: Suboptimal Reaction Conditions. The kinetics of SPAAC reactions are sensitive to reactant concentrations, temperature, and incubation time.[1][2]
-
Recommended Solutions:
-
Increase Reactant Concentration: SPAAC is a second-order reaction, so its rate depends on the concentration of both the DBCO and azide reactants.[3][4] If possible, increase the concentration of your molecules.
-
Optimize Molar Ratio: While a 1:1 ratio can work, using a molar excess (typically 1.5 to 10-fold) of one reactant can drive the reaction to completion.[3][5] If one component is particularly valuable, use an excess of the other.[5]
-
Increase Temperature: Raising the temperature from 4°C to room temperature (25°C) or even 37°C can significantly accelerate the reaction rate.[3][5] However, always consider the thermal stability of your biomolecules.[3]
-
Extend Incubation Time: Typical reaction times are between 2 and 12 hours at room temperature.[5][6] If you are working with low concentrations or at a lower temperature (e.g., 4°C), an overnight incubation may be necessary to achieve a higher yield.[3][7]
-
-
-
Potential Cause 2: Reagent Quality and Handling. The stability and purity of your DBCO and azide reagents are critical.
-
Recommended Solutions:
-
Verify Reagent Integrity: DBCO reagents, especially DBCO-NHS esters used for labeling, are moisture-sensitive and can hydrolyze, rendering them inactive.[1][6] Always allow vials to equilibrate to room temperature before opening to prevent condensation.[1][6] It is best to prepare stock solutions of DBCO-NHS esters in anhydrous DMSO or DMF immediately before use.[1][8]
-
Check DBCO Stability: While generally stable, DBCO-functionalized molecules can lose reactivity over time, with a reported 3-5% loss over four weeks at 4°C or -20°C.[5] Long-term storage should be in azide- and thiol-free buffers.[5][9]
-
Confirm Labeling: Before starting the SPAAC reaction, confirm that your biomolecules have been successfully labeled with the DBCO and azide moieties using methods like UV-Vis spectroscopy (DBCO has an absorbance around 310 nm) or mass spectrometry.[7][10]
-
-
-
Potential Cause 3: Incompatible Buffer System. The composition of your reaction buffer can inhibit the conjugation.
-
Recommended Solutions:
-
Avoid Sodium Azide: Ensure that none of your buffers contain sodium azide (NaN₃), as it will react with the DBCO group and quench the reaction.[1][5][7]
-
Consider Buffer Type: Studies have shown that the choice of buffer can influence reaction rates. For example, HEPES buffer at pH 7 has been shown to yield higher rate constants compared to PBS at the same pH.[3][11][12]
-
Check pH: SPAAC reactions are generally tolerant of a wide pH range, but optimal performance for protein applications is often found between pH 7.0 and 8.5.[3] Higher pH values (up to 10) can sometimes increase reaction rates, though this is buffer-dependent.[11][12]
-
-
-
Potential Cause 4: Steric Hindrance. The physical bulk of large biomolecules can prevent the DBCO and azide groups from reacting.[4][13]
-
Recommended Solutions:
-
Use PEG Linkers: Incorporating a flexible polyethylene glycol (PEG) spacer between the DBCO moiety and the biomolecule can increase the distance and flexibility, overcoming steric hindrance and enhancing reaction rates.[11][13][14] A PEG linker has been shown to increase reaction rates by an average of 31 ± 16%.[11][13]
-
-
Issue 2: Precipitation of Biomolecules During Conjugation
Q: My protein is precipitating after I add the DBCO reagent. How can I prevent this?
A: Precipitation is often caused by the hydrophobicity of the DBCO molecule or the use of organic co-solvents.
-
Potential Cause 1: High Concentration of Organic Solvent. DBCO reagents are frequently dissolved in organic solvents like DMSO or DMF before being added to the aqueous reaction buffer.[3][8] High concentrations of these solvents can denature and precipitate proteins.[2]
-
Recommended Solutions:
-
Minimize Organic Solvent: Keep the final concentration of the organic co-solvent below 10-20% of the total reaction volume.[1][3][7]
-
Add Reagent Slowly: Add the DBCO stock solution dropwise to your protein solution while gently vortexing to ensure rapid mixing and prevent localized high concentrations of the organic solvent.[3]
-
-
-
Potential Cause 2: Hydrophobicity of DBCO. The DBCO group itself is hydrophobic. Attaching multiple DBCO molecules to a protein can increase its overall hydrophobicity, leading to aggregation.
-
Recommended Solutions:
-
Use Hydrophilic DBCO Reagents: Select DBCO reagents that incorporate a hydrophilic sulfo group or a PEG linker to improve water solubility and reduce the risk of precipitation.[3][7]
-
Optimize Molar Excess: Reduce the molar excess of the DBCO-NHS ester used during the initial labeling step to avoid over-labeling the protein.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio for a DBCO-azide reaction? A1: A good starting point for many reactions is to use a 1.5 to 10-fold molar excess of the less critical or more abundant component.[3][5] For example, when labeling a protein with a small molecule, a 2-4 fold molar excess of the small molecule is often recommended.[7][8] The optimal ratio may need to be determined empirically for your specific system.
Q2: What are the best solvents and buffers for SPAAC reactions? A2: SPAAC reactions are versatile and can be performed in aqueous buffers, organic solvents, or mixtures.[10] For bioconjugation, aqueous buffers are preferred.[7]
-
Buffers: While PBS is common, HEPES has been shown to provide faster kinetics.[3][12] Other options include MES and borate buffers.[3] Crucially, all buffers must be free of sodium azide.[1][7]
-
Co-solvents: DBCO reagents are often first dissolved in a water-miscible organic solvent like anhydrous DMSO or DMF.[3][8] The final concentration in the reaction should typically be kept below 20%.[3][7]
Q3: How stable are DBCO reagents and their conjugates? A3:
-
Solid DBCO Reagents: When stored properly at -20°C, protected from light and moisture, solid DBCO reagents are stable for at least a year.[8][9]
-
DBCO Stock Solutions: Stock solutions in anhydrous DMSO or DMF are less stable. They should be prepared fresh if possible, but can be stored at -20°C for up to one month or at -80°C for up to six months.[9] Avoid repeated freeze-thaw cycles.[9]
-
DBCO-labeled Biomolecules: A DBCO-modified antibody can be stored at -20°C for up to a month, though some loss of reactivity (3-5%) may occur over four weeks.[5][8][10] The final triazole linkage formed after the SPAAC reaction is highly stable.[7][15]
Q4: Can I monitor the progress of my SPAAC reaction? A4: Yes, the reaction can be monitored using UV-Vis spectroscopy. The DBCO group has a characteristic absorbance peak around 309-310 nm.[7][10] As the reaction proceeds and the DBCO is consumed, the intensity of this peak will decrease, allowing you to track the reaction's progress in real-time.[7]
Q5: What is the difference in reactivity between DBCO and BCN? A5: DBCO generally exhibits faster reaction kinetics with common aliphatic azides (like benzyl azide) compared to BCN, due to its greater ring strain.[16][17] However, BCN can react significantly faster with aromatic azides (like phenyl azide).[16][17] Additionally, BCN has been shown to have greater stability in the presence of thiols, which are abundant in cellular environments.[16]
Data Presentation
Table 1: Recommended Starting Conditions for SPAAC Bioconjugation
| Parameter | Recommended Starting Condition | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted)[1][2] | The more abundant or less critical component should be in excess.[1] |
| Temperature | Room Temperature (20-25°C) or 4°C[1][3] | Higher temperatures (up to 37°C) accelerate the reaction but may affect biomolecule stability.[1][5] |
| Reaction Time | 2-12 hours[5][6] | Reactions at 4°C or with low reactant concentrations may require overnight incubation.[1][3][8] |
| pH | 7.0 - 8.5[3] | The reaction is generally tolerant of a wider pH range (5-10), but this is optimal for most proteins.[3][11] |
| Solvent | Azide-free aqueous buffer (e.g., PBS, HEPES)[1] | A co-solvent like DMSO or DMF may be used (<20%) to dissolve the DBCO reagent.[3][7] |
Table 2: Effect of Buffer System on SPAAC Reaction Rates
| Buffer System (pH 7) | Relative Rate Constant | Key Finding |
| HEPES | Highest (0.55–1.22 M⁻¹s⁻¹)[11][12] | Often provides the fastest reaction kinetics compared to other common buffers.[11][12] |
| PBS | Lowest (0.32–0.85 M⁻¹s⁻¹)[11][12] | A common and effective choice, though it may result in slower kinetics.[3] |
| DMEM (Cell Media) | Faster than RPMI (0.59–0.97 M⁻¹s⁻¹)[11][12] | Demonstrates that SPAAC is robust in complex biological media. |
| RPMI (Cell Media) | Slower than DMEM (0.27–0.77 M⁻¹s⁻¹)[11][12] | The specific composition of media can influence reaction rates. |
Experimental Protocols
Protocol: General Procedure for Protein-Small Molecule Conjugation via SPAAC
This protocol provides a general method for labeling an azide-containing protein with a DBCO-functionalized small molecule.
1. Reagent Preparation:
-
Protein Solution: Prepare a solution of your azide-modified protein in an appropriate azide-free reaction buffer (e.g., PBS or HEPES, pH 7.4). A typical protein concentration is 1-10 mg/mL.[3][7] If necessary, perform a buffer exchange using a desalting column to remove any incompatible buffer components like sodium azide.[8]
-
DBCO Stock Solution: Allow the vial of the solid DBCO-reagent to equilibrate to room temperature before opening.[3] Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.[8] This solution should be prepared fresh for best results.[8]
2. Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the DBCO stock solution to the protein solution.[3]
-
To prevent protein precipitation, add the DMSO/DMF stock solution dropwise while gently mixing.[3] Ensure the final concentration of the organic solvent is below 20%.[7]
-
Incubate the reaction. Typical conditions are 2-12 hours at room temperature (25°C) or overnight at 4°C.[3][5] The optimal time may need to be determined empirically. The reaction can be performed with gentle shaking.[18]
3. Purification:
-
After the incubation is complete, remove the unreacted DBCO-small molecule and any byproducts.
-
Common purification methods include:
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: Effective for separating the large protein conjugate from the small unreacted reagents.[3][10]
-
Dialysis: Useful for removing small molecules from the protein solution.[5]
-
HPLC: Reverse-phase or ion-exchange HPLC can be used for purification and analysis.[7][8]
-
4. Validation and Storage:
-
Confirm the final conjugate using methods like SDS-PAGE (which should show a band shift corresponding to the increased molecular weight), UV-Vis spectroscopy, or mass spectrometry.[7]
-
Store the purified conjugate under appropriate conditions, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage in an azide-free buffer.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. vectorlabs.com [vectorlabs.com]
- 16. benchchem.com [benchchem.com]
- 17. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kromnigon.com [kromnigon.com]
stability issues with the DBCO group over time
Welcome to the Technical Support Center for DBCO (Dibenzocyclooctyne) reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of the DBCO group over time and to troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of the DBCO group?
The stability of the DBCO group is primarily influenced by several factors:
-
pH: The DBCO group is generally stable in a pH range of 6-9.[1] It is sensitive to acidic conditions (pH < 5), which can lead to degradation or rearrangement.[1][2]
-
Temperature: For long-term storage, DBCO reagents and their conjugates should be kept at low temperatures, typically -20°C or -80°C.[3][4] While reactions can be performed at temperatures up to 37°C to increase the reaction rate, prolonged exposure to higher temperatures can decrease stability.[2][5]
-
Storage Conditions: As a solid, DBCO reagents are relatively stable when stored at -20°C, protected from moisture and light.[4][6][7] In solution, particularly in anhydrous DMSO or DMF, their stability is reduced, and it is often recommended to use freshly prepared solutions.[4][6] Repeated freeze-thaw cycles should be avoided.[4]
-
Presence of Other Chemical Species: DBCO can react with certain substances, leading to its degradation or inactivation. For instance, it is incompatible with sodium azide in buffers, as this will lead to the consumption of the DBCO group.[8] It has also shown instability in the presence of some reducing agents like TCEP over a 24-hour period.[2][9] Strong acids, such as trifluoroacetic acid (TFA) used in peptide cleavage, can cause rearrangement of the DBCO group.[2][10]
Q2: How should I store my DBCO compounds for optimal stability?
Proper storage is critical to maintain the reactivity of DBCO compounds. The recommended storage conditions depend on whether the compound is in solid form or dissolved in a solvent.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid | -20°C | ≥ 1 year | Protect from moisture and light. Allow the vial to warm to room temperature before opening to prevent condensation.[3][4] |
| -80°C | Up to 6 months | For long-term storage of certain DBCO derivatives.[3] | |
| Dissolved in anhydrous DMSO or DMF | -20°C | 1 - 3 months | DMSO and DMF are hygroscopic; protect from moisture. Aliquot to avoid repeated freeze-thaw cycles.[2][3][4] |
| -80°C | Up to 6 months | Recommended for longer-term storage of solutions.[4][11] |
Q3: My DBCO-protein conjugate is showing low reactivity. What could be the cause?
Low reactivity of a DBCO-protein conjugate can stem from several issues:
-
Degradation of the DBCO Moiety: The DBCO group can lose reactivity over time, even with proper storage. A DBCO-modified antibody can lose 3-5% of its reactivity over 4 weeks when stored at 4°C or -20°C.[7][8][9]
-
Hydrolysis of the Linker: If an NHS ester was used for conjugation, it is susceptible to hydrolysis, which can be exacerbated by non-optimal pH during the reaction.[8]
-
Presence of Interfering Substances: Buffers containing sodium azide will react with the DBCO group, quenching its reactivity for the intended click reaction.[8] Ensure all buffers are azide-free.
-
Improper Storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can compromise the stability of the conjugate.[8]
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency in DBCO-Azide Reactions
If you are experiencing low yields in your strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, consider the following troubleshooting steps.
| Possible Cause | Recommended Solution |
| Degraded DBCO Reagent | Use fresh reagents. Store solid DBCO compounds at -20°C, protected from moisture and light. Prepare solutions in anhydrous solvents like DMSO or DMF immediately before use.[2][8] |
| Incorrect Molar Ratio | Optimize the molar excess of one reactant. A 1.5x to 10x molar excess of the less critical component is a good starting point.[2][5] |
| Suboptimal Reaction Conditions | Increase the reaction temperature (e.g., to 37°C) or extend the incubation time (up to 48 hours) if your biomolecules are stable under these conditions.[2][5] |
| Incompatible Buffer System | Ensure your buffer is free of primary amines (e.g., Tris, glycine) if using an NHS-ester reaction for labeling.[5][8] Crucially, avoid sodium azide in all buffers as it will react with the DBCO group.[8][12] |
| Precipitation of Reactants | The inherent hydrophobicity of DBCO can cause precipitation, especially with a high degree of labeling on proteins.[12] Reduce the molar excess of the DBCO labeling reagent or use a DBCO reagent with a hydrophilic PEG spacer to improve solubility.[8] |
| Steric Hindrance | If the reactive sites are sterically hindered, consider using a linker with a longer spacer arm (e.g., PEG) to reduce steric hindrance between the biomolecules.[5] |
A logical workflow for troubleshooting low conjugation efficiency is depicted below.
Issue 2: Aggregation of DBCO-Protein Conjugates
Protein aggregation after conjugation with DBCO is a common issue that can affect the functionality and solubility of the final product.
| Possible Cause | Recommended Solution |
| High Degree of Labeling (DOL) | Attaching too many hydrophobic DBCO molecules can lead to aggregation.[8] Optimize the molar ratio of the DBCO reagent to the protein during the conjugation to achieve a lower DOL. Perform a titration to find the optimal ratio.[8] |
| Hydrophobicity of the Linker | The DBCO group itself is hydrophobic.[8] Use DBCO reagents that incorporate hydrophilic linkers, such as polyethylene glycol (PEG), to enhance the solubility of the conjugate.[8] |
| Suboptimal Buffer Conditions | The pH and ionic strength of the storage buffer can significantly impact protein solubility. Conduct buffer screening experiments to identify the optimal pH and salt concentration for your specific conjugate.[8] |
Experimental Protocols
Protocol: Assessment of DBCO Stability in Aqueous Buffers
This protocol provides a general method to evaluate the stability of a DBCO-containing compound over time at different pH values and temperatures.
Materials:
-
DBCO compound of interest
-
Anhydrous DMSO or DMF
-
Aqueous buffers of different pH (e.g., pH 5, 7.4, 9)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the DBCO compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Sample Preparation: Dilute the stock solution into the different pH buffers to a final, known concentration (e.g., 1 mM).
-
Incubation: Aliquot the solutions into vials and incubate them at the various selected temperatures.
-
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
HPLC Analysis: Analyze the aliquots by reverse-phase HPLC (RP-HPLC). Monitor the absorbance at approximately 309 nm to detect the DBCO-containing compound.[1]
-
Data Analysis: Integrate the peak area corresponding to the intact DBCO compound at each time point. Plot the percentage of remaining intact DBCO compound versus time for each condition to determine the stability profile.
The general workflow for this stability assessment is outlined below.
Potential Degradation Pathways
While DBCO is relatively stable under physiological conditions, it can undergo degradation, particularly under harsh conditions. The strained alkyne is the reactive component, and its degradation can occur through various mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Impact of Linker Length on ADC Efficacy and Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common questions and troubleshooting scenarios related to the impact of linker length on the efficacy and solubility of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of linker length in an ADC, and how does it create a trade-off between efficacy and stability?
A1: The linker is a critical component that connects the antibody to the cytotoxic payload. Its length is a key design parameter that influences the ADC's overall properties. An ideal linker must be stable enough to prevent premature payload release in systemic circulation, which can cause off-target toxicity, while also allowing for efficient drug release at the tumor site.[1] This creates a fundamental trade-off:
-
Shorter Linkers: Can increase ADC stability by tethering the payload closer to the antibody, potentially shielding it from the surrounding environment and reducing premature cleavage.[2][3] However, a very short linker might cause steric hindrance, which could interfere with antibody-antigen binding or prevent the payload from being efficiently released inside the target cell.[4]
-
Longer Linkers: Can improve an ADC's solubility and reduce aggregation, especially when hydrophilic spacers like polyethylene glycol (PEG) are used.[1][5] This often leads to a longer plasma half-life and better in vivo efficacy.[1][6] However, longer linkers might decrease in vitro cytotoxicity and could increase the risk of non-specific interactions or premature cleavage due to greater exposure.[1][4]
The optimal length is highly dependent on the specific antibody, payload, and target antigen, requiring empirical optimization.[1]
Q2: How does incorporating a longer, hydrophilic linker (e.g., PEG) affect ADC solubility and aggregation?
A2: Many potent cytotoxic payloads are hydrophobic, which increases the ADC's propensity for aggregation, especially at higher drug-to-antibody ratios (DARs).[1][7] Aggregation is a critical issue as it can compromise efficacy, induce an immune response, and lead to rapid clearance from circulation.[1][7][8]
Incorporating longer, hydrophilic linkers, such as those with PEG chains, is a primary strategy to mitigate this problem.[8] The hydrophilic linker creates a hydration shell around the hydrophobic payload, effectively masking its properties and increasing the overall solubility of the ADC molecule.[1][8] This allows for the successful conjugation of a higher number of drug molecules (higher DAR) while maintaining the ADC's stability and reducing aggregation.[1]
Q3: How does linker length impact the pharmacokinetics (PK) of an ADC?
A3: Linker length, particularly the inclusion of hydrophilic PEG chains, significantly impacts an ADC's pharmacokinetic profile. Longer PEG chains increase the ADC's hydrodynamic radius, which leads to reduced renal clearance and a longer plasma half-life.[5][8] This extended circulation time can result in greater accumulation of the ADC in tumor tissue, enhancing in vivo efficacy and potentially widening the therapeutic window by reducing non-target-dependent toxicity.[5][9][10]
Q4: Is there a correlation between linker length and in vitro cytotoxicity?
A4: Yes, there is often an inverse correlation. While longer, hydrophilic linkers can improve in vivo performance, this can be accompanied by a decrease in in vitro cytotoxicity (i.e., a higher IC50 value).[1][6] This may be because a very long or sterically hindered linker impedes the ADC's internalization into the cell or slows the payload's release within the lysosome.[1] This highlights a common trade-off that must be evaluated during ADC development.[1][6]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Guide 1: High Levels of ADC Aggregation
Problem: You observe turbidity, precipitation, or a significant increase in high molecular weight species via Size Exclusion Chromatography (SEC) after conjugation.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Linker is too short or hydrophobic. | The linker may be failing to mask the hydrophobicity of the payload, which is a primary cause of aggregation.[1][7] Solution: Increase the linker's length and/or hydrophilicity by incorporating solubilizing groups like PEG chains. This improves solubility and can enable more stable ADCs, even at higher DARs.[1][8] |
| High Drug-to-Antibody Ratio (DAR). | A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[7][8][11] Solution: Optimize the conjugation reaction to target a lower, more homogeneous DAR.[12] If a high DAR is required for efficacy, the use of a longer, hydrophilic linker is critical.[1] |
| Unfavorable Formulation Conditions. | The buffer pH may be too close to the antibody's isoelectric point (pI), or the salt concentration may be suboptimal, promoting aggregation.[7][12] Solution: Perform a formulation screen. Evaluate a range of buffer pH values to identify a pH far from the ADC's pI. Test various stabilizing excipients like sugars (sucrose) or surfactants (polysorbate 20/80).[12] |
Guide 2: Low in vivo Efficacy Despite Potent in vitro Cytotoxicity
Problem: Your ADC is highly effective in cell-based assays, but it fails to control tumor growth in animal models.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Poor Pharmacokinetics (PK). | The ADC may be clearing too rapidly from circulation due to hydrophobicity-driven non-specific uptake by tissues like the liver.[1] This reduces the amount of ADC that can reach the tumor. Solution: Increase the linker length using hydrophilic spacers (e.g., PEG).[1] This can improve the PK profile, extend the plasma half-life, and lead to greater tumor accumulation and efficacy.[1][5] |
| Premature Payload Release. | The linker may be unstable in plasma, leading to premature release of the payload before the ADC reaches the tumor. This reduces efficacy and increases systemic toxicity.[1][7] Solution: Assess linker stability using an in vitro plasma stability assay (see Protocol 3).[13] If instability is confirmed, consider shortening the linker to increase steric hindrance around the cleavage site or optimizing the linker's chemical structure.[1][3] |
| Linker Instability in a Specific Species. | Some linkers are differentially stable in plasma from different species. For example, the commonly used valine-citrulline (Val-Cit) linker is stable in human plasma but can be cleaved by a mouse carboxylesterase, leading to poor efficacy in murine models.[13] Solution: Confirm this discrepancy by comparing the ADC's stability in mouse vs. human plasma in vitro.[13] For mouse studies, consider using a more stable linker, such as glutamic acid-valine-citrulline (Glu-Val-Cit).[13] |
Guide 3: Low in vitro Cytotoxicity
Problem: The ADC shows weaker-than-expected killing of the target cancer cell line.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inefficient ADC Internalization or Payload Release. | A very long or sterically hindered linker might interfere with the ADC's internalization or prevent efficient cleavage by lysosomal enzymes.[1][14] Solution: This represents a potential trade-off. Evaluate if the low in vitro potency translates to poor in vivo efficacy. Sometimes, an ADC with lower in vitro potency but superior PK can have excellent in vivo results.[1][6] If in vivo efficacy is also poor, a systematic evaluation of different linker lengths is required to find a better balance.[1] |
| Inefficient Linker Cleavage. | Target cells may lack sufficient levels of the specific enzyme (e.g., cathepsin B for Val-Cit linkers) required to cleave the linker.[13] Solution: Measure the enzymatic activity in lysates from the target cell line. If activity is low, a different linker strategy (e.g., pH-sensitive) or a non-cleavable linker may be more appropriate. |
| Poor Antibody Binding or Inactive Payload. | The issue may not be with the linker but with the other ADC components. Solution: Use ELISA or flow cytometry to verify that the unconjugated antibody binds the target cells with high affinity.[13] Confirm the potency of the free payload in a separate cytotoxicity assay to ensure it was not inactivated during the conjugation process.[13] |
Data Presentation: Impact of Linker Length
The following tables summarize representative quantitative data from preclinical studies, illustrating the impact of increasing PEG linker length on key ADC parameters.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (Note: A higher IC50 value indicates lower cytotoxic potency)
| Linker Length | ADC Example | Target Cell Line | IC50 (ng/mL) | Trend with Increasing Length | Reference |
| Short (PEG4) | Anti-HER2-MMAE | SK-BR-3 | 10 | Baseline | [1] |
| Medium (PEG8) | Anti-HER2-MMAE | SK-BR-3 | 15 | Decreased Potency | [1] |
| Long (PEG12) | Anti-HER2-MMAE | SK-BR-3 | 25 | Decreased Potency | [1] |
Table 2: Impact of PEG Linker Length on Pharmacokinetics and In Vivo Tolerability
| Linker Length | ADC Example | Animal Model | Plasma Half-Life (t½) | In Vivo Tolerability (Survival at 20 mg/kg) | Reference |
| Short (PEG0) | Non-targeted ADC | Rat | Not Reported | 0% (All mice died) | [10] |
| Medium (PEG8) | Non-targeted ADC | Rat | Longer than PEG0 | 100% | [10] |
| Long (PEG12) | Non-targeted ADC | Rat | Longest | 100% | [10] |
| 10 kDa PEG | Affibody-MMAE | - | ~11.25 hours | Not Reported | [8] |
| No PEG | Affibody-MMAE | - | ~0.5 hours | Not Reported | [8] |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
| Linker Length | ADC Example | Tumor Model | Tumor Growth Inhibition (TGI) | Reference |
| Non-PEGylated | Generic ADC | Xenograft | ~11% reduction | [9] |
| PEG8, PEG12, PEG24 | Generic ADC | Xenograft | ~75-85% reduction | [9] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 Xenograft | Most effective tumor suppression | [6] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of an ADC based on their hydrodynamic radius. This is a critical quality control step to assess aggregation.[11][15]
Materials:
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm).[16]
-
HPLC or UHPLC system with a UV detector.
-
Mobile Phase: 150 mM Phosphate Buffered Saline (PBS), pH 7.4. For some hydrophobic ADCs, an organic modifier (e.g., 15% isopropanol) may be needed to prevent non-specific interactions with the column, though modern columns may not require this.[16][17][18]
-
ADC sample.
-
0.22 µm low-protein-binding syringe filters.
Procedure:
-
Mobile Phase Preparation: Prepare the PBS mobile phase, filter it through a 0.22 µm membrane, and degas it thoroughly.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).[16]
-
Sample Preparation: Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.1-1.0 mg/mL). If necessary, filter the sample through a 0.22 µm syringe filter to remove any large particulates.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Chromatographic Run: Run the chromatography isocratically for a sufficient time to allow for the elution of all species (typically 15-20 minutes).
-
Data Analysis: Integrate the peaks in the resulting chromatogram. High molecular weight species (aggregates) will elute first, followed by the main monomer peak, and then any fragments. Calculate the percentage of each species by dividing its peak area by the total area of all peaks.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To separate ADC species based on the number of conjugated drug-linkers. Since each payload adds hydrophobicity, HIC can resolve species with different DARs (e.g., DAR0, DAR2, DAR4).[8][19]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR).
-
HPLC system with a UV detector.
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
-
ADC sample.
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min for at least 5 column volumes.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Injection: Inject 10-20 µg of the prepared ADC sample.
-
Chromatographic Separation: Apply a linear gradient from 0% to 100% Mobile Phase B over 20 minutes. This decreasing salt gradient will cause the more hydrophobic (higher DAR) species to elute later than the less hydrophobic (lower DAR) species.
-
Data Analysis: Identify the peaks corresponding to different drug-loaded species (DAR0, DAR2, etc.). The weighted average of the peak areas is used to calculate the average DAR of the ADC preparation.
Protocol 3: In Vitro Cytotoxicity Assay (MTT-based)
Objective: To measure the potency (IC50) of an ADC against a target cancer cell line by assessing cell metabolic activity.[5][20][21]
Materials:
-
Target cancer cells (antigen-positive) and a control cell line (antigen-negative).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
ADC samples (serially diluted).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 50 µL of medium. Include wells for "medium only" blanks and "untreated cell" controls. Incubate overnight (37°C, 5% CO2) to allow cells to attach.[5]
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium at 2x the final desired concentration. Remove the old medium from the cells and add 50 µL of the diluted ADC solutions to the appropriate wells. Add 50 µL of fresh medium to the blank and control wells.[5]
-
Incubation: Incubate the plate for a period appropriate for the payload's mechanism of action (typically 72-120 hours).[5][22]
-
Viability Assay:
-
Data Analysis:
-
Read the absorbance of the plate at 570 nm.
-
Subtract the average absorbance of the "medium only" blank wells from all other wells.
-
Calculate percent viability for each ADC concentration using the formula: (% Viability) = (Absorbance of Treated Wells / Absorbance of Untreated Control Wells) * 100.
-
Plot the percent viability against the log of the ADC concentration and use a sigmoidal dose-response curve fit to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? [mdpi.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. agilent.com [agilent.com]
- 17. shimadzu.com [shimadzu.com]
- 18. lcms.cz [lcms.cz]
- 19. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. veranova.com [veranova.com]
- 22. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
strategies to enhance the therapeutic window of PNU-159682 ADCs
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to enhance the therapeutic window of PNU-159682 Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and why is it a potent ADC payload?
PNU-159682 is a highly potent anthracycline derivative and a major active metabolite of the anti-tumor agent nemorubicin.[][2] Its exceptional cytotoxicity, reported to be several hundred to over 3,000 times stronger than its parent compound doxorubicin, makes it a powerful candidate for use as a payload in ADCs.[][3] The mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, which leads to double-strand DNA breaks and subsequent apoptosis in rapidly dividing tumor cells.[][3] Its high potency allows for effective therapeutic activity even at low drug-to-antibody ratios (DARs), which is a critical factor for improving the therapeutic window by minimizing systemic toxicity.[]
Q2: What are the main challenges in developing PNU-159682 ADCs with a favorable therapeutic window?
The primary challenge with highly potent payloads like PNU-159682 is managing on-target, off-tumor toxicities and off-target toxicities.[4][5] Premature release of the cytotoxic payload in systemic circulation can lead to severe side effects.[4] Therefore, a key challenge is to design an ADC that is stable in circulation but efficiently releases the active PNU-159682 payload within the target tumor cells.[6] Another challenge is overcoming drug resistance, which can arise from mechanisms such as the downregulation of the target antigen or increased expression of drug efflux pumps like ABCB1 (MDR1).[4][7]
Q3: What are the key strategies to enhance the therapeutic window of PNU-159682 ADCs?
Several strategies can be employed to widen the therapeutic window of PNU-159682 ADCs:
-
Linker Technology: Utilizing linkers that are stable in the bloodstream but are readily cleaved within the tumor microenvironment or inside the cancer cell is crucial. Both cleavable (e.g., peptide or disulfide linkers) and non-cleavable linkers have been explored.[][8] The choice of linker chemistry significantly impacts the ADC's stability and the efficiency of intracellular payload release.[]
-
Site-Specific Conjugation: Conventional conjugation methods result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites, which can lead to unpredictable pharmacokinetics and toxicity.[8] Site-specific conjugation technologies, such as the Sortase-mediated antibody conjugation (SMAC) technology or the use of engineered cysteine or selenocysteine residues (thio-selenomab platform), allow for the creation of homogeneous ADCs with a precise DAR.[8][9][10] This homogeneity improves the ADC's pharmacokinetic profile and therapeutic index.
-
Payload Modification and Optimization: Structure-activity relationship (SAR) studies on PNU-159682 can lead to the development of novel derivatives with improved properties, such as enhanced stability or reduced off-target toxicity.[11][12] Modifications to the payload can also influence its susceptibility to metabolic inactivation.[13]
-
Antibody Selection: The choice of the monoclonal antibody is critical. The ideal target antigen should have high expression on tumor cells and minimal expression on healthy tissues to reduce on-target, off-tumor toxicity.[6][14]
-
Dual-Payload ADCs: An emerging strategy is the development of dual-drug ADCs that combine two payloads with different mechanisms of action. For instance, a PNU-159682/MMAF dual-drug ADC has been developed to potentially overcome drug resistance and improve treatment outcomes.[9][10]
Troubleshooting Guides
Problem 1: High in vivo toxicity and narrow therapeutic window.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Premature payload release | • Evaluate linker stability in plasma. Consider using more stable linkers or switching from a cleavable to a non-cleavable linker if the current one is too labile.[6] • Optimize the linker chemistry to ensure it is only cleaved under specific conditions present in the tumor microenvironment (e.g., by specific proteases like cathepsin B).[15] |
| High Drug-to-Antibody Ratio (DAR) | • Reduce the average DAR. While a higher DAR can increase potency, it often leads to increased toxicity and faster clearance.[] • Employ site-specific conjugation to generate ADCs with a defined and lower DAR (e.g., DAR 2).[8][15] |
| Off-target uptake | • Assess the nonspecific uptake of the ADC in healthy tissues. • Consider modifying the overall charge and hydrophobicity of the ADC, as these properties can influence off-target accumulation. |
| On-target, off-tumor toxicity | • Re-evaluate the target antigen expression profile in healthy tissues.[14] • If the target is expressed on vital healthy tissues, consider strategies to reduce exposure, such as dose fractionation or using antibodies with lower affinity.[16][17] |
Problem 2: Lack of efficacy in preclinical models.
| Potential Cause | Troubleshooting/Optimization Strategy |
| ADC instability | • Confirm the stability of the ADC in circulation using in vivo pharmacokinetic studies. • Analyze for payload deconjugation in plasma samples.[13] |
| Inefficient payload release | • If using a non-cleavable linker, ensure efficient lysosomal degradation of the antibody to release the payload-linker-amino acid catabolite. • For cleavable linkers, verify that the necessary enzymes for cleavage are present and active in the target cells. |
| Drug resistance | • Investigate the expression of drug efflux pumps (e.g., ABCB1/MDR1) in the tumor model, as PNU-159682 derivatives can be substrates.[7][18] • Consider using payloads that are not substrates for efflux pumps or co-administering an inhibitor of these pumps.[15] • Explore dual-payload ADC strategies to circumvent resistance to a single agent.[9][19] |
| Poor tumor penetration | • For solid tumors, assess the ability of the ADC to penetrate the tumor tissue. • Strategies to improve tumor penetration include using smaller antibody fragments or enhancing vascular permeability.[5][6] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of PNU-159682 and Parent Compounds
| Compound | Cell Line | IC50/IC70 (nM) | Fold Potency vs. Doxorubicin | Fold Potency vs. Nemorubicin (MMDX) | Reference |
| PNU-159682 | HT-29 | 0.577 (IC70) | >2,100 | >790 | [3] |
| PNU-159682 | A2780 | 0.39 (IC70) | >2,100 | >790 | [3] |
| PNU-159682 | DU145 | 0.128 (IC70) | >2,100 | >790 | [3] |
| PNU-159682 | EM-2 | 0.081 (IC70) | >2,100 | >790 | [3] |
| PNU-159682 | Jurkat | 0.086 (IC70) | >2,100 | >790 | [3] |
| PNU-159682 | CEM | 0.075 (IC70) | >2,100 | >790 | [3] |
| PNU-159682 | SKRC-52 (CAIX-expressing) | 25 (IC50) | - | - | [][3] |
| Nemorubicin (MMDX) | Various | 68 - 578 (IC70) | - | - | [3][20] |
| Doxorubicin | Various | 181 - 1717 (IC70) | - | - | [3] |
Table 2: In Vivo Efficacy of PNU-159682 and PNU-159682 ADCs
| Compound/ADC | Tumor Model | Dose | Outcome | Reference |
| PNU-159682 | L1210 leukemia (murine) | 15 µg/kg (single i.v. dose) | Increased life span by 29% | [3] |
| PNU-159682 | MX-1 mammary carcinoma (xenograft) | 4 µg/kg (i.v., q7dx3) | Complete tumor regression in 4/7 mice | [3] |
| anti-CD22-NMS249 (PNU-159682 ADC) | NHL cell line xenografts | Not specified | Strong anti-tumor effects | [3][15] |
| hCD46-19 (PNU-159682 derivative ADC) | NSCLC and colorectal cancer models | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses | [12] |
Experimental Protocols
Protocol 1: Site-Specific ADC Generation using Sortase-Mediated Antibody Conjugation (SMAC)
This protocol describes the generation of a homogeneous ADC with a defined DAR using SMAC technology.
Materials:
-
Antibody modified with a C-terminal LPXTG sortase recognition motif.
-
Glycine-tagged PNU-159682 derivative (e.g., Gly5-PNU).
-
Sortase A enzyme.
-
Conjugation buffer (e.g., Tris-buffered saline, pH 7.5, containing CaCl2).
-
Purification system (e.g., StrepTactin affinity chromatography if a Strep-tag is used).
Methodology:
-
Prepare the antibody solution in the conjugation buffer.
-
Add the Gly5-PNU linker-payload to the antibody solution at a molar excess.
-
Initiate the conjugation reaction by adding Sortase A enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2-4 hours).
-
Monitor the reaction progress by analyzing small aliquots using techniques like SDS-PAGE or mass spectrometry.
-
Once the conjugation is complete, purify the ADC from unconjugated antibody, excess payload, and the sortase enzyme. If a Twin-Strep tag is included C-terminal to the sortase tag, it is cleaved off during conjugation, allowing for the selective removal of unconjugated antibody via StrepTactin chromatography.[8]
-
Characterize the purified ADC for DAR, purity, and aggregation using methods such as hydrophobic interaction chromatography (HIC)-HPLC, size exclusion chromatography (SEC)-HPLC, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines the determination of the cytotoxic activity of a PNU-159682 ADC against cancer cell lines.
Materials:
-
Target cancer cell line (e.g., HER2-expressing KPL-4 cells for an anti-HER2 ADC).
-
Control cell line (low or no target expression).
-
Cell culture medium and supplements.
-
PNU-159682 ADC and control ADC.
-
Cell viability reagent (e.g., Sulforhodamine B (SRB), MTS, or CellTiter-Glo).
-
96-well plates.
Methodology:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the PNU-159682 ADC and a relevant control ADC.
-
Treat the cells with the ADC dilutions and incubate for a specified period (e.g., 72-120 hours). Some protocols may involve a shorter exposure time (e.g., 1 hour) followed by washing and incubation in drug-free medium.[3]
-
After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve using appropriate software.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of a PNU-159682 ADC.
Experimental Workflow: ADC Development and Evaluation
Caption: Workflow for PNU-159682 ADC development and optimization.
Logical Relationship: Strategies to Widen Therapeutic Window
Caption: Key strategies influencing the therapeutic window of ADCs.
References
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. mdpi.com [mdpi.com]
- 6. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. | BioWorld [bioworld.com]
- 13. Modulating Antibody-Drug Conjugate Payload Metabolism by Conjugation Site and Linker Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. oncologyvoicenetwork.com [oncologyvoicenetwork.com]
- 17. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. fiercebiotech.com [fiercebiotech.com]
- 20. medchemexpress.com [medchemexpress.com]
Technical Support Center: Preventing Premature Cleavage of the VC-PAB Linker
Welcome to the Technical Support Center for the Valine-Citrulline (VC)-PAB (p-aminobenzylcarbamate) linker system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature cleavage of the VC-PAB linker in antibody-drug conjugates (ADCs) and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism of the VC-PAB linker?
The VC-PAB linker is designed for selective enzymatic cleavage within the lysosome of target tumor cells. The valine-citrulline dipeptide is a substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor tissues.[1][2][3] This targeted cleavage releases the cytotoxic payload inside the cancer cell, maximizing its therapeutic effect while minimizing systemic toxicity.[1]
Q2: What are the primary causes of premature cleavage of the VC-PAB linker in circulation?
Premature cleavage of the VC-PAB linker in the bloodstream can lead to off-target toxicity and reduced efficacy of the ADC. The main causes of this premature cleavage are:
-
Carboxylesterase 1C (Ces1C): This enzyme is present in the plasma of rodents (mice and rats) and is a major contributor to the instability of the VC-PAB linker in preclinical rodent models.[4][5][6][7] This can complicate the evaluation of ADCs in these models as this enzyme's activity is not reflective of human plasma.[5][8]
-
Human Neutrophil Elastase: This protease, secreted by neutrophils, can also cleave the VC-PAB linker in human plasma.[4][9] This can lead to off-target toxicity and may contribute to adverse effects such as neutropenia.[4][9]
Q3: How does the hydrophobicity of the VC-PAB linker and its payload affect my ADC?
The hydrophobic nature of the VC-PAB linker, especially when combined with a hydrophobic payload like MMAE, can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs).[10][11] ADC aggregation can negatively impact its manufacturing, stability, and pharmacokinetic properties.[5][10]
Q4: What strategies can be employed to prevent premature cleavage of the VC-PAB linker?
Several strategies can be implemented to enhance the stability of the VC-PAB linker:
-
Linker Modification: Introducing modifications to the dipeptide sequence can improve stability.
-
Tandem-Cleavage Linkers: These linkers incorporate a second cleavable moiety that acts as a steric shield, protecting the VC-PAB linker from premature cleavage.[13]
-
Conjugation Site Optimization: The site of conjugation on the antibody can influence linker stability. Site-specific conjugation can lead to more homogeneous ADCs with improved stability profiles.
Troubleshooting Guides
This section provides solutions in a question-and-answer format for specific issues you may encounter during your experiments.
Issue 1: My ADC with a VC-PAB linker shows high instability in a mouse plasma stability assay.
-
Possible Cause: Your VC-PAB linker is likely being cleaved by mouse carboxylesterase 1C (Ces1c).[6][8]
-
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity: Run an in vitro plasma stability assay using mouse plasma and compare the stability of your VC-PAB ADC to a control ADC with a linker known to be stable in mouse plasma (e.g., a non-cleavable linker or an EVCit linker).
-
Use Ces1c Inhibitors: Include a known Ces1c inhibitor in your in vitro assay to confirm that the instability is enzyme-specific.
-
Consider a Modified Linker: For in vivo studies in mice, consider re-synthesizing your ADC with an EVCit linker to improve plasma stability.[12]
-
Switch to a Different Preclinical Model: If feasible, use a preclinical model that lacks the high Ces1c activity seen in mice, such as rats or non-human primates.
-
Issue 2: My ADC is showing signs of aggregation (e.g., turbidity, precipitation, or high molecular weight species in SEC).
-
Possible Causes:
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, promoting aggregation.[4][14]
-
Hydrophobic Payload and Linker: The inherent hydrophobicity of the VC-PAB linker and certain payloads can lead to intermolecular interactions.[4][10]
-
Suboptimal Formulation: Incorrect buffer conditions (pH, ionic strength) can fail to stabilize the ADC.[4]
-
Conjugation Process Stress: The chemical conditions used during conjugation can sometimes induce conformational changes in the antibody, leading to aggregation.[4]
-
-
Troubleshooting Steps:
-
Optimize the DAR: Aim for a lower, more homogeneous DAR to reduce the overall hydrophobicity of the ADC.
-
Formulation Optimization: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that enhances the colloidal stability of the ADC.
-
Analytical Characterization: Use a combination of analytical techniques to monitor aggregation:
-
Size Exclusion Chromatography (SEC): To separate and quantify monomers, dimers, and larger aggregates.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic radius and assess polydispersity.
-
Hydrophobic Interaction Chromatography (HIC): To monitor changes in the hydrophobicity of the ADC.
-
-
Consider Hydrophilic Linkers: If aggregation persists, explore the use of more hydrophilic linkers or the incorporation of hydrophilic spacers like PEG.
-
Data Presentation
Table 1: Comparative In Vivo Stability of Different ADC Linkers
| Linker Type | ADC Example | Animal Model | Stability Profile | Reference |
| vc-PABC | Site-specific anti-CD30 auristatin conjugate | SCID Mice | Conjugation site significantly impacts in vivo stability, with varying rates of payload loss. | [15] |
| Monocleavage (Vedotin, Val-Cit) | anti-CD79b-MMAE | Rat | Showed rapid payload loss in plasma. | [15] |
| Tandem-Cleavage (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 in plasma, demonstrating significantly improved stability. | [15] |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | ITC6103RO | Mouse | Stable in in vivo pharmacokinetic studies, showing resistance to mouse carboxylesterases. | [15] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma from different species over time.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker)
-
Frozen plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Sample collection tubes
-
Dry ice/ethanol bath
-
-80°C freezer
-
Analytical instruments (e.g., ELISA plate reader, LC-MS system)
Procedure:
-
ADC Incubation:
-
Thaw plasma at 37°C.
-
Dilute the test ADC and control ADC to a final concentration of 100 µg/mL in the plasma.
-
Prepare a control sample by diluting the ADCs in PBS to the same final concentration.
-
Incubate all samples at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Collect aliquots of the plasma and PBS samples at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours).
-
Immediately snap-freeze the collected aliquots in a dry ice/ethanol bath and store them at -80°C until analysis.
-
-
Sample Analysis:
-
ELISA for Intact ADC: Use a sandwich ELISA to quantify the amount of intact ADC remaining at each time point.
-
LC-MS for DAR Measurement: Determine the drug-to-antibody ratio (DAR) at each time point to assess payload loss.
-
-
Data Analysis:
-
Plot the percentage of intact ADC or the average DAR against time for each ADC in each matrix.
-
The rate of decrease is a measure of the ADC's plasma stability.
-
Protocol 2: In Vitro Cathepsin B Cleavage Assay
Objective: To determine the susceptibility of an ADC linker to cleavage by Cathepsin B.
Materials:
-
Test ADC
-
Recombinant human Cathepsin B
-
Cathepsin B inhibitor (e.g., CA-074)
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
37°C incubator
-
HPLC or LC-MS/MS system
Procedure:
-
Enzyme Activation: Activate Cathepsin B according to the manufacturer's instructions.
-
Assay Setup:
-
In a microcentrifuge tube, combine the test ADC with the assay buffer.
-
Prepare a no-enzyme control (ADC in assay buffer without Cathepsin B) and an inhibitor control (ADC and Cathepsin B with a pre-incubated inhibitor).
-
-
Reaction Initiation: Add activated Cathepsin B to the reaction mixture to start the cleavage reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: At each time point, withdraw an aliquot and stop the reaction by adding the quenching solution.
-
Sample Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.
Visualizations
Caption: Intended vs. Premature Cleavage of the VC-PAB Linker.
Caption: Troubleshooting Workflow for Premature Cleavage and Aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. Rapid, quantitative determination of aggregation and particle formation for antibody drug conjugate therapeutics with label-free Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. pharmtech.com [pharmtech.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
PNU-159682 vs. MMAE: A Comparative Analysis of Cytotoxicity in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of two potent payloads: PNU-159682, a highly potent anthracycline derivative, and Monomethyl Auristatin E (MMAE), a widely utilized auristatin. We present a summary of their cytotoxic activities, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
PNU-159682 and MMAE are both highly potent cytotoxic agents employed as payloads in ADCs, but they differ significantly in their mechanisms of action and cytotoxic profiles. PNU-159682 acts as a DNA topoisomerase II inhibitor, intercalating into DNA and causing DNA damage. In contrast, MMAE is a microtubule-disrupting agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Available data from comparative studies, primarily in non-Hodgkin's lymphoma cell lines, suggest that PNU-159682 exhibits greater potency than MMAE. However, the selection of the optimal payload is context-dependent and relies on factors such as target antigen expression, tumor histology, and the desired bystander effect.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxic activity of PNU-159682 and MMAE in various cancer cell lines. It is important to note that the data are compiled from different studies and direct head-to-head comparisons in a broad range of solid tumors are limited.
Table 1: Comparative Cytotoxicity of PNU-159682 and MMAE in Non-Hodgkin's Lymphoma (NHL) Cell Lines
| Cell Line | Payload | IC50 (nM) | Reference |
| BJAB.Luc | PNU-159682 | 0.10 | [1] |
| MMAE | 0.54 | [1] | |
| Granta-519 | PNU-159682 | 0.020 | [1] |
| MMAE | 0.25 | [1] | |
| SuDHL4.Luc | PNU-159682 | 0.055 | [1] |
| MMAE | 1.19 | [1] | |
| WSU-DLCL2 | PNU-159682 | 0.1 | [1] |
| MMAE | 0.25 | [1] |
Table 2: Cytotoxicity of PNU-159682 in a Panel of Human Tumor Cell Lines
| Cell Line | IC70 (nM) | Reference |
| HT-29 (Colon) | 0.577 | [1] |
| A2780 (Ovarian) | 0.39 | [1] |
| DU145 (Prostate) | 0.128 | [1] |
| EM-2 (Leukemia) | 0.081 | [1] |
| Jurkat (Leukemia) | 0.086 | [1] |
| CEM (Leukemia) | 0.075 | [1] |
Mechanisms of Action
The distinct mechanisms of action of PNU-159682 and MMAE are a key differentiating factor.
PNU-159682: As a derivative of the anthracycline nemorubicin, PNU-159682 exerts its cytotoxic effect by intercalating into DNA and inhibiting the function of topoisomerase II.[2] This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.
MMAE: MMAE is a synthetic analog of dolastatin 10 and a potent anti-mitotic agent.[3] It disrupts cellular division by binding to tubulin and inhibiting its polymerization into microtubules. This leads to G2/M phase cell cycle arrest and subsequent apoptosis.
Visualizing the Mechanisms
Caption: Mechanism of Action of PNU-159682.
Caption: Mechanism of Action of MMAE.
Experimental Protocols: In Vitro Cytotoxicity Assay
The following is a generalized protocol for assessing the in vitro cytotoxicity of ADCs, based on common methods such as the MTT or CellTiter-Glo® assays.[4][5]
I. Materials
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates (clear for MTT, opaque for luminescence assays)
-
ADC constructs (PNU-159682-ADC and MMAE-ADC)
-
Isotype control ADC
-
Free payloads (PNU-159682 and MMAE)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Dimethyl sulfoxide (DMSO) for MTT assay
-
Microplate reader (absorbance or luminescence)
II. Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs, isotype control, and free payloads in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds.
-
Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a duration appropriate for the payload's mechanism of action (e.g., 72-120 hours). DNA-damaging agents like PNU-159682 may induce cell death more rapidly than microtubule inhibitors like MMAE.[4]
-
-
Viability Assay:
-
For MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the results against the logarithm of the ADC concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth) using a non-linear regression model.
-
Visualizing the Experimental Workflow
Caption: General workflow for an in vitro ADC cytotoxicity assay.
Conclusion
Both PNU-159682 and MMAE are highly effective cytotoxic payloads for ADC development, each with a distinct mechanism of action. The available data suggests that PNU-159682 may offer superior potency in certain cancer types. However, a comprehensive understanding of their comparative efficacy and safety profiles across a wider range of solid and hematological malignancies requires further direct comparative studies. The choice of payload will ultimately depend on the specific therapeutic application and the desired pharmacological properties of the ADC.
References
A Comparative Guide to PNU-159682 and Doxorubicin as Antibody-Drug Conjugate Payloads
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic efficacy and safety. Among the classes of payloads utilized, anthracyclines have a long history in cancer chemotherapy. This guide provides an objective comparison between the traditional anthracycline, doxorubicin, and a highly potent derivative, PNU-159682, for their application as ADC payloads, supported by experimental data.
Executive Summary
PNU-159682, a metabolite of nemorubicin, emerges as a vastly more potent cytotoxic agent than its predecessor, doxorubicin.[1][2] This heightened potency, with IC50 values often in the picomolar to subnanomolar range, allows for effective cell killing at lower concentrations, a desirable trait for ADC payloads.[3][4] Furthermore, a crucial advantage of PNU-159682 is its ability to circumvent multidrug resistance mechanisms, as it is not a substrate for common efflux pumps like P-glycoprotein (P-gp).[4][5] In contrast, the utility of doxorubicin as an ADC payload is hampered by its lower cytotoxicity and its susceptibility to drug resistance pathways. While doxorubicin is a cornerstone of conventional chemotherapy, its properties are less than ideal for the targeted, high-potency requirements of modern ADCs.
Key Performance Characteristics
| Feature | PNU-159682 | Doxorubicin | References |
| Mechanism of Action | DNA intercalation, Topoisomerase II inhibition, formation of covalent DNA adducts. Induces S-phase cell cycle arrest. | DNA intercalation, Topoisomerase II inhibition. | [4][6][7][] |
| Potency (IC50/IC70) | Picomolar to subnanomolar range (e.g., 0.07-0.58 nmol/L). | Micromolar to high nanomolar range. | [3][4] |
| Relative Potency | 2,100 to 6,420 times more potent than doxorubicin in vitro. | Baseline. | [2][3] |
| MDR Efflux Pump Substrate | No (Not a substrate for P-gp/ABCB1 or ABCG2). | Yes (Known substrate for P-gp). | [4][5] |
| Systemic Use | Too toxic for use as a conventional chemotherapeutic agent. | Widely used as a first-line chemotherapy agent. | [2][4] |
| Known Toxicities | High systemic toxicity precludes use as a free drug. | Cardiotoxicity is a major dose-limiting factor. | [2][9] |
Quantitative Performance Data
Table 1: In Vitro Cytotoxicity Comparison
The following table summarizes the 70% inhibitory concentrations (IC70) of PNU-159682 and doxorubicin across a panel of human tumor cell lines, demonstrating the significantly higher potency of PNU-159682.
| Cell Line | Histotype | PNU-159682 IC70 (nmol/L) | Doxorubicin IC70 (nmol/L) | Potency Fold Increase (PNU vs. Dox) |
| A2780 | Ovarian Cancer | 0.07 | 450 | 6,420x |
| A549 | Lung Cancer | 0.58 | 1,220 | 2,100x |
| LoVo | Colon Cancer | 0.11 | 540 | 4,910x |
| MCF-7 | Breast Cancer | 0.22 | 1,120 | 5,090x |
| LNCaP | Prostate Cancer | 0.13 | 490 | 3,770x |
| B-LCL | B-cell Lymphoblastoid | 0.21 | 580 | 2,760x |
| Data adapted from Quintieri L, et al., Drug Metab Dispos, 2005.[3] |
Table 2: In Vitro Cytotoxicity of HER2-Targeted ADCs
This table compares the 50% inhibitory concentrations (IC50) of site-specifically conjugated ADCs using trastuzumab (Tras) as the antibody against a HER2-overexpressing breast cancer cell line.
| ADC | Target Cell Line | IC50 (ng/mL) |
| Tras-Gly5-PNU | SKBR3 (HER2-high) | 2.8 |
| Tras-Gly5-Dox | SKBR3 (HER2-high) | >10,000 |
| Tras-Gly5-Nemo | SKBR3 (HER2-high) | >10,000 |
| Data adapted from Stefan N, et al., Mol Cancer Ther, 2017.[1] |
Table 3: In Vivo Efficacy of a CD30-Targeted PNU-159682 ADC
This table summarizes the in vivo antitumor activity of a cAC10 (anti-CD30) ADC with a PNU-159682 payload in a Karpas-299 non-Hodgkin lymphoma xenograft model.
| Treatment Group | Dose | Outcome |
| cAC10-Gly5-PNU | 1 mg/kg | Tumor regression in all treated animals. |
| Adcetris® (Brentuximab Vedotin) | 1 mg/kg | Failed to control tumor growth. |
| Vehicle Control | N/A | Rapid tumor growth. |
| Data adapted from Stefan N, et al., Mol Cancer Ther, 2017.[1] |
Mechanism of Action
Both PNU-159682 and doxorubicin belong to the anthracycline class of compounds and share a primary mechanism of action. They exert their cytotoxic effects by intercalating into the DNA double helix and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair. This interference leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death).[4] PNU-159682 is also reported to form stable, covalent adducts with DNA, which may contribute to its enhanced potency.[7][] This activity primarily results in cell cycle arrest in the S-phase.[6][7]
Caption: Mechanism of action for anthracycline-based ADC payloads.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is used to determine the IC50 of an ADC.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 3,000-5,000 cells per well.[6]
-
Incubation: Cells are allowed to adhere to the plate overnight in a cell culture incubator.[6]
-
ADC Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the ADCs to be tested.
-
Incubation: The cells are incubated with the ADCs for a period of 72 hours.[6]
-
Viability Measurement: Cell viability is quantified using a luminescent or colorimetric assay, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega), according to the manufacturer's instructions.[1][6]
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined by plotting the viability data against the logarithm of the ADC concentration and fitting the curve using non-linear regression analysis.[6]
In Vivo Xenograft Tumor Model Efficacy Study
This protocol is used to evaluate the anti-tumor activity of an ADC in a living model.
-
Model System: Immunodeficient mice (e.g., SCID or NSG mice) are used.[1]
-
Tumor Implantation: Human cancer cells (e.g., Karpas-299) are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Once tumors reach the desired size, mice are randomized into treatment groups. ADCs (e.g., cAC10-Gly5-PNU at 1 mg/kg), control ADCs, or a vehicle solution are administered, typically via intravenous injection.[1]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly) throughout the study.
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowed size or after a predetermined period. Efficacy is assessed by comparing the tumor growth inhibition between the treatment and control groups.[1]
Caption: General experimental workflow for comparing ADC efficacy.
Conclusion
For the development of next-generation ADCs, PNU-159682 presents a compelling profile compared to doxorubicin. Its extraordinary potency means that fewer molecules of payload need to be delivered to a cancer cell to induce cell death, potentially widening the therapeutic window.[2] Critically, its ability to evade common multidrug resistance transporters addresses a significant clinical challenge that can lead to treatment failure.[5] While doxorubicin remains a valuable tool in systemic chemotherapy, its lower potency and susceptibility to resistance mechanisms make it a less attractive option for the highly targeted and potent ADC modality.[4] The preclinical data strongly suggest that PNU-159682 is a superior payload choice for creating highly effective and durable ADCs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Identification of antibody-drug conjugate payloads which are substrates of ATP-binding cassette drug efflux transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 9. Trastuzumab-Doxorubicin Conjugate Provides Enhanced Anti-Cancer Potency and Reduced Cardiotoxicity [scirp.org]
Cleavable vs. Non-Cleavable Linkers: A Comparative Guide to In Vivo Performance of Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design of antibody-drug conjugates (ADCs), profoundly influencing their therapeutic index. The linker, which connects the monoclonal antibody to the cytotoxic payload, dictates the ADC's stability in circulation, its drug release mechanism, and ultimately, its in vivo efficacy and safety profile.[1][2] This guide provides an objective, data-driven comparison of the two principal classes of linkers: cleavable and non-cleavable.
The fundamental difference between these linker types lies in their payload release strategy.[1] Cleavable linkers are designed to be selectively broken down by specific triggers prevalent in the tumor microenvironment or within cancer cells, such as enzymes, acidity, or reducing agents.[3][] In contrast, non-cleavable linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload.[1][2] This distinction has significant implications for the ADC's in vivo behavior, including its stability, efficacy, and toxicity profile.
At a Glance: Key In Vivo Distinctions
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Payload Release | Enzymatic (e.g., Cathepsin B) or chemical (e.g., pH, glutathione) cleavage within the tumor microenvironment or lysosome.[1] | Proteolytic degradation of the antibody backbone within the lysosome.[1] |
| Released Payload | Typically the unmodified, potent parent drug.[1] | The drug molecule with the linker and a residual amino acid attached.[1] |
| Plasma Stability | Generally lower, with a higher potential for premature payload release in circulation.[1] | Generally higher, leading to a more stable ADC in the bloodstream.[1] |
| "Bystander" Efficacy | High potential. The released, membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells.[1][5] | Low to negligible. The released payload is typically charged and less membrane-permeable.[1] |
| Off-Target Toxicity | Higher potential due to premature payload release and the bystander effect.[1] | Lower potential due to greater stability and a limited bystander effect.[1] |
| Therapeutic Window | Potentially narrower due to off-target toxicities.[1] | Potentially wider due to improved tolerability.[1] |
| Dependence on Target Biology | Less dependent on lysosomal trafficking for payload release.[1] | Highly dependent on ADC internalization and lysosomal degradation of the antibody.[1] |
Mechanisms of Action
The disparate in vivo performance of cleavable and non-cleavable linkers stems from their distinct mechanisms of payload release.
Quantitative Performance Data
Direct head-to-head in vivo comparisons of ADCs with the same antibody and payload but different linker types are not abundant in publicly available literature.[1] The following tables present a synthesis of representative preclinical data from various sources to provide a comparative overview of their in vivo performance.
Table 1: In Vivo Anti-Tumor Efficacy in Xenograft Models
| ADC Construct | Linker Type | Tumor Model | Key Efficacy Outcome | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | NCI-N87 Gastric Cancer | Showed significant tumor growth inhibition. | [1] |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-Cleavable (Thioether) | JIMT-1 Breast Cancer | Demonstrated superior efficacy compared to lower drug-to-antibody ratio conjugates. | [1] |
| Anti-CD22-vc-MMAE | Cleavable (Val-Cit) | NHL Xenograft | Effective in parental cell line models. | [1] |
| Anti-CD22-NMS249 | Cleavable (Val-Cit) | MMAE-Resistant NHL Xenograft | Maintained efficacy in resistant models. | [1][6] |
| Trastuzumab-MMAU (novel glycopeptide linker) | Cleavable | HER2+ Xenografts | Superior tumor growth inhibition compared to trastuzumab-vc-MMAE. | [1][7] |
| Anti-CD22-SN36248 | Non-cleavable | B-cell Lymphoma Xenografts | Demonstrated highly potent in vivo activity. | [8] |
Table 2: In Vivo Safety and Pharmacokinetics
| ADC Construct | Linker Type | Animal Model | Key Safety/PK Outcome | Reference |
| Trastuzumab-MMAU | Cleavable (novel glycopeptide) | Cynomolgus Monkey | Tolerated at doses up to 12 mg/kg, representing a 2- to 4-fold higher dose than vedotin ADCs, with an increased terminal half-life and exposure. | [7] |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | Cynomolgus Monkey | Compared to Trastuzumab-MMAU, it showed lower resistance to cleavage by serum and lysosomal enzymes. | [7] |
| General Comparison | Cleavable | Preclinical studies | Often less stable in the blood, leading to various off-target effects.[9] | [9] |
| General Comparison | Non-Cleavable | Preclinical studies | Generally exhibit greater stability and tolerance, which is expected to reduce off-target toxicity.[2] | [2] |
The Bystander Effect: A Key Differentiator
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect."[5] This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills neighboring antigen-negative tumor cells.[1] This is particularly beneficial in treating heterogeneous tumors with varied antigen expression. Non-cleavable linkers, upon degradation of the antibody within the lysosome, release a payload-linker-amino acid complex that is typically charged and less membrane-permeable, thus largely abrogating the bystander effect.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key in vivo experiments.
In Vivo Efficacy Study (Xenograft Mouse Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.
1. Tumor Implantation:
- Subcutaneously implant human tumor cells (e.g., 1-10 x 10^6 cells) into immunocompromised mice (e.g., BALB/c nude or SCID mice).[10] The cells are typically resuspended in a sterile solution like PBS, sometimes mixed with Matrigel to support initial tumor growth.[10]
2. Tumor Growth and Randomization:
- Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.[10]
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[10]
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, cleavable ADC, non-cleavable ADC).[1]
3. ADC Administration:
- Administer the ADCs and control agents, typically intravenously, at specified doses and schedules.[1]
4. Monitoring:
- Measure the tumor volume and body weight of the mice regularly (e.g., twice a week) to assess efficacy and toxicity.[1]
5. Endpoint:
- The study is typically concluded when tumors in the control group reach a maximum allowable size, or at a predetermined time point.[10]
- At the end of the study, mice are euthanized, and tumors may be excised for further analysis.[10]
6. Data Analysis:
- Plot the mean tumor volume over time for each group.
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[10]
Pharmacokinetic Analysis
This analysis determines the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC and the released payload.[1]
1. Animal Dosing:
2. Sample Collection:
- Collect blood samples at various time points (e.g., predose, 4, 24, 48, 96, 168, 336, and 504 hours post-administration).[11]
- Process the blood (e.g., by centrifugation) to obtain plasma.[11]
3. Sample Preparation:
- Total Antibody and Conjugated ADC: Use methods like ELISA to measure plasma concentrations.[11]
- Free Payload: Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS to quantify the concentration of the unconjugated payload.[1]
4. Data Analysis:
- Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for both the intact ADC and the free payload.[1][11]
Maximum Tolerated Dose (MTD) Study
This study determines the highest dose of an ADC that does not cause unacceptable side effects.
1. Dose Escalation:
- Administer escalating doses of the ADC to different cohorts of animals (typically mice or rats).
2. Monitoring for Toxicity:
- Observe the animals daily for clinical signs of toxicity, such as changes in appearance, behavior, and activity levels.
- Record body weights regularly (e.g., daily or every other day), as weight loss is a key indicator of toxicity.
- At the end of the study, blood samples may be collected for hematology and clinical chemistry analysis, and major organs may be harvested for histopathological examination.
3. MTD Determination:
- The MTD is defined as the highest dose that does not produce overt toxicity or significant body weight loss (e.g., >20%).
Visualizing the Impact of Linker Choice
The selection of a linker technology is a critical decision that influences the entire preclinical and clinical development path of an ADC.
The choice of linker technology directly impacts the balance between an ADC's efficacy and its safety, ultimately defining its therapeutic index.
Conclusion
The decision between a cleavable and a non-cleavable linker is not straightforward and depends heavily on the specific therapeutic context. Cleavable linkers may offer superior efficacy in heterogeneous tumors due to the bystander effect, but this can come at the cost of increased off-target toxicity.[1] Conversely, non-cleavable linkers generally provide a better safety profile and a wider therapeutic window due to their enhanced plasma stability, making them well-suited for highly expressed, homogeneous tumor antigens.[1] A thorough understanding of the target biology, tumor microenvironment, and the physicochemical properties of the payload is paramount in selecting the optimal linker strategy to maximize the therapeutic potential of an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 2.9. Rat pharmacology study [bio-protocol.org]
DBCO vs. BCN: A Comparative Guide to Copper-Free Click Chemistry in Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient covalent linkage of biomolecules is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, offers a powerful tool for these applications. This guide provides an objective, data-driven comparison of two of the most prominent strained alkynes used in SPAAC: Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN). By examining their reaction kinetics, stability, and physicochemical properties, this document aims to empower researchers to make informed decisions for their specific bioconjugation needs, from live-cell imaging to the development of antibody-drug conjugates (ADCs).
At a Glance: Key Differences Between DBCO and BCN
| Feature | Dibenzocyclooctyne (DBCO) | Bicyclo[6.1.0]nonyne (BCN) |
| Structure | Bulky, aromatic[1][2] | Compact, non-aromatic[1][2] |
| Reactivity with Aliphatic Azides | Generally higher than BCN[1][2] | Generally lower than DBCO[1][2] |
| Reactivity with Aromatic Azides | Slower than BCN[3][4] | Can be significantly faster than DBCO[3][4] |
| Stability in the Presence of Thiols (e.g., Glutathione) | Less stable[1][2] | More stable[1][2] |
| Hydrophilicity | More hydrophobic/lipophilic[1][5] | More hydrophilic/less lipophilic[1][5] |
| Size | Larger[1][2] | Smaller[1][2] |
Performance Deep Dive: A Quantitative Comparison
The selection of a suitable cycloalkyne for bioconjugation is a trade-off between reaction kinetics, stability, and the physicochemical properties of the resulting conjugate. The following tables summarize key quantitative data to facilitate a direct comparison.
Reaction Kinetics
The second-order rate constant (k₂) is a direct measure of the intrinsic reactivity of the cycloalkyne with an azide, with higher values indicating a faster reaction. Notably, the reactivity of DBCO and BCN is highly dependent on the nature of the azide partner.
Table 1: Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Considerations |
| DBCO | Benzyl Azide (aliphatic) | ~0.24 - 0.34[3][4] | Generally exhibits faster kinetics with aliphatic azides due to higher ring strain. |
| BCN | Benzyl Azide (aliphatic) | ~0.07 - 0.28[3][4] | Slower than DBCO with common aliphatic azides.[3] |
| DBCO | Phenyl Azide (aromatic) | ~0.033[4] | Significantly slower reaction with aromatic azides compared to aliphatic azides. |
| BCN | Phenyl Azide (aromatic) | ~0.2[4] | Exhibits significantly faster kinetics with aromatic azides compared to DBCO.[4][6] |
Stability
The stability of the linker is crucial for the integrity of the bioconjugate, particularly in the reducing intracellular environment, which has high concentrations of thiols like glutathione (GSH).
Table 2: Comparative Stability of DBCO and BCN
| Condition | DBCO | BCN | Implications |
| Presence of Glutathione (GSH) | Less stable (half-life ≈ 71 minutes)[2] | More stable (half-life ≈ 6 hours)[2] | BCN is significantly more stable in the presence of this common intracellular antioxidant, making it preferable for long-term intracellular studies.[1][2] |
| In Immune Phagocytes | Moderately stable (~36% degradation after 24 hours)[7] | Lower stability (~79% degradation after 24 hours)[7] | DBCO shows better stability in this specific harsh cellular environment. |
| Acidic Conditions | Can be unstable and prone to rearrangement.[5] | Generally more stable under acidic conditions. | BCN may be a better choice for applications involving acidic environments. |
Physicochemical Properties
The size and hydrophilicity of the linker can influence the solubility, aggregation, and in vivo behavior of the bioconjugate.
Table 3: Physicochemical Properties of DBCO and BCN Cores
| Property | DBCO | BCN | Implications |
| Molecular Size | Larger[1][5] | Smaller[1][5] | The smaller size of BCN may reduce steric hindrance in certain applications.[3] |
| Lipophilicity/ Hydrophobicity | More lipophilic/hydrophobic[1][5] | Less lipophilic/more hydrophilic[1][5] | The lower hydrophobicity of BCN can improve the solubility of the final conjugate and reduce non-specific binding.[5] |
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the SPAAC reaction and a typical experimental workflow.
Caption: SPAAC reaction of a cyclooctyne with an azide.
Caption: A typical workflow for protein bioconjugation.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of bioconjugation reagents. Below is a general protocol for labeling an antibody with a DBCO- or BCN-NHS ester, followed by conjugation to an azide-modified molecule.
Protocol: Antibody Labeling with DBCO/BCN-NHS Ester and Subsequent Click Reaction
Materials:
-
Antibody of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)[3]
-
DBCO-NHS ester or BCN-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[3]
-
Azide-functionalized molecule
-
Size-exclusion chromatography column or dialysis equipment for purification[3]
Methodology:
Part 1: Antibody Activation with DBCO/BCN-NHS Ester
-
Reagent Preparation: Immediately before use, dissolve the DBCO-NHS or BCN-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[3]
-
Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS).[3] If necessary, perform a buffer exchange.
-
Conjugation Reaction: Add a 10- to 30-fold molar excess of the dissolved NHS ester solution to the antibody solution.[8][9] The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.[8][9]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle stirring.[8][9]
-
Quenching (Recommended): Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by quenching the unreacted NHS ester.[10] Incubate for 15 minutes at room temperature.[8]
-
Purification of Labeled Antibody: Remove the unreacted NHS ester and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[10]
Part 2: Copper-Free Click Reaction
-
Reaction Setup: Mix the purified DBCO- or BCN-labeled antibody with a 2- to 4-fold molar excess of the azide-modified molecule.[8][9]
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[10]
-
Final Purification: Purify the final antibody conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted azide-modified molecule.[8]
-
Analysis: Validate the final conjugate using methods such as SDS-PAGE, which should show a higher molecular weight band for the conjugated antibody, and mass spectrometry to confirm the conjugation.[9]
Conclusion: Making the Right Choice
The decision between DBCO and BCN is context-dependent and should be guided by the specific demands of the experiment.
Choose DBCO when:
-
Speed is paramount: For applications requiring rapid labeling, such as in vivo imaging or capturing transient interactions, the generally faster kinetics of DBCO with aliphatic azides are advantageous.[5][6]
-
The azide partner is aliphatic: DBCO reacts more rapidly with aliphatic azides, which are commonly used in bioconjugation.[6]
Choose BCN when:
-
Stability is critical: In reducing environments with high concentrations of thiols, such as the cell cytoplasm, the superior stability of BCN is a distinct advantage for long-term studies.[5][6]
-
Hydrophobicity is a concern: The lower hydrophobicity of BCN can reduce non-specific binding and improve the solubility of the final conjugate.[5]
-
The azide partner is aromatic: BCN can exhibit significantly faster kinetics with aromatic azides compared to DBCO.[6]
By carefully considering the kinetic, stability, and physicochemical properties of each linker in the context of the biological system and experimental goals, researchers can select the optimal tool to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. researchgate.net [researchgate.net]
PNU-159682 ADCs Demonstrate Superior Efficacy in Multidrug-Resistant Cancer Models
PNU-159682, a highly potent derivative of the anthracycline nemorubicin, is emerging as a powerful payload for antibody-drug conjugates (ADCs), exhibiting significant promise in overcoming multidrug resistance in cancer cells.[1][2] Experimental data reveals that ADCs armed with PNU-159682 maintain their cytotoxic activity in cell lines resistant to other common ADC payloads, such as monomethyl auristatin E (MMAE), largely by circumventing efflux pump mechanisms like P-glycoprotein (P-gp).
This guide provides a comparative analysis of the efficacy of PNU-159682 ADCs in multidrug-resistant cell lines, supported by experimental data and detailed methodologies.
Superior In Vitro Cytotoxicity Profile
PNU-159682 and its ADC conjugates have demonstrated exceptional potency across a range of cancer cell lines, including those exhibiting multidrug resistance.
Comparative Efficacy in Non-Hodgkin Lymphoma (NHL) Cell Lines
Studies have shown that a PNU-159682-based ADC, anti-CD22-NMS249, is significantly more potent than the MMAE-based ADC, pinatuzumab vedotin, in various NHL cell lines.[3] The free payload, PNU-159682, also shows markedly lower IC50 values compared to MMAE.
| Cell Line | PNU-159682 IC50 (nM) | MMAE IC50 (nM) | Anti-CD22-PNU-159682 ADC IC50 (nM) |
| BJAB.Luc | 0.10 | 0.54 | 0.058 |
| Granta-519 | 0.020 | 0.25 | 0.030 |
| SuDHL4.Luc | 0.055 | 1.19 | 0.0221 |
| WSU-DLCL2 | 0.1 | 0.25 | 0.01 |
Potency Against Various Human Tumor Cell Lines
The free PNU-159682 payload has been shown to be thousands of times more potent than doxorubicin and its parent compound, nemorubicin (MMDX).[3][4]
| Cell Line | PNU-159682 IC70 (nM) |
| HT-29 (Colon) | 0.081 |
| A2780 (Ovarian) | 0.577 |
| DU145 (Prostate) | Not specified |
| EM-2 (Breast) | Not specified |
| Jurkat (T-cell leukemia) | Not specified |
| CEM (T-cell leukemia) | Not specified |
Overcoming P-glycoprotein (P-gp) Mediated Resistance
A primary mechanism of resistance to many ADC payloads, including MMAE, is the overexpression of the efflux pump P-glycoprotein (P-gp), encoded by the ABCB1 (MDR1) gene.[4] PNU-159682-based ADCs have been shown to be effective in cancer models where resistance to MMAE-based ADCs is driven by P-gp expression.[4] An anti-CD22 ADC armed with a PNU-159682 derivative maintained its efficacy in xenograft tumors that had developed resistance to anti-CD22-vc-MMAE, with P-gp identified as the key driver of this resistance.[4] Interestingly, while a derivative of PNU-159682, PNU-EDA, was identified as a substrate for MDR1, the parent compound PNU-159682 is not, suggesting that linker chemistry can influence susceptibility to efflux pumps.
Distinct Mechanism of Action
PNU-159682 exerts its cytotoxic effects through a distinct mechanism of action compared to other anthracyclines like doxorubicin. It is a potent DNA topoisomerase II inhibitor that induces DNA damage.[3] This damage leads to cell cycle arrest in the S-phase, in contrast to doxorubicin which typically causes a G2/M-phase block. This unique mode of action may contribute to its high potency and its ability to kill cancer cells that are resistant to other DNA-targeting agents. Furthermore, PNU-159682-based ADCs have been shown to trigger immunogenic cell death, which can stimulate an anti-tumor immune response.
In Vivo Efficacy in Resistant Xenograft Models
The superior efficacy of PNU-159682 ADCs has been validated in in vivo preclinical models.
-
Trastuzumab-Resistant Breast Cancer: A trastuzumab-based PNU-159682 ADC demonstrated significant in vivo efficacy in a trastuzumab-resistant JIMT-1 breast cancer xenograft model.
-
MMAE-Resistant Lymphoma: The anti-CD22-PNU-159682 ADC was as effective as its MMAE-based counterpart in parental xenograft models and, crucially, maintained its efficacy in models that had developed resistance to the MMAE-based ADC.[4]
-
Colorectal and Non-Small Cell Lung Cancer: A novel PNU-159682 derivative conjugated to an anti-hCD46 antibody showed high efficacy in non-small cell lung cancer (NSCLC) and colorectal cancer models, with a single dose leading to complete tumor regression and lasting responses.[5]
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
A common method to determine the cytotoxic effect of ADCs is the MTT or CellTiter-Glo assay.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 1,000-10,000 cells/well) and allowed to adhere overnight.
-
ADC Treatment: The following day, cells are treated with serial dilutions of the ADC or a control antibody.
-
Incubation: Plates are incubated for a period of 48 to 144 hours at 37°C.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated for 1-4 hours. A solubilizing agent (e.g., 10% SDS in 0.01 M HCl) is then added, and the absorbance is read at 570 nm.
-
CellTiter-Glo Assay: CellTiter-Glo reagent is added to each well, and luminescence is measured to determine the amount of ATP, which is proportional to the number of viable cells.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis via Flow Cytometry (General Protocol)
To determine the effect of PNU-159682 ADCs on the cell cycle, flow cytometry analysis with propidium iodide (PI) staining is employed.
-
Cell Treatment: Cells are treated with the PNU-159682 ADC or a control for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified based on the fluorescence intensity of the PI stain.
Visualizations
Figure 1: Mechanism of Action of PNU-159682 ADCs
Figure 2: Experimental Workflow for In Vitro Cytotoxicity Assay
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Bystander Killing Effect of PNU-159682 Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies. Their efficacy can be significantly enhanced by the "bystander killing effect," where the cytotoxic payload delivered to an antigen-positive cancer cell subsequently diffuses to and eradicates adjacent antigen-negative tumor cells. This mechanism is crucial for overcoming tumor heterogeneity, a common challenge in cancer treatment. This guide provides a comparative analysis of the bystander killing effect of ADCs utilizing the highly potent payload PNU-159682, with a focus on its performance against other common ADC payloads.
Mechanism of Action: The Bystander Killing Effect
The bystander effect of an ADC is a multi-step process that extends its cytotoxic reach beyond the initially targeted cells. This is particularly relevant for payloads like PNU-159682, a potent topoisomerase II inhibitor.[1][2] The process, illustrated below, is critically dependent on the properties of both the linker and the payload.
Comparative Analysis of ADC Payloads
The capacity of an ADC to induce a bystander effect is largely determined by the physicochemical properties of its payload, particularly its ability to permeate cell membranes. PNU-159682, a derivative of the anthracycline nemorubicin, is an exceptionally potent cytotoxin.[3][4] Its ability to induce a robust bystander effect has been demonstrated in preclinical models.[1][2] Below is a comparative summary of PNU-159682 with other commonly used ADC payloads.
| Payload | Mechanism of Action | Bystander Effect Potential | Supporting Evidence |
| PNU-159682 | DNA Topoisomerase II Inhibitor | Potent | The ADC NAV-001-PNU demonstrated a robust bystander effect with an EC50 of 79.1 pM on antigen-negative Jurkat cells when co-cultured with antigen-positive NCI-N87 cells.[1][2] |
| MMAE | Tubulin Inhibitor | Potent | High cell membrane permeability allows for effective diffusion and killing of neighboring antigen-negative cells.[5][6] |
| Deruxtecan (DXd) | DNA Topoisomerase I Inhibitor | Potent | Known for its significant bystander effect, contributing to the clinical efficacy of ADCs like Trastuzumab Deruxtecan. |
| MMAF | Tubulin Inhibitor | Minimal to None | A charged C-terminal phenylalanine reduces its membrane permeability, largely confining the cytotoxic effect to the target cell.[5][6] |
| DM1 | Tubulin Inhibitor | Minimal to None | Typically used with non-cleavable linkers, limiting the release and diffusion of the payload to neighboring cells. |
Quantitative Data Comparison
Direct head-to-head quantitative comparisons of the bystander effect of different ADC payloads in the same experimental setting are limited. However, data from various studies allow for a comparative assessment.
| ADC (Payload) | Assay Type | Antigen-Positive Cells | Antigen-Negative Cells | Result |
| NAV-001-PNU (PNU-159682) | Co-culture | NCI-N87 (MSLN+) | Jurkat (MSLN-) | EC50 of 79.1 pM on Jurkat cells[1][2] |
| Trastuzumab-vc-MMAE (MMAE) | Co-culture | N87, BT474, SKBR3 (HER2+) | MCF7-GFP (HER2-) | Increased bystander killing with a higher fraction of antigen-positive cells.[7][8] |
| DS8201a (Deruxtecan) | Co-culture | SKBR3 (HER2+) | MCF7 (HER2-) | Significant death of HER2-negative MCF7 cells observed.[9] |
| Trastuzumab-vc-MMAF (MMAF) | Admixed Tumor Model | CD30+ | CD30- | Minimal bystander killing observed in vivo compared to MMAE-ADC.[10] |
| T-DM1 (DM1) | Co-culture | SKBR3 (HER2+) | MCF7 (HER2-) | No significant effect on the viability of HER2-negative MCF7 cells.[9] |
Experimental Protocols
Standardized in vitro assays are crucial for the evaluation and comparison of the bystander killing effect of ADCs. Below are detailed methodologies for two common assays.
In Vitro Co-culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.
Methodology:
-
Cell Seeding:
-
Antigen-positive (e.g., NCI-N87) and antigen-negative (e.g., Jurkat) cells are seeded together in 96-well plates.[1][2] The ratio of antigen-positive to antigen-negative cells can be varied to assess the dependency of the bystander effect on the number of target cells.
-
Control wells should include monocultures of both cell types.
-
-
ADC Treatment:
-
After allowing the cells to adhere (for adherent cell lines) or settle, they are treated with serial dilutions of the PNU-159682 ADC and comparator ADCs.
-
-
Incubation:
-
The co-cultures are incubated for a period sufficient to allow for ADC processing, payload release, and induction of cell death (typically 72-96 hours).
-
-
Data Analysis:
-
The viability of the antigen-negative cell population is selectively quantified. This can be achieved by pre-labeling one cell population with a fluorescent marker (e.g., GFP) and using flow cytometry or high-content imaging to differentiate and count the live and dead cells in each population.[7][8]
-
Conditioned Medium Transfer Assay
This assay is designed to determine if the cytotoxic payload is released from the antigen-positive cells into the culture medium and is capable of killing bystander cells.
Methodology:
-
Preparation of Conditioned Medium:
-
Antigen-positive cells are cultured to a high density and treated with a cytotoxic concentration of the ADC for 48-72 hours.
-
The culture supernatant (conditioned medium) is then collected and centrifuged to remove any cells and debris.
-
-
Treatment of Bystander Cells:
-
Antigen-negative cells are seeded in a separate 96-well plate.
-
The conditioned medium from the ADC-treated antigen-positive cells is transferred to the antigen-negative cells.
-
Control wells should include antigen-negative cells treated with conditioned medium from untreated antigen-positive cells and fresh medium containing the ADC to assess direct toxicity.
-
-
Incubation and Analysis:
-
The antigen-negative cells are incubated with the conditioned medium for 48-72 hours.
-
Cell viability is assessed using a standard method such as an MTT or CellTiter-Glo assay. A significant decrease in the viability of cells treated with conditioned medium from ADC-treated cells indicates a bystander effect.
-
Conclusion
The bystander killing effect is a critical attribute for the success of ADCs in treating solid tumors with heterogeneous antigen expression. PNU-159682, a highly potent topoisomerase II inhibitor, demonstrates a robust bystander effect, making it a compelling payload for the development of next-generation ADCs. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of the bystander killing potential of PNU-159682-based ADCs against other ADC platforms. Such comparative studies are essential for optimizing ADC design and selecting the most promising candidates for clinical development.
References
- 1. NAV-001, a high-efficacy antibody-drug conjugate targeting mesothelin with improved delivery of a potent payload by counteracting MUC16/CA125 inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Spacer Length on Antibody-Drug Conjugate Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) is a complex process where the linker plays a pivotal role in determining the therapeutic index. Polyethylene glycol (PEG) has been widely adopted as a spacer within these linkers to modulate the physicochemical properties of ADCs. The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize an ADC's stability, pharmacokinetics, and ultimately, its efficacy and safety. This guide provides an objective comparison of different PEG spacer lengths on ADC stability, supported by experimental data and detailed methodologies.
The inclusion of PEG spacers in ADC design offers several advantages. The hydrophilic nature of PEG can counteract the hydrophobicity of the cytotoxic payload, thereby reducing the propensity for aggregation, a common challenge in ADC development, particularly with high drug-to-antibody ratios (DARs).[1][2][3] Furthermore, the flexible PEG chain can provide a steric shield, protecting the linker and payload from enzymatic degradation and reducing non-specific interactions.[1] The hydrodynamic radius of the ADC can also be increased by longer PEG chains, which generally leads to reduced renal clearance and a longer plasma half-life.[3][4]
However, the choice of PEG spacer length is not without its trade-offs. While longer PEG chains can enhance stability and solubility, they may also introduce steric hindrance that can impede the ADC's binding to its target antigen or interfere with the subsequent internalization and payload release, potentially leading to decreased in vitro cytotoxicity.[3][5] Therefore, a systematic evaluation of various PEG spacer lengths is crucial to identify the optimal balance for a specific antibody-payload combination.
Data Presentation
The following tables summarize quantitative data from preclinical studies, illustrating the impact of varying PEG spacer lengths on key ADC stability and performance parameters. It is important to note that these values are compiled from different studies using various antibody-payload combinations and experimental models, and thus should be interpreted as representative of general trends.
Table 1: Impact of PEG Spacer Length on ADC Aggregation
| PEG Spacer Length | % Aggregation (Initial) | % Aggregation (After Thermal Stress) | Reference |
| PEG2 | 1.5% | 5.2% | [5] |
| PEG4 | 1.2% | 4.1% | [5] |
| PEG8 | 0.8% | 3.0% | [5] |
| PEG12 | 0.6% | 2.5% | [3] |
| PEG24 | 0.5% | 2.1% | [3] |
Table 2: Impact of PEG Spacer Length on ADC Plasma Stability
| PEG Spacer Length | % Payload Loss (24h in Mouse Plasma) | Average DAR (after 72h in Human Plasma) | Reference |
| PEG4 | 22% | 3.2 | [6] |
| PEG8 | 12% | 3.6 | [6] |
| PEG12 | 8% | 3.8 | |
| PEG24 | 5% | 3.9 |
Table 3: Impact of PEG Spacer Length on In Vitro Cytotoxicity
| PEG Spacer Length | IC50 (nM) on Antigen-Positive Cells | IC50 (nM) on Antigen-Negative Cells | Reference |
| PEG2 | 0.5 | >1000 | [5] |
| PEG4 | 0.8 | >1000 | [5] |
| PEG8 | 1.2 | >1000 | [5] |
| PEG12 | 2.5 | >1000 | [7] |
| PEG24 | 5.0 | >1000 | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of ADCs with varying PEG spacer lengths.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
This method separates molecules based on their hydrodynamic volume to quantify the amount of monomer, dimer, and higher-order aggregates in an ADC sample.[2][8][9]
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.
-
Column: A size-exclusion column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC 300Å).[8]
-
Mobile Phase: A buffered saline solution, for example, 150 mM sodium phosphate, pH 7.0. For some ADCs, the addition of a small amount of organic solvent (e.g., 10-15% isopropanol or acetonitrile) may be necessary to minimize hydrophobic interactions with the stationary phase.[9]
-
Procedure:
-
Prepare ADC samples at a concentration of 1 mg/mL in the mobile phase.
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min.
-
Inject 10-20 µL of the ADC sample.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the aggregate, monomer, and fragment to determine their relative percentages.
-
-
Data Analysis: The percentage of aggregation is calculated as the area of the aggregate peaks divided by the total area of all peaks.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma by measuring the change in the average drug-to-antibody ratio (DAR) over time.[6][10][11]
-
Materials:
-
ADCs with different PEG spacer lengths.
-
Frozen plasma from relevant species (e.g., human, mouse, rat).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Immunoaffinity capture beads (e.g., protein A or anti-human IgG).
-
Reducing agent (e.g., DTT or TCEP).
-
LC-MS system.
-
-
Procedure:
-
Thaw plasma at 37°C.
-
Spike the ADCs into the plasma to a final concentration of 100 µg/mL. Prepare a control sample in PBS.
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours) and immediately store them at -80°C.
-
Isolate the ADC from the plasma matrix using immunoaffinity capture beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
For analysis of the light and heavy chains, reduce the eluted ADC with a reducing agent.
-
Analyze the samples by LC-MS to determine the relative abundance of different drug-loaded species.
-
-
Data Analysis: Calculate the average DAR at each time point by taking a weighted average of the different drug-loaded species. Plot the average DAR versus time to determine the stability profile.
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC separates ADC species based on their hydrophobicity, allowing for the determination of the drug-to-antibody ratio and the distribution of drug-loaded species.[12][13][14]
-
Instrumentation: An HPLC or UHPLC system with a UV detector.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0), optionally containing a small percentage of an organic solvent like isopropanol.
-
Procedure:
-
Equilibrate the column with a mixture of Mobile Phase A and B.
-
Inject the ADC sample.
-
Elute the ADC species with a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis: The different drug-loaded species will elute at different retention times, with higher DAR species being more retained. The average DAR is calculated from the peak areas of the different species.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells to determine the cytotoxic potency (IC50) of the ADCs.[15][16][17]
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
Cell culture medium and supplements.
-
96-well plates.
-
ADCs with different PEG spacer lengths.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the ADCs in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Incubate the plate for 72-120 hours at 37°C.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.
Mandatory Visualization
Caption: Workflow for ADC synthesis and stability evaluation.
Caption: Impact of PEG spacer length on ADC properties.
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. agilent.com [agilent.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cytotoxic Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of ADC Payload Efficacy
Antibody-Drug Conjugates (ADCs) represent a transformative class of cancer therapeutics, designed to merge the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing power of cytotoxic small molecules.[][2][3][4] This targeted delivery system enhances the therapeutic window, allowing for selective eradication of malignant cells while minimizing systemic toxicity to healthy tissues.[5][6][7] The three core components of an ADC—the antibody, the linker, and the cytotoxic payload—all play critical roles, but the payload is the ultimate determinant of the conjugate's cell-killing potential and mechanism of action.[][8][9]
The ideal payload must be exceptionally potent, often 100 to 1,000 times more so than traditional chemotherapeutic agents, to ensure efficacy even with low intracellular accumulation.[6][][11] This guide provides an objective, head-to-head comparison of the major classes of cytotoxic payloads used in ADCs, supported by preclinical data, detailed experimental protocols, and visualizations to clarify mechanisms and workflows.
Major Classes of Cytotoxic Payloads and Their Mechanisms of Action
The most clinically validated ADC payloads fall into three primary categories based on their mechanism of action: tubulin inhibitors, DNA-damaging agents, and topoisomerase inhibitors.[8][12]
1. Tubulin Inhibitors: This class, which includes auristatins and maytansinoids, is the most widely used in approved and clinical-stage ADCs.[8][13][14] These agents disrupt microtubule dynamics, which are essential for forming the mitotic spindle during cell division. This interference leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis.[13][15]
-
Auristatins (e.g., MMAE, MMAF): These are synthetic analogs of the natural product dolastatin 10.[12][][17] Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are potent antimitotic agents that bind to the vinca alkaloid site on tubulin, preventing its polymerization.[11][15]
-
Maytansinoids (e.g., DM1, DM4): These are derivatives of the natural product maytansine.[11] They bind to a different site on tubulin than auristatins but also inhibit microtubule polymerization, leading to the same downstream cytotoxic effects.[15]
2. DNA-Damaging Agents: This class of payloads induces cell death by directly damaging cellular DNA, a mechanism that is effective against both dividing and slower-growing cancer cells.[18]
-
Pyrrolobenzodiazepines (PBDs): These agents form covalent adducts in the minor groove of DNA, creating cross-links that block DNA replication and transcription, leading to cell death.[][18]
-
Duocarmycins and Calicheamicins: These payloads also bind to the DNA minor groove and alkylate DNA, causing strand breaks and inducing apoptosis.[6][8][18]
References
- 2. researchgate.net [researchgate.net]
- 3. What is an Antibody-Drug Conjugate? [sigmaaldrich.com]
- 4. blog.td2inc.com [blog.td2inc.com]
- 5. Innovative payloads for ADCs in cancer treatment: moving beyond the selective delivery of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
- 9. ryvu.com [ryvu.com]
- 11. Oncology [pharmacology2000.com]
- 12. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 13. tandfonline.com [tandfonline.com]
- 14. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 17. Auristatins - Creative Biolabs [creativebiolabs.net]
- 18. drugtargetreview.com [drugtargetreview.com]
A Comparative Guide to Alternative Click Chemistry Methods for Antibody-Drug Conjugate (ADC) Conjugation
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugate (ADC) development is continually evolving, with a strong emphasis on creating more homogeneous, stable, and effective therapeutics. While traditional conjugation methods have paved the way, alternative click chemistry reactions are offering superior control over conjugation, leading to ADCs with improved therapeutic indices. This guide provides an objective comparison of prominent alternative click chemistry methods for ADC conjugation, supported by experimental data and detailed protocols to inform your selection of the optimal strategy.
Overview of Alternative Click Chemistry Methods
Click chemistry, a concept introduced by K. Barry Sharpless, describes reactions that are modular, high-yielding, and generate minimal byproducts. In the context of ADCs, "alternative" methods typically refer to those that avoid the use of copper catalysts, which can be cytotoxic, a significant concern for in vivo applications.[1][2][3] The most prominent copper-free click reactions used in ADC development are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Inverse Electron Demand Diels-Alder (IEDDA) reaction, Oxime Ligation, and the Thiol-ene Reaction.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is a copper-free version of the well-known azide-alkyne cycloaddition.[4][5] It utilizes strained cyclooctynes that react spontaneously with azides, driven by the release of ring strain, to form a stable triazole linkage.[3]
-
Inverse Electron Demand Diels-Alder (IEDDA) Reaction: This is an exceptionally fast bioorthogonal reaction involving the cycloaddition of an electron-poor diene, most commonly a tetrazine, with a strained, electron-rich dienophile such as a trans-cyclooctene (TCO) or norbornene.[6][7][8][9][10][11][12]
-
Oxime Ligation: This robust and highly chemoselective reaction forms a stable oxime bond through the condensation of an aminooxy-functionalized molecule with an aldehyde or a ketone on the antibody.[13][14][15][16][17][18][19]
-
Thiol-ene Reaction: This reaction involves the addition of a thiol group across a carbon-carbon double bond (an "ene"), forming a stable thioether linkage. It can be initiated by light (photoinitiation) or thermal sources.[20][21][22][23][24]
Quantitative Performance Comparison
The choice of conjugation chemistry significantly impacts the manufacturing process, stability, and in vivo performance of an ADC. The following table summarizes key quantitative performance metrics for the alternative click chemistry methods.
| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse Electron Demand Diels-Alder (IEDDA) | Oxime Ligation | Thiol-ene Reaction |
| Second-Order Rate Constant (k₂) | 0.1 - 3.5 M⁻¹s⁻¹[25][26] | Up to 30,000 M⁻¹s⁻¹ | ~0.03 M⁻¹s⁻¹ (uncatalyzed)[27] | Variable, can be rapid with photoinitiation |
| Reaction Time | 1 - 4 hours[28] | 30 - 60 minutes[1] | 12 - 24 hours (uncatalyzed)[13] | Minutes to hours, depending on initiation |
| Typical Ligation Efficiency | High | > 95% | High, leads to defined DAR[13] | High |
| Linkage Stability | Exceptionally stable triazole ring[27] | Stable dihydropyridazine linkage[8] | Stable oxime bond[13] | Stable thioether bond |
| Reaction Conditions | Physiological pH (7.4)[29] | Physiological pH (7.2-7.4) | Mildly acidic (pH 4.5-5.5)[13] | Mild, often requires UV initiation |
Experimental Protocols
Detailed methodologies for performing ADC conjugation using each of the described click chemistry methods are provided below.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol describes the conjugation of a dibenzocyclooctyne (DBCO)-functionalized drug-linker to an azide-modified antibody.[15][29]
Materials:
-
Azide-functionalized antibody
-
DBCO-drug linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Desalting column
-
Protein concentrator (50 kDa MWCO)
Procedure:
-
Antibody Preparation: Buffer exchange the purified azide-functionalized antibody into PBS (pH 7.4) using a desalting column.
-
Drug-Linker Preparation: Prepare a stock solution of the DBCO-drug linker in DMSO.
-
Conjugation Reaction:
-
In a reaction vessel, add the azide-functionalized antibody.
-
Add a 3-5 fold molar excess of the DBCO-drug linker stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.[9]
-
-
Purification:
-
Remove excess, unconjugated drug-linker using a desalting column equilibrated with PBS (pH 7.4).
-
Concentrate the purified ADC using a protein concentrator.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).
-
Inverse Electron Demand Diels-Alder (IEDDA) Protocol
This protocol details the conjugation of a trans-cyclooctene (TCO)-containing drug-linker to a tetrazine-modified antibody.[1][30][31]
Materials:
-
Tetrazine-modified antibody
-
TCO-drug-linker
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the tetrazine-modified antibody and a 1.5- to 3-fold molar excess of the TCO-drug-linker in PBS, pH 7.4.
-
The final antibody concentration should be in the range of 1-5 mg/mL.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C. The rapid kinetics of the tetrazine ligation allows for short incubation times.[1]
-
Purification: Purify the resulting ADC from excess drug-linker and other small molecule impurities using an SEC system.
-
Characterization:
-
Determine the final ADC concentration by measuring the absorbance at 280 nm.
-
Calculate the DAR using UV-Vis spectroscopy or HIC.
-
Assess the level of aggregation by SEC.
-
Oxime Ligation Protocol
This protocol involves a two-step process: the generation of aldehyde groups on the antibody, followed by conjugation with an aminooxy-functionalized drug-linker.[13][15][16]
Part 1: Antibody Oxidation
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer
-
Sodium periodate (NaIO₄)
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Glycerol
-
Desalting columns
Procedure:
-
Buffer Exchange: Buffer exchange the antibody into 0.1 M sodium acetate buffer (pH 5.5).
-
Periodate Oxidation:
-
Cool the antibody solution to 4°C.
-
Add a freshly prepared solution of NaIO₄ to the antibody solution to a final concentration of 5-20 mM.
-
Incubate the reaction for 30 minutes at 4°C in the dark.
-
-
Quenching: Quench the reaction by adding glycerol.
-
Purification: Remove excess reagents by buffer exchange into sodium acetate buffer (0.1 M, pH 4.5) using a desalting column.
Part 2: Oxime Ligation
Materials:
-
Aldehyde-functionalized antibody (from Part 1)
-
Aminooxy-functionalized drug-linker
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Aniline (optional catalyst)
Procedure:
-
Reaction Mixture Preparation:
-
In a reaction vessel, add the aldehyde-functionalized antibody.
-
Add the aminooxy-functionalized drug-linker to the antibody solution (5-20 molar excess).
-
If desired, add aniline as a catalyst.
-
-
Incubation: Incubate the reaction mixture at 25-37°C for 12-24 hours (uncatalyzed).
-
Purification: Purify the ADC using HIC or SEC.
-
Characterization: Determine the DAR and assess the purity and aggregation of the ADC.
Thiol-ene Reaction Protocol
This protocol describes a general approach for the photoinitiated conjugation of a thiol-containing molecule to an alkene-modified antibody.[20][21][23]
Materials:
-
Alkene-modified antibody
-
Thiol-containing drug-linker
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DPAP)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
UV lamp (365 nm)
Procedure:
-
Reaction Setup:
-
In a UV-transparent reaction vessel, dissolve the alkene-modified antibody in the aqueous buffer.
-
Add the thiol-containing drug-linker (typically in slight excess).
-
Add the photoinitiator.
-
-
Photoinitiation: Irradiate the reaction mixture with a UV lamp (365 nm) for a specified period (e.g., 20 minutes) at room temperature.
-
Purification: Purify the ADC using standard chromatographic techniques (e.g., SEC) to remove unreacted starting materials and the photoinitiator.
-
Characterization: Characterize the ADC for DAR, purity, and aggregation.
Visualizing the Chemistries and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Reaction schemes for alternative click chemistry methods in ADC conjugation.
Caption: General experimental workflow for ADC synthesis using click chemistry.
Conclusion: Selecting the Optimal Method
The choice between these alternative click chemistry methods depends on the specific requirements of the ADC being developed.
-
Choose IEDDA when extremely rapid and efficient conjugation is paramount, especially for in vivo applications where reactant concentrations are low.
-
Choose SPAAC when a balance of good reaction kinetics and exceptional stability of the reactants and the final conjugate is required, and the absence of any catalyst is critical.
-
Choose Oxime Ligation for a well-established, reliable method that produces highly stable ADCs, particularly when the introduction of an aldehyde or ketone handle on the antibody is feasible.
-
Choose the Thiol-ene Reaction when a photo-controllable, biocompatible conjugation method is desired, and thiol/alkene handles can be incorporated into the antibody and drug-linker.
By understanding the distinct advantages and experimental considerations of each method, researchers can make an informed decision to advance the development of next-generation ADCs with enhanced therapeutic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological and toxicological in vitro and in vivo effect of higher doses of oxime reactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and Efficient Generation of Stable Antibody-Drug Conjugates via an Encoded Cyclopropene and an Inverse-Electron-Demand Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 12. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. rsc.org [rsc.org]
- 23. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00122B [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 26. pubs.acs.org [pubs.acs.org]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
Assessing the Immunogenicity of PNU-159682-Based ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. The high potency of payloads is a key determinant of ADC efficacy. PNU-159682, a potent metabolite of the anthracycline nemorubicin, is a DNA topoisomerase II inhibitor that has demonstrated significant cytotoxic activity, several hundred times more potent than its parent compound, doxorubicin.[1] Its use as a payload in ADCs, such as the clinical-stage NBE-002, offers a promising therapeutic strategy.[2][3] However, the immunogenicity of any biotherapeutic, including ADCs, is a critical aspect to evaluate, as it can impact both safety and efficacy.
This guide provides a comparative framework for assessing the immunogenicity of PNU-159682-based ADCs against other common ADC payloads, such as Monomethyl Auristatin E (MMAE). It includes an overview of the factors influencing ADC immunogenicity, detailed experimental protocols for key assays, and a discussion on the potential for immunomodulatory effects.
Factors Influencing ADC Immunogenicity
The immunogenicity of an ADC is a complex multifactorial issue influenced by the antibody, the linker, and the cytotoxic payload. The development of anti-drug antibodies (ADAs) can lead to altered pharmacokinetics, reduced efficacy, and potential safety risks.
Key considerations for PNU-159682-based ADCs include:
-
The Payload as a Hapten: Small molecule drugs like PNU-159682 can act as haptens, potentially eliciting an immune response when conjugated to the larger antibody carrier.
-
Linker Chemistry: The linker connecting PNU-159682 to the antibody can also be immunogenic or influence the immunogenicity of the payload.
-
Immunomodulatory Effects: Some payloads can induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response. Preclinical studies suggest that PNU-159682-based ADCs may induce a CD8 T-cell dependent anti-tumor immunity, which is a desirable therapeutic effect but also a facet of the drug's interaction with the immune system that requires characterization.[4][5]
Comparative Immunogenicity Assessment Strategy
A tiered approach is the industry standard for assessing the immunogenicity of ADCs. This involves screening for ADAs, confirming their specificity, and characterizing their neutralizing potential.
| Parameter | PNU-159682-based ADC | MMAE-based ADC | Rationale for Comparison |
| Payload Class | Anthracycline (Topoisomerase II Inhibitor) | Auristatin (Microtubule Inhibitor) | Different mechanisms of action may lead to distinct immune responses. |
| Potency | High (pM range) | High (pM-nM range) | Higher potency may not directly correlate with higher immunogenicity, but it is a key differentiator. |
| Reported Immunogenicity | Data from clinical trials for ADCs like NBE-002 are emerging but not yet widely published. Preclinical data suggests potential for inducing anti-tumor immunity.[2][4][5] | Incidence of ADAs has been reported for several approved ADCs (e.g., Adcetris®, Padcev®). | MMAE provides a well-characterized benchmark for immunogenicity rates in a clinical setting. |
| Potential for Immunogenic Cell Death (ICD) | Anthracyclines are known inducers of ICD. Preclinical evidence supports this for PNU-159682-based ADCs.[3][5] | Generally considered to be less potent inducers of ICD compared to anthracyclines. | This highlights a potential therapeutic advantage of PNU-159682 that also constitutes a key aspect of its immune interaction. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of immunogenicity. Below are outlines for key experiments.
Anti-Drug Antibody (ADA) Screening and Confirmatory Assay (ELISA-based)
This assay detects antibodies that bind to the ADC.
Principle: A bridging ELISA format is commonly used where the ADC is coated on a plate and also used as a detection reagent, allowing for the detection of bivalent ADAs.
Methodology:
-
Coating: Microtiter plates are coated with the PNU-159682-ADC.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., BSA or non-fat dry milk).
-
Sample Incubation: Patient serum samples are added to the wells. If ADAs are present, they will bind to the coated ADC.
-
Detection: Biotinylated PNU-159682-ADC is added, which will bind to the captured ADAs, forming a "bridge".
-
Signal Generation: Streptavidin-HRP is added, followed by a substrate (e.g., TMB). The resulting colorimetric signal is proportional to the amount of ADAs.
-
Confirmation: Positive samples are re-assayed in the presence of an excess of the unlabeled PNU-159682-ADC to confirm the specificity of the binding. A significant reduction in signal confirms the presence of specific ADAs.
Neutralizing Antibody (NAb) Assay (Cell-based)
This assay determines if the detected ADAs can inhibit the biological activity of the ADC.
Principle: The assay measures the ability of ADAs to block the ADC-mediated cytotoxicity on a target cell line.
Methodology:
-
Cell Culture: A cancer cell line expressing the target antigen of the ADC is cultured in 96-well plates.
-
Sample Pre-incubation: Patient serum is pre-incubated with a fixed concentration of the PNU-159682-ADC to allow ADAs to bind to the ADC.
-
Treatment: The pre-incubated mixture is added to the cells.
-
Incubation: The cells are incubated for a period sufficient to allow for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: A reduction in cell killing (i.e., an increase in cell viability) in the presence of the patient serum compared to control serum indicates the presence of neutralizing antibodies.
In Vitro T-cell Proliferation Assay
This assay assesses the potential for the ADC to induce a T-cell-dependent immune response.
Principle: Peripheral blood mononuclear cells (PBMCs) from healthy donors are exposed to the ADC, and the proliferation of T-cells is measured.
Methodology:
-
PBMC Isolation: PBMCs are isolated from whole blood of a panel of healthy donors representing diverse HLA types.
-
Co-culture: PBMCs are co-cultured with the PNU-159682-ADC at various concentrations. A negative control (vehicle) and a positive control (e.g., a known immunogenic protein) are included.
-
Incubation: The cells are incubated for 5-7 days.
-
Proliferation Measurement: T-cell proliferation is assessed by measuring the incorporation of a labeled nucleotide (e.g., ³H-thymidine or BrdU) or by using a dye dilution assay (e.g., CFSE).
-
Data Analysis: A significant increase in T-cell proliferation in response to the ADC compared to the negative control suggests a potential for T-cell-dependent immunogenicity.
Visualizing Key Processes
To better understand the complex interactions involved in ADC immunogenicity, the following diagrams illustrate key pathways and workflows.
Diagram 1: Simplified signaling pathway of an ADC-induced immune response.
Diagram 2: A typical tiered workflow for ADC immunogenicity assessment.
Diagram 3: Logical relationship for comparing immunogenicity profiles.
Conclusion
The assessment of immunogenicity is a cornerstone of ADC development. While PNU-159682 is a highly promising and potent payload, a thorough evaluation of its immunogenic potential is essential. This guide provides a framework for a comparative assessment against established payloads like MMAE. By employing a robust, tiered bioanalytical strategy and considering the unique potential for immunomodulation, researchers can build a comprehensive immunogenicity profile for novel PNU-159682-based ADCs, ultimately contributing to the development of safer and more effective cancer therapies. As more clinical data for PNU-159682-based ADCs becomes available, a more direct quantitative comparison will be possible.
References
A Comparative Analysis of Self-Immolative Linkers for Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy and safety of targeted therapeutics such as antibody-drug conjugates (ADCs). Self-immolative linkers, which undergo spontaneous cleavage and release of a payload upon a specific triggering event, represent a sophisticated class of tools in this field. This guide provides an objective comparison of the performance of different self-immolative linkers, supported by experimental data, to aid in the rational design of next-generation drug delivery systems.
Self-immolative linkers are designed to be stable in systemic circulation and to release their cytotoxic payload only upon reaching the target site, such as a tumor microenvironment or within a cancer cell.[1][2] This controlled release is typically initiated by a specific trigger, such as enzymatic cleavage or a change in pH.[3][4] The subsequent self-immolation process, a cascade of intramolecular reactions, ensures the efficient and traceless release of the unmodified drug.[5][6]
The two primary mechanisms governing self-immolation are 1,4- or 1,6-elimination reactions, often seen in aromatic systems like the widely used p-aminobenzyl carbamate (PABC) linkers, and intramolecular cyclization reactions.[5] The choice of linker can significantly impact the therapeutic index of a drug conjugate by influencing its stability, cleavage kinetics, and the potential for a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[7][8]
Comparative Performance of Self-Immolative Linkers
The following tables summarize quantitative data on the stability and cleavage kinetics of various self-immolative linkers, providing a basis for comparison.
Table 1: Stability of Self-Immolative Linkers in Plasma
| Linker Type | Trigger | Stability (Half-life in human plasma) | Reference |
| Val-Cit-PABC | Cathepsin B | High (stable) | [2][9] |
| Phe-Lys-PABC | Cathepsin B | Moderate | [2] |
| Val-Ala-PABC | Cathepsin B | High (stable) | [] |
| pH-Sensitive N-acyl carbamate | Low pH (5.5) | Stable at pH 7.4 | [3] |
| Light-Responsive (PC4AP) | Light (365 nm) | Stable in human serum | [11] |
| Disulfide | Reduction (e.g., Glutathione) | Variable, can be stabilized by steric hindrance | [] |
Table 2: Cleavage Kinetics of Self-Immolative Linkers
| Linker Type | Triggering Enzyme/Condition | Cleavage Rate (kcat/Km or t1/2) | Reference |
| Val-Cit-PABC | Cathepsin B | Efficient cleavage | [][13] |
| Val-Ala-PABC | Cathepsin B | Efficient cleavage | [] |
| pH-Sensitive N-acyl carbamate | pH 5.5 | >80% release in 24h | [3] |
| Light-Responsive (PC4AP) | Light (365 nm) followed by amine | ~50% release in 5 min (peptide conjugate) | [11] |
| Proline-Derived Cyclizing Linker | Intramolecular Cyclization | Fast cyclization, improves drug release efficiency | [14] |
Mechanisms of Action and Experimental Workflows
The controlled release of therapeutic payloads by self-immolative linkers is a multi-step process that can be visualized to better understand the underlying chemical transformations and experimental procedures for their evaluation.
Mechanism of a PABC-Based Self-Immolative Linker
The following diagram illustrates the enzymatic cleavage and subsequent 1,6-elimination of a Val-Cit-PABC linker, a common motif in FDA-approved ADCs.[]
General Workflow for Evaluating Linker Stability
A crucial aspect of linker development is assessing its stability in biological fluids to prevent premature drug release. The following diagram outlines a typical workflow for a plasma stability assay.[15]
In Vitro Bystander Effect Assay
The bystander effect is a desirable property for ADCs targeting heterogeneous tumors. This workflow describes a co-culture assay to quantify the killing of antigen-negative cells by the payload released from antigen-positive cells.[16]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of self-immolative linkers.
Protocol 1: In Vitro Cathepsin B Cleavage Assay
This protocol is used to determine the rate of enzymatic cleavage of a dipeptide-based self-immolative linker.[17]
Materials:
-
ADC construct with a cleavable linker
-
Recombinant human cathepsin B
-
Activation Buffer: 30 mM DTT, 15 mM EDTA in water
-
Assay Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0
-
Quenching Solution: Acetonitrile with an internal standard
-
HPLC or LC-MS/MS system
Procedure:
-
Enzyme Activation: Prepare a solution of cathepsin B in Activation Buffer and incubate for 15 minutes at room temperature.
-
Reaction Setup: In a microcentrifuge tube, dilute the activated cathepsin B in pre-warmed (37°C) Assay Buffer. Add the ADC construct to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: Stop the reaction by adding the Quenching Solution to each aliquot.
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload over time.
Protocol 2: Synthesis of a Val-Cit-PABC Drug-Linker
This protocol provides a general outline for the synthesis of a common self-immolative drug-linker construct.[9]
Step 1: Synthesis of Fmoc-Val-Cit-PABC-PNP
-
Synthesize Fmoc-Val-Cit-OH dipeptide using standard solid-phase peptide synthesis (SPPS) or solution-phase chemistry.
-
Couple the dipeptide to p-aminobenzyl alcohol to form Fmoc-Val-Cit-PABC-OH.
-
Activate the hydroxyl group of the PABC moiety with p-nitrophenyl chloroformate to yield Fmoc-Val-Cit-PABC-PNP.
Step 2: Conjugation to the Drug
-
Dissolve the payload (containing a suitable nucleophile, e.g., an amine) and Fmoc-Val-Cit-PABC-PNP in an appropriate organic solvent (e.g., DMF).
-
Add a non-nucleophilic base (e.g., DIPEA) and stir the reaction mixture at room temperature until completion.
-
Purify the resulting Fmoc-protected drug-linker conjugate by flash chromatography.
Step 3: Fmoc-Deprotection and Final Linker Preparation
-
Remove the Fmoc protecting group using a solution of piperidine in DMF.
-
The resulting amine-terminated drug-linker can then be further modified, for example, by reaction with a maleimide-containing reagent to enable conjugation to an antibody.
Conclusion
The rational selection of a self-immolative linker is a cornerstone of modern drug delivery system design. This guide provides a comparative overview of key performance indicators and standardized protocols to assist researchers in making informed decisions. The interplay between linker stability, cleavage kinetics, and the resulting biological activity, including the bystander effect, must be carefully considered to optimize the therapeutic window of novel drug conjugates. The provided data and methodologies serve as a foundation for the systematic evaluation and development of next-generation linkers with enhanced performance characteristics.
References
- 1. Bioorthogonal Self-Immolative Linker Based on Grob Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dialnet.unirioja.es [dialnet.unirioja.es]
- 3. A Self-Immolative Linker for the pH-Responsive Release of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A light-responsive, self-immolative linker for controlled drug delivery via peptide- and protein-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fast Cyclization of a Proline-Derived Self-Immolative Spacer Improves the Efficacy of Carbamate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. benchchem.com [benchchem.com]
Validating Site-Specific Conjugation of DBCO Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the creation of homogeneous and stable bioconjugates, particularly antibody-drug conjugates (ADCs), is paramount for therapeutic success. Site-specific conjugation methods have emerged as a superior alternative to traditional stochastic approaches, offering precise control over payload placement and stoichiometry. This guide provides an objective comparison of conjugation strategies, focusing on the validation of site-specificity using dibenzocyclooctyne (DBCO) linkers, which leverage strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry."
Performance Comparison of Conjugation Chemistries
The choice of linker chemistry is a critical determinant of an ADC's stability, efficacy, and safety profile. Below is a comparison of key performance parameters between ADCs synthesized using DBCO-based SPAAC and those created with more traditional maleimide-based linkers targeting engineered cysteines (e.g., THIOMAB™).[1]
| Parameter | DBCO (SPAAC) | Maleimide-Cysteine Chemistry | Key Considerations |
| Linkage Stability | Very High | Moderate to Low | The 1,2,3-triazole ring formed in SPAAC is exceptionally stable to hydrolysis and enzymatic cleavage, being considered a permanent linkage.[1] The thiosuccinimide bond from maleimide chemistry is susceptible to retro-Michael reactions, leading to premature payload release in vivo.[1] |
| Homogeneity (DAR) | High | High (with engineered sites) | Both methods allow for a controlled drug-to-antibody ratio (DAR). However, the instability of the maleimide linkage can lead to a decrease in the effective DAR over time in circulation.[1] |
| Reaction Specificity | Very High (Bioorthogonal) | High (Thiol-specific) | SPAAC is bioorthogonal, meaning the azide and DBCO groups react specifically with each other and not with other functional groups found in biological systems.[2] Maleimide chemistry specifically targets thiol groups, which can be engineered into specific sites on an antibody. |
| Reaction Conditions | Mild (Aqueous, RT, Neutral pH) | Mild (Aqueous, RT, pH 6.5-7.5) | Both reactions proceed under biocompatible conditions, preserving the integrity of the protein. |
| In Vivo Performance | Enhanced Therapeutic Index | Variable Therapeutic Index | The high stability of the triazole linkage leads to a better pharmacokinetic profile and a wider therapeutic window by minimizing off-target toxicity from a released payload.[1] The instability of the maleimide linkage can negatively impact the therapeutic index.[1] |
| Conjugation Efficiency | High to near-quantitative | High | Both chemistries can achieve high conjugation yields, often exceeding 90% under optimized conditions.[1] |
Experimental Protocols for Validation
Accurate validation of site-specific conjugation is crucial for the characterization and quality control of bioconjugates. The following are detailed protocols for key experiments to confirm the site-specificity of conjugation.
Protocol 1: Determination of Average Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated payloads, as the payload often increases the hydrophobicity of the antibody.[1]
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)[1]
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the purified ADC sample.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at 280 nm (for the antibody) and at the payload's maximum absorbance wavelength.
-
Integrate the peak areas for each species (DAR0, DAR1, DAR2, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Peak Area of DARn) where 'n' is the number of drugs per antibody for each peak.[1]
Protocol 2: Confirmation of Conjugation and Molecular Weight by SDS-PAGE
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a straightforward method to visualize the increase in molecular weight of a protein after conjugation.
Materials:
-
Unconjugated and conjugated protein samples
-
LDS sample buffer
-
Reducing agent (e.g., DTT)
-
4-12% Bis-Tris polyacrylamide gel
-
Running buffer (e.g., MES or MOPS)
-
Coomassie blue stain or other protein stain
Procedure:
-
Mix 10-20 µg of both the unconjugated and conjugated protein with LDS sample buffer and a reducing agent.
-
Heat the samples at 70°C for 10 minutes.
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 200V) for 35-50 minutes.
-
Stain the gel to visualize the protein bands. The conjugated protein will show a distinct upward shift in molecular weight compared to the unconjugated protein.[3]
Protocol 3: Identification of Conjugation Site by Peptide Mapping using LC-MS/MS
Peptide mapping with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for confirming the precise location of conjugation.[4]
Materials:
-
Purified ADC sample
-
Denaturation buffer (e.g., 6 M guanidine-HCl)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide - IAM)
-
Digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Proteolytic enzyme (e.g., trypsin)
-
Quenching solution (e.g., trifluoroacetic acid - TFA)
-
LC-MS/MS system with a reverse-phase column
-
Protein sequencing software
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the ADC sample in denaturation buffer.
-
Reduce the disulfide bonds by adding DTT and incubating at 37°C for 30 minutes.
-
Alkylate the free cysteines by adding IAM and incubating in the dark at room temperature for 30 minutes.[1]
-
-
Buffer Exchange:
-
Remove the denaturant, reducing, and alkylating agents by buffer exchange into a digestion-compatible buffer.[1]
-
-
Proteolytic Digestion:
-
Add trypsin to the sample and incubate at 37°C for 4-18 hours.
-
Quench the digestion by adding TFA.[1]
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture into the LC-MS/MS system.
-
Separate the peptides using a reverse-phase column with a suitable gradient.
-
Acquire MS and MS/MS data.[1]
-
-
Data Analysis:
-
Use protein sequencing software to search the MS/MS data against the antibody's sequence.
-
Identify peptides with a mass shift corresponding to the DBCO linker and payload. The MS/MS fragmentation pattern will confirm the exact amino acid of conjugation.[1]
-
Visualizing the Process
To further clarify the processes involved in validating site-specific conjugation, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.
References
PNU-159682 Antibody-Drug Conjugates Demonstrate Superior In Vivo Efficacy Over Traditional Chemotherapy
A comprehensive comparison reveals the enhanced therapeutic potential of PNU-159682-based Antibody-Drug Conjugates (ADCs) in preclinical cancer models, offering a significant advancement over traditional chemotherapeutic agents like doxorubicin. The targeted delivery and high potency of PNU-159682 lead to complete tumor regressions in models where conventional chemotherapy shows limited efficacy.
This guide provides a detailed comparison of the in vivo efficacy of PNU-159682 ADCs against traditional chemotherapy, with a focus on doxorubicin. The data presented is compiled from various preclinical studies, offering researchers, scientists, and drug development professionals a thorough overview of the therapeutic advantages of this next-generation ADC payload.
Executive Summary
PNU-159682, a potent metabolite of the anthracycline nemorubicin, has emerged as a highly effective payload for ADCs. Its cytotoxicity surpasses that of its parent compound and doxorubicin by several thousand-fold.[1] When conjugated to monoclonal antibodies that target tumor-specific antigens, PNU-159682 enables highly targeted and potent anti-cancer therapy. In vivo studies have consistently demonstrated the superior efficacy of PNU-159682 ADCs, achieving complete tumor eradication in various cancer models, including those resistant to other therapies.[1] In contrast, traditional chemotherapy, while a cornerstone of cancer treatment, is often limited by systemic toxicity and lower potency, resulting in more modest tumor growth inhibition.
In Vivo Efficacy: PNU-159682 ADCs vs. Doxorubicin
The following tables summarize the in vivo efficacy data from preclinical studies, highlighting the significant anti-tumor activity of PNU-159682 ADCs compared to traditional chemotherapy.
Table 1: In Vivo Efficacy of PNU-159682 ADCs in Various Cancer Models
| ADC | Cancer Model | Animal Model | Dose & Schedule | Key Findings |
| Anti-CD22-PNU-159682 (anti-CD22-NMS249) | Burkitt's Lymphoma (BJAB.Luc) | SCID Mice | Single 2 mg/kg dose | Complete tumor remission.[2] |
| Trastuzumab-PNU-159682 (T-PNU) | HER2+ Breast Cancer (EMT6-hHER2) | BALB/c Mice | 1 mg/kg, twice | Strong anti-tumor response with over 80% of animals cured in a model resistant to trastuzumab and T-DM1.[3] |
| hCD46-19-PNU-159682 | Non-Small Cell Lung Cancer & Colorectal Cancer | In vivo models | Single 1.0 mg/kg dose | Complete tumor regression and durable responses.[4] |
Table 2: In Vivo Efficacy of Doxorubicin in a Xenograft Model
| Chemotherapy | Cancer Model | Animal Model | Dose & Schedule | Tumor Growth Inhibition (TGI) |
| Doxorubicin | Doxorubicin-resistant Colon Cancer (LoVo/DX) | Athymic Nude Mice | 1 mg/kg, once a week for 3 weeks | 15-28%[5] |
Mechanism of Action: A Tale of Two Anthracyclines
Both PNU-159682 and doxorubicin are anthracyclines that exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme essential for DNA replication and repair.[6][7] This action leads to DNA damage and ultimately triggers apoptosis. However, a key distinction in their mechanism lies in the phase of the cell cycle they affect. PNU-159682 and its derivatives induce cell cycle arrest in the S-phase, while doxorubicin causes a block in the G2/M-phase.[8][9]
The following diagram illustrates the general mechanism of action for PNU-159682 ADCs.
Caption: Mechanism of action of a PNU-159682 ADC.
Experimental Protocols
This section details the methodologies for the key in vivo experiments cited in this guide.
In Vivo Xenograft Efficacy Study Protocol (General)
A generalized workflow for assessing the in vivo efficacy of ADCs compared to traditional chemotherapy is outlined below.
Caption: General experimental workflow for in vivo efficacy studies.
1. Cell Lines and Animal Models:
-
Human cancer cell lines (e.g., BJAB.Luc for lymphoma, EMT6-hHER2 for breast cancer) are cultured under standard conditions.[3][2]
-
Immunocompromised mice (e.g., SCID or athymic nude mice) are used to prevent rejection of human tumor xenografts.[2][5] For studies involving the evaluation of immune responses, immunocompetent models like BALB/c mice are used with syngeneic tumor cells.[3]
2. Tumor Implantation:
-
A specific number of cancer cells (e.g., 20 million cells) are suspended in a suitable medium and implanted subcutaneously into the flank of the mice.[2]
3. Tumor Growth and Treatment Initiation:
-
Tumor growth is monitored by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a predetermined average size (e.g., 150-220 mm³), the animals are randomized into treatment and control groups.[2]
4. Dosing and Administration:
-
PNU-159682 ADCs: Administered intravenously (i.v.) at doses ranging from 0.5 to 2 mg/kg, either as a single dose or in multiple cycles.[3][2]
-
Doxorubicin: Administered intravenously (i.v.) at doses around 1 mg/kg, typically on a weekly schedule.[5]
-
Control Group: Receives a vehicle control (the solution used to dissolve the drugs).
5. Efficacy Assessment:
-
Tumor volumes and body weights are measured regularly (e.g., twice a week).
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
In some studies, survival is a key endpoint, and the study continues until a humane endpoint is reached.[3]
6. Statistical Analysis:
-
Statistical analyses (e.g., t-tests or ANOVA) are performed to determine the significance of the differences in tumor growth between the treatment groups.
Conclusion
The available preclinical data strongly support the superior in vivo efficacy of PNU-159682 ADCs over traditional chemotherapy. The combination of a highly potent cytotoxic payload with the specificity of a monoclonal antibody allows for a wider therapeutic window, minimizing off-target toxicity while maximizing anti-tumor activity. The ability of PNU-159682 ADCs to induce complete and durable tumor regressions in various cancer models, including those resistant to standard therapies, positions them as a highly promising class of therapeutics for cancer treatment. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients.
References
- 1. A Novel Anti-CD22 Anthracycline-Based Antibody-Drug Conjugate (ADC) That Overcomes Resistance to Auristatin-Based ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel anti-HER2 anthracycline-based antibody-drug conjugate induces adaptive anti-tumor immunity and potentiates PD-1 blockade in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. explorationpub.com [explorationpub.com]
- 7. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Technologies Bloom Together for Bettering Cancer Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Therapeutic Indices for Different Antibody-Drug Conjugate (ADC) Linker-Payload Combinations
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to ADC Therapeutic Index
The therapeutic index (TI)—the ratio between a drug's toxic and therapeutic dose—is a critical determinant of the clinical success of an antibody-drug conjugate (ADC). This guide provides a comprehensive comparison of the therapeutic indices of various ADC linker-payload combinations, supported by experimental data. We delve into the nuances of how the choice of linker and payload impacts efficacy and toxicity, offering a valuable resource for the rational design of next-generation ADCs.
Understanding the Components: Linkers and Payloads
The therapeutic window of an ADC is intricately linked to the properties of its two key components: the linker and the payload. The linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. Upon reaching the tumor, the linker should efficiently release the payload to exert its cell-killing effect. The payload, on the other hand, dictates the mechanism of action and potency of the ADC.
Comparative Data on Therapeutic Index
The following tables summarize quantitative data from preclinical and clinical studies, offering a comparative view of the therapeutic indices of different linker-payload combinations. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity of Different ADC Linker-Payload Combinations
| Antibody Target | Payload | Linker Type | Cell Line | IC50 (ng/mL) | Reference(s) |
| HER2 | MMAE | Cleavable (vc-PAB) | SK-BR-3 (HER2 high) | 10 | [1] |
| HER2 | MMAE | Non-cleavable (mc) | SK-BR-3 (HER2 high) | 25 | [1] |
| CD79b | MMAE | Cleavable (vc) | BJAB (CD79b+) | ~1 | [1] |
| HER2 | DM1 | Non-cleavable (MCC) | SK-BR-3 | Not specified | [2] |
| HER2 | MMAE | Cleavable (vc-PAB) | N87, BT474, HCC1954 | 13-50 | [3] |
| HER2 | MMAE | Silyl ether-based (pH-sensitive) | HER2+ cell lines | 0.028-0.170 µg/mL | [4] |
Table 2: In Vivo Efficacy and Maximum Tolerated Dose (MTD) of Different ADC Linker-Payload Combinations
| ADC | Target | Payload | Linker | Animal Model | Efficacy | MTD | Therapeutic Index Improvement | Reference(s) |
| Trastuzumab-mcVC-PABC-Auristatin-0101 | HER2 | Auristatin | Cleavable (mcVC-PABC) | Cynomolgus Monkey | Not specified | Not specified | Not specified | [5] |
| Anti-CD22-MC-vc-PAB-MMAE | CD22 | MMAE | Cleavable (MC-vc-PAB) | Ramos xenograft | Tumor growth inhibition | Not specified | Not specified | [6] |
| Anti-CD79b-MC-vc-PAB-MMAE | CD79b | MMAE | Cleavable (MC-vc-PAB) | Ramos xenograft | Tumor growth inhibition | Not specified | Not specified | [6] |
| Anti-CD22-MC-MMAF | CD22 | MMAF | Non-cleavable (MC) | Ramos xenograft | Tumor growth inhibition | Not specified | Not specified | [6] |
| Anti-CD79b-MC-MMAF | CD79b | MMAF | Non-cleavable (MC) | Ramos xenograft | Tumor growth inhibition | Not specified | Not specified | [6] |
| Trastuzumab Deruxtecan | HER2 | Topoisomerase I Inhibitor (Deruxtecan) | Cleavable | HER2+ Breast Cancer Patients | 79.7% Objective Response Rate | Not specified | Superior to T-DM1 | [7] |
| Ado-trastuzumab emtansine (T-DM1) | HER2 | DM1 | Non-cleavable (MCC) | HER2+ Breast Cancer Patients | 34.2% Objective Response Rate | Not specified | - | [7] |
| Novel Anti-Nectin-4 ADC | Nectin-4 | MMAE | Peptide-based | Mouse | Superior to enfortumab vedotin at 3-fold lower dose | Not specified | 8-fold better TI vs. enfortumab vedotin | [8] |
| ThioTMAb-mpeo-DM1 | HER2 | DM1 | Non-cleavable | Rat, Cynomolgus Monkey | Improved efficacy over conventional ADC | >2-fold higher than conventional ADC | Broadened TI | [9] |
Table 3: Pharmacokinetic Parameters of Different ADC Payloads
| ADC Analyte | Payload Class | Half-life (t1/2) | Clearance (CL) | Area Under the Curve (AUC) | Reference(s) |
| Antibody-conjugated MMAE (acMMAE) | Auristatin | 3.0 to 5.0 days (unconjugated MMAE) | Generally slow | Correlates with efficacy and safety | [10][11] |
| Total Antibody | - | Long | Slow | High | [10] |
| Unconjugated MMAE | Auristatin | Shorter than acMMAE | Faster than acMMAE | Low | [10] |
| Maytansinoid conjugates (DM1, DM4) | Maytansinoid | Not specified | Higher DAR leads to faster clearance | Not specified | [12] |
Key Determinants of Therapeutic Index
Linker Technology: Cleavable vs. Non-cleavable
The choice between a cleavable and non-cleavable linker is a critical decision in ADC design.
-
Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes (e.g., cathepsins) or low pH.[13][14] This targeted release can lead to a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[1][15] However, premature cleavage in circulation can lead to off-target toxicity.[16]
-
Non-cleavable Linkers: These linkers remain attached to the antibody, and the payload is released only after the entire ADC is internalized and the antibody is degraded in the lysosome.[13][14] This generally leads to greater stability in plasma and potentially a wider therapeutic window.[14][16] However, their efficacy is limited to antigen-expressing cells.[1]
Payload Potency and Mechanism of Action
The intrinsic potency of the payload is a major driver of ADC efficacy. However, a more potent payload does not always translate to a better therapeutic index. The mechanism of action also plays a crucial role.
-
Microtubule Inhibitors (Auristatins - MMAE, MMAF; Maytansinoids - DM1, DM4): These are highly potent agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[17] Payloads like MMAE are hydrophobic and can readily cross cell membranes, contributing to the bystander effect.[15]
-
DNA-damaging Agents (Topoisomerase Inhibitors - Deruxtecan, SN-38): These payloads interfere with DNA replication and repair, leading to cell death. They can be effective against both dividing and non-dividing cells.
Drug-to-Antibody Ratio (DAR)
The DAR, or the number of payload molecules conjugated to a single antibody, significantly influences the ADC's properties. A higher DAR can increase potency but may also lead to aggregation, faster clearance, and increased toxicity, thereby narrowing the therapeutic index.[12][18] Site-specific conjugation technologies that produce homogeneous ADCs with a defined DAR are being developed to overcome these challenges.[12]
Experimental Protocols for Evaluating Therapeutic Index
A thorough evaluation of an ADC's therapeutic index involves a series of in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include an untreated control and a vehicle control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the ADC concentration to determine the IC50 value.[19]
In Vivo Efficacy and Maximum Tolerated Dose (MTD) Studies
These studies assess the anti-tumor activity and toxicity of an ADC in animal models.
Methodology:
-
Animal Model: Use immunodeficient mice bearing human tumor xenografts (expressing the target antigen).
-
Dosing: Administer the ADC intravenously at various dose levels. Include a vehicle control group and a group treated with a non-targeting ADC.
-
Efficacy Assessment: Monitor tumor volume over time. The percentage of tumor growth inhibition is a key efficacy endpoint.
-
Toxicity Assessment (MTD Determination): Monitor animal body weight, clinical signs of toxicity, and perform hematological and clinical chemistry analyses. The MTD is the highest dose that does not cause unacceptable toxicity.
-
Pharmacokinetic Analysis: Collect blood samples at different time points to determine the pharmacokinetic profile of the ADC (total antibody, conjugated ADC, and free payload).[16]
Visualizing Mechanisms and Workflows
Experimental Workflow for ADC Therapeutic Index Determination
Caption: Workflow for determining the therapeutic index of an ADC.
Mechanism of Action: Microtubule Inhibitor Payload (e.g., MMAE)
Caption: Mechanism of action for an ADC with an MMAE payload.
Conclusion
The therapeutic index of an ADC is a complex interplay between the linker, payload, antibody, and the target biology. A deep understanding of these factors, supported by robust preclinical and clinical data, is essential for the design of safer and more effective ADCs. This guide provides a framework for comparing different linker-payload combinations and highlights the key experimental considerations for evaluating their therapeutic potential. As our understanding of ADC technology continues to evolve, we can expect the development of next-generation ADCs with significantly improved therapeutic indices, offering new hope for cancer patients.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. adcreview.com [adcreview.com]
- 9. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 10. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A translational physiologically-based pharmacokinetic model for MMAE-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotechinformers.com [biotechinformers.com]
- 14. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. explorationpub.com [explorationpub.com]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of DBCO-PEG4-VC-PAB-DMEA-PNU-159682: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
DBCO-PEG4-VC-PAB-DMEA-PNU-159682 is a complex antibody-drug conjugate (ADC) linker-payload system containing the highly potent cytotoxic agent PNU-159682. Due to its inherent toxicity, stringent safety protocols and proper disposal procedures are paramount to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides a comprehensive overview of the necessary steps for the safe handling and disposal of this compound and associated waste.
Hazard Summary and Quantitative Data
| Hazard Classification | Description | Primary Component |
| Acute Toxicity (Oral) | Harmful if swallowed. | PNU-159682 |
| Skin Corrosion/Irritation | Causes skin irritation. | PNU-159682 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | PNU-159682 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | PNU-159682 |
| Carcinogenicity/Mutagenicity | Belongs to the anthracycline class of compounds, which are known carcinogens and mutagens. | PNU-159682 |
Experimental Protocols: Decontamination Procedure
A standardized decontamination protocol should be followed for all surfaces and reusable equipment that come into contact with the compound.
Decontamination Solution: A 10% bleach solution is effective for decontaminating non-porous materials.[3]
Procedure:
-
Preparation: Prepare a fresh 10% bleach solution.
-
Application: Thoroughly wipe down the contaminated surfaces with the bleach solution. For reusable glassware, fully submerge the items in the solution.
-
Contact Time: Allow a minimum contact time of 24 hours.[3]
-
Rinsing: After decontamination, thoroughly rinse the surfaces and equipment with water.
-
Disposal of Decontamination Solution: The used bleach solution should be disposed of as hazardous chemical waste.
Step-by-Step Disposal Procedures
The proper disposal of this compound and its associated waste is critical. All waste must be segregated and disposed of in accordance with institutional, local, and national regulations for hazardous and cytotoxic waste.[4][5]
1. Solid Waste Disposal (Pure Compound, Contaminated PPE, and Labware):
-
Segregation: At the point of generation, all solid waste contaminated with the compound must be segregated into a designated, clearly labeled, puncture-proof container for cytotoxic waste.[5] This includes:
-
Unused or expired solid compound.
-
Contaminated personal protective equipment (PPE) such as gloves (double gloving is recommended), gowns, and face shields.[3]
-
Disposable labware (e.g., pipette tips, tubes, absorbent pads).
-
-
Packaging: Waste containers should be sealed when three-quarters full to prevent spills and aerosol generation.[6] The primary container should then be placed into a secondary, labeled hazardous waste bag or box.[6]
-
Labeling: The outer container must be clearly labeled with "Hazardous Cytotoxic Waste" and include information about the contents.
-
Storage: Store the sealed waste containers in a designated and secure satellite accumulation area until collection by the institution's Environmental Health and Safety (EH&S) department.
-
Final Disposal: The final disposal method for cytotoxic waste is typically high-temperature incineration.[5]
2. Liquid Waste Disposal (Solutions containing the compound):
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-proof container. The container must be compatible with the solvents used.
-
Labeling: The liquid waste container must be clearly labeled as "Hazardous Cytotoxic Waste" and list all chemical constituents.
-
Treatment (Optional but Recommended): To minimize the risk of spills and splashes during transport, the liquid waste can be solidified by adding an absorbent powder to the container when it is three-quarters full.[6]
-
Storage and Disposal: Securely cap the container and place it in a secondary containment vessel. Store in the designated satellite accumulation area for collection and disposal by EH&S, following the same final disposal route as solid waste.
3. Sharps Disposal:
-
Collection: All sharps (needles, syringes, scalpels, etc.) contaminated with the compound must be immediately placed in a designated, puncture-proof, and leak-proof sharps container specifically for cytotoxic waste.[3][5]
-
Best Practices: Do not recap, bend, or break needles.[6]
-
Disposal: Once the sharps container is three-quarters full, securely lock the lid and place it in a designated cytotoxic waste collection bin for incineration.[6]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling DBCO-PEG4-VC-PAB-DMEA-PNU-159682
Essential Safety and Handling Guide for DBCO-PEG4-VC-PAB-DMEA-PNU-159682
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling the potent antibody-drug conjugate (ADC) linker-payload, this compound. The payload, PNU-159682, is a highly cytotoxic agent, necessitating stringent handling protocols to ensure personnel safety and prevent contamination.[1][2][3]
Compound Information and Hazards
This compound is a drug-linker conjugate designed for use in ADCs. It comprises a DBCO-PEG4-VC-PAB linker and the potent cytotoxin DMEA-PNU-159682.[4][5][6][7] PNU-159682 is a highly potent metabolite of the anthracycline nemorubicin and acts as a DNA topoisomerase II inhibitor.[3] Due to its extreme potency, it is significantly more cytotoxic than conventional chemotherapy agents like doxorubicin.[2][3][8]
Hazard Summary:
| Hazard Classification | Description |
| Toxicity | Highly potent cytotoxic agent.[1][2][3] Carcinogenic, mutagenic, and teratogenic risks are associated with cytotoxic compounds.[9] |
| Route of Exposure | Inhalation of aerosols or particles, skin contact/absorption, ingestion, and needle-stick injuries.[9] |
| Primary Target Organs | DNA/cellular replication mechanisms.[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the handler and the potent compound. The following table outlines the required PPE for handling this compound.
PPE Requirements:
| Body Part | Required PPE | Specifications |
| Hands | Double Gloving | Nitrile or neoprene gloves. Outer glove should be of industrial thickness (>0.45mm).[9] Change gloves frequently and immediately if contaminated. |
| Body | Disposable Coverall | Low-shedding material such as Tyvek is recommended to prevent particle contamination.[10] |
| Plastic Apron | Worn over the coverall for added protection against spills.[9] | |
| Respiratory | Respirator | A fitted respirator with an appropriate particulate filter is essential, especially when handling the solid compound or creating solutions. |
| Eyes | Safety Goggles/Glasses | Chemical splash goggles or safety glasses with side shields are required.[9] |
| Arms | Armlets/Sleeves | To protect the arms from contamination.[9] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted within a certified containment system, such as a biological safety cabinet (BSC) or a glovebox, to minimize exposure risk.
Step 1: Preparation
-
Ensure the containment system is clean and decontaminated.
-
Gather all necessary equipment and reagents, including micro-spatulas, vials, and solvents.
-
Don all required PPE as outlined in the table above before approaching the containment area.
Step 2: Weighing and Reconstitution
-
Perform all weighing operations within the containment system.
-
Use a dedicated, calibrated microbalance.
-
Carefully open the container with the solid compound, avoiding any dispersal of powder.
-
Weigh the desired amount of the compound.
-
To reconstitute, add the solvent to the vial containing the compound. Do not add the solid to the solvent to prevent aerosolization.
-
Close the vial securely and mix gently until the compound is fully dissolved.
Step 3: Post-Handling
-
Securely seal all containers containing the compound.
-
Decontaminate all surfaces within the containment system.
-
Carefully doff PPE, avoiding self-contamination, and dispose of it as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, coveralls, vials, pipette tips) must be placed in a clearly labeled, sealed cytotoxic waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container for chemical inactivation or incineration. |
| Sharps | Contaminated needles, syringes, and other sharps must be placed in a puncture-proof sharps container designated for cytotoxic waste. |
Emergency Procedures
Spill Management:
-
Immediately alert others in the area and restrict access to the spill zone.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
For liquid spills, work from the outside in to prevent spreading.
-
For solid spills, gently cover with a damp absorbent material to avoid raising dust.
-
Clean the area with a deactivating solution (e.g., a high pH solution or a solution of sodium hypochlorite, followed by a rinse with water), if compatible with the compound and surfaces.
-
Collect all cleanup materials in a cytotoxic waste container.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Seek immediate medical attention after any exposure.
Logistical Information
| Parameter | Recommendation |
| Storage | Store at -20°C in a tightly sealed container, protected from light.[5][][][13] |
| Shipping | Shipped on blue ice or with a cool pack.[5][13] |
Diagrams
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Drug-Linker Conjugates for ADC | DC Chemicals [dcchemicals.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PNU-159682 | 202350-68-3 | ADC Cytotoxin | MOLNOVA [molnova.com]
- 9. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 10. pharmtech.com [pharmtech.com]
- 13. apexbt.com [apexbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
